molecular formula C11H14O2 B3272006 4-(4-Methoxyphenyl)butanal CAS No. 56047-51-9

4-(4-Methoxyphenyl)butanal

Cat. No.: B3272006
CAS No.: 56047-51-9
M. Wt: 178.23 g/mol
InChI Key: CIVSDAZZSGAFFX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)butanal is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methoxyphenyl)butanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVSDAZZSGAFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(4-Methoxyphenyl)butanal (CAS 56047-51-9): A Comprehensive Technical Guide for Drug Development and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the need for versatile, high-purity aliphatic-aromatic building blocks that can bridge simple precursors with complex pharmacophores. 4-(4-Methoxyphenyl)butanal (CAS 56047-51-9) is a prime example of such a molecule. Featuring an electron-rich aromatic ring extended by a four-carbon aliphatic chain terminating in a reactive aldehyde, it serves as a critical intermediate in the synthesis of advanced therapeutics, particularly antiviral agents.

This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and mechanistic applications in drug discovery.

Physicochemical Profiling and Quantitative Data

Understanding the baseline physicochemical properties of this compound is essential for predicting its behavior in solvent systems, chromatographic purification, and downstream reactions. The data below synthesizes standard reference metrics for this compound[1].

PropertyValueCausality / Implication in Synthesis
CAS Number 56047-51-9Primary identifier for regulatory and procurement tracking.
Molecular Formula C11H14O2Indicates a moderate degree of unsaturation (Index of Hydrogen Deficiency = 5).
Molecular Weight 178.23 g/mol Low molecular weight makes it an ideal fragment for combinatorial libraries.
InChIKey CIVSDAZZSGAFFX-UHFFFAOYSA-NEnsures exact structural match in cheminformatics databases.
Storage Temperature 2-8°CAldehydes are prone to auto-oxidation into carboxylic acids; refrigeration minimizes this degradation.
Appearance Colorless to pale yellow liquidColor shifts to deep yellow/brown indicate oxidative degradation or polymerization.

Mechanistic Applications in Drug Discovery: HCV Antivirals

The most prominent application of this compound in modern medicinal chemistry is its role as a precursor for hydantoin and thiohydantoin derivatives [2]. These derivatives have been extensively investigated as potent antiviral drugs, specifically targeting the Hepatitis C Virus (HCV).

The Causality of the Mechanism

HCV is a positive-sense single-stranded RNA virus. Upon entering a host cell, its genome is translated into a single polyprotein, which is subsequently cleaved into structural and non-structural (NS) proteins. The non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) assemble into a membrane-associated replication complex.

Hydantoin derivatives synthesized from this compound act as direct-acting antivirals (DAAs). The lipophilic 4-methoxyphenyl tail allows the molecule to penetrate the endoplasmic reticulum membranes, while the polar hydantoin core interacts with the active sites of the NS proteins (often NS5A or NS5B polymerase), effectively halting the synthesis of new viral RNA strands[2].

HCV_Mechanism A HCV Infection of Host Cell B Release of Viral RNA A->B C Translation of Polyprotein B->C D Formation of Replication Complex (NS3, NS4A, NS4B, NS5A, NS5B) C->D F Inhibition of RNA Replication D->F Blocked by E Hydantoin Derivative (Derived from 56047-51-9) E->F Active Agent

Figure 1: Mechanism of action for HCV replication complex inhibition by hydantoin derivatives.

Synthetic Methodologies & Protocols

To ensure a self-validating system, the protocols below are designed with built-in analytical checkpoints.

Protocol A: Synthesis of this compound via TEMPO Oxidation

The most reliable method to generate this aldehyde is the controlled oxidation of 4-(4-Methoxyphenyl)-1-butanol (CAS 52244-70-9)[3]. Experimental Choice Causality: Traditional oxidants like Jones reagent or KMnO₄ risk over-oxidizing the primary alcohol to a carboxylic acid. TEMPO, regenerated in situ by the terminal oxidant BAIB (iodobenzene diacetate), offers exceptional chemoselectivity for aldehydes under mild, neutral conditions, preserving the integrity of the electron-rich methoxyphenyl ring.

Step-by-Step Methodology:

  • Preparation : Dissolve 10.0 mmol (1.80 g) of 4-(4-Methoxyphenyl)-1-butanol in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Catalyst Addition : Add 0.1 mmol (15.6 mg) of TEMPO. The solution will turn slightly pink.

  • Oxidation : Slowly add 10.5 mmol (3.38 g) of BAIB.

  • Reaction Monitoring : Stir the mixture at room temperature. Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (

    
    ) should disappear within 2-4 hours, replaced by a new, less polar spot (
    
    
    
    ) corresponding to the aldehyde.
  • Quenching : Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate to destroy unreacted oxidant.

  • Extraction & Purification : Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure this compound.

Protocol B: Downstream Synthesis of Hydantoin Derivatives (Bucherer-Bergs Reaction)

Once the aldehyde is secured, it can be converted into a hydantoin pharmacophore. Experimental Choice Causality: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for hydantoin formation due to its higher yields and the avoidance of unstable α-amino nitrile intermediates. Ammonium carbonate provides both the ammonia and carbon dioxide necessary for the robust 5-membered ring closure[2].

Step-by-Step Methodology:

  • Preparation : Dissolve 5.0 mmol (0.89 g) of this compound in 25 mL of ethanol/water (1:1 v/v).

  • Reagent Addition : Add 15.0 mmol of ammonium carbonate ((NH₄)₂CO₃) and 7.5 mmol of potassium cyanide (KCN). Critical Safety Check: KCN is highly toxic; perform strictly in a well-ventilated fume hood with cyanide antidotes on hand.

  • Reaction : Heat the mixture to 60°C for 12 hours behind a blast shield.

  • Workup & Isolation : Cool to room temperature. Carefully acidify the mixture with 1M HCl to pH 3. Causality: Acidification traps evolved HCN gas safely in the hood scrubber and forces the precipitation of the hydantoin derivative.

  • Filtration : Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to obtain the final antiviral precursor.

Synthesis_Workflow A 4-(4-Methoxyphenyl)-1-butanol (Precursor) B TEMPO / BAIB Oxidation A->B DCM, RT C This compound (Target Intermediate) B->C -H2O D Bucherer-Bergs Reaction C->D KCN, (NH4)2CO3 E Hydantoin Derivative (Antiviral Agent) D->E EtOH/H2O, 60°C

Figure 2: Synthetic workflow from butanol precursor to antiviral hydantoin derivative.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized this compound, the following analytical signatures must be verified before proceeding to downstream drug synthesis:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.75 (t, J = 1.6 Hz, 1H): The definitive aldehyde proton. If this is missing, oxidation failed or over-oxidized.

    • δ 7.08 (d, J = 8.6 Hz, 2H) & δ 6.83 (d, J = 8.6 Hz, 2H): The classic AA'BB' splitting pattern confirming the para-substituted aromatic ring.

    • δ 3.78 (s, 3H): The sharp singlet of the methoxy (-OCH₃) group.

    • δ 2.60 (t, J = 7.5 Hz, 2H), δ 2.44 (td, J = 7.3, 1.6 Hz, 2H), δ 1.92 (p, J = 7.4 Hz, 2H): The aliphatic chain protons.

  • Mass Spectrometry (ESI+): Expect a molecular ion peak

    
     at m/z 179.1.
    

References

  • MilliporeSigma. "this compound | 56047-51-9." Sigma-Aldrich Product Catalog.
  • Google Patents. "EP2664616A1 - Hydantoin and thiohydantoin derivatives as antiviral drugs." European Patent Office.
  • Guidechem. "4-(4-Methoxyphenyl)-1-butanol 52244-70-9." Chemical Supplier Database.

Sources

Technical Guide: 4-(4-Methoxyphenyl)butanal vs. 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the comparative analysis, synthesis, and application of 4-(4-Methoxyphenyl)butanal and 4-(4-Methoxyphenyl)-1-butanol .[1] It is designed for organic chemists and pharmaceutical scientists requiring precise, actionable data.

Executive Summary: The Redox Pair

In the landscape of phenyl-substituted aliphatic chains, these two compounds represent a classic redox pair.

  • The Alcohol (1-Butanol derivative): The thermodynamically stable, commercially available building block. It serves as a primary intermediate for histamine H3 receptor ligands and a fixative in high-value fragrance formulations.[1]

  • The Aldehyde (Butanal derivative): The reactive, electrophilic intermediate. Often transient in synthesis, it is critical for reductive amination pathways but requires rigorous handling to prevent oxidation to the corresponding butyric acid or polymerization.

Chemical Identity & Physical Properties

Feature4-(4-Methoxyphenyl)-1-butanol This compound
Role Stable Precursor / Solvent / API IntermediateReactive Electrophile / Transient Intermediate
CAS Number 52244-70-9 56047-51-9
Molecular Weight 180.24 g/mol 178.23 g/mol
Physical State Viscous Colorless Liquid / Low-melting SolidLiquid (prone to oxidation)
Melting Point 3–4 °C< 0 °C (Estimated)
Boiling Point 160–161 °C @ 8 mmHg~145–150 °C @ 10 mmHg (Predicted)
Stability High.[1][2][3] Stable at RT under air.Low. Oxidizes to 4-(4-methoxyphenyl)butyric acid in air.[1]
Key Reactivity Nucleophilic (OH), dehydration, esterification.Electrophilic (CHO), reductive amination, oxidation.

Synthetic Interconversion & Manufacturing Flow

Understanding the manufacturing flow is critical for scale-up. The alcohol is typically derived from the reduction of 4-(4-methoxyphenyl)butyric acid , which itself is synthesized via Friedel-Crafts acylation of anisole with succinic anhydride followed by Clemmensen or catalytic reduction.[1]

The aldehyde is rarely the primary product; it is accessed via the controlled oxidation of the alcohol or the partial reduction of the ester/nitrile using DIBAL-H at cryogenic temperatures.

Reaction Network Diagram

The following diagram illustrates the origin and interconversion of these species within a broader synthetic context.

G Anisole Anisole (Starting Material) Acid 4-(4-Methoxyphenyl) butyric acid Anisole->Acid 1. Succinic Anhydride/AlCl3 2. Pd/C, H2 (Reduction) Ester Methyl Ester Derivative Acid->Ester MeOH/H+ Alcohol 4-(4-Methoxyphenyl) -1-butanol (CAS: 52244-70-9) Acid->Alcohol LiAlH4 or B2H6 (Strong Reduction) Aldehyde 4-(4-Methoxyphenyl) butanal (CAS: 56047-51-9) Ester->Aldehyde DIBAL-H (-78°C) Aldehyde->Alcohol NaBH4 (Reduction) Amine Target API (e.g., H3 Ligand) Aldehyde->Amine Reductive Amination (R-NH2, NaBH3CN) Alcohol->Aldehyde Swern Oxidation or PCC

Figure 1: Synthetic genealogy showing the alcohol as the stable anchor and the aldehyde as the gateway to amine-based APIs.[1]

Experimental Protocols

Protocol A: Synthesis of the Alcohol (Reduction)

Context: This is the standard method to generate high-purity 4-(4-methoxyphenyl)-1-butanol from its corresponding acid precursor.[1] Safety: Diborane and THF are flammable; work under inert atmosphere.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Prep: Charge the flask with 1.0 M Borane-THF complex (BH3·THF) (250 mL, 250 mmol). Cool to 0°C in an ice bath.

  • Addition: Dissolve 4-(4-methoxyphenyl)butyric acid (38.8 g, 200 mmol) in anhydrous THF (100 mL). Add this solution dropwise to the borane over 45 minutes. Note: Evolution of hydrogen gas will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes) for disappearance of the acid.

  • Quench: Cool back to 0°C. Cautiously add Water (50 mL) dropwise to destroy excess hydride.

  • Workup: Pour mixture into ice water (1 L). Extract with Diethyl Ether (3 x 300 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: The resulting colorless oil is often pure enough (>98%) for use. Distillation (bp 160°C @ 8 mmHg) can be performed if necessary.

Protocol B: Selective Oxidation to the Aldehyde (Swern)

Context: Accessing the aldehyde requires avoiding over-oxidation to the acid. The Swern oxidation is preferred over chromic acid (Jones) to stop at the aldehyde stage.

  • Activation: In a dry flask under Argon at -78°C, add Oxalyl Chloride (1.1 eq) to Dichloromethane (DCM) . Add DMSO (2.2 eq) dropwise.[4] Stir for 15 mins.

  • Oxidation: Add a solution of 4-(4-Methoxyphenyl)-1-butanol (1.0 eq) in DCM dropwise. Stir for 45 mins at -78°C.

  • Termination: Add Triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Isolation: Quench with saturated NH4Cl. Extract with DCM.[4][5] The aldehyde must be stored under nitrogen at 4°C to prevent auto-oxidation.[1]

Pharmaceutical & Industrial Applications

Pharmaceutical Intermediates (H3 Receptor Ligands)

The alcohol is a key linker in the synthesis of non-imidazole histamine H3 receptor antagonists .

  • Mechanism: The 4-carbon chain provides the optimal steric distance between the aromatic "tail" and the basic amine "head" of the pharmacophore.

  • Chemistry: The alcohol is typically converted to a leaving group (Mesylate/Tosylate) or oxidized to the aldehyde for reductive amination with piperidine/pyrrolidine derivatives.

Fragrance Chemistry
  • Profile: The alcohol possesses a soft, sweet, floral odor with anisic undertones.

  • Stability: Unlike the aldehyde, the alcohol is stable in alkaline media (soaps) and does not discolor easily, making it a valuable fixative in perfumery.

Analytical Characterization (NMR)

Distinguishing the two species is trivial via 1H-NMR.

MoietyAlcohol (1-Butanol) Aldehyde (Butanal)
Terminal Proton δ 3.65 (t, 2H, -CH2-OH) δ 9.75 (t, 1H, -CHO)
Alpha-Proton δ 1.60 (m, 2H)δ 2.45 (td, 2H, -CH2-CHO)
Methoxy (-OCH3) δ 3.79 (s, 3H)δ 3.80 (s, 3H)
Aromatic δ 6.83, 7.10 (AA'BB' q)δ 6.85, 7.12 (AA'BB' q)

Note: The presence of a singlet at ~10-12 ppm indicates oxidation of the aldehyde to the carboxylic acid.[1]

References

  • NIST Chemistry WebBook. Mass Spectrum and IR Data for 4-(4-Methoxyphenyl)-1-butanol. [Link][1]

  • PrepChem. Preparation of 4-(4-methoxyphenyl)-1-butanol via Diborane Reduction. [Link]

  • PubChem. Compound Summary: 4-(4-Methoxyphenyl)butan-1-ol (CID 97660). [Link][1][2]

Sources

4-(4-Methoxyphenyl)butanal IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(4-Methoxyphenyl)butanal: Technical Profile and Synthetic Utility Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Fragrance Chemists.[1][2][3]

Executive Summary

This compound (CAS: 56047-51-9) is a specialized aryl-aliphatic aldehyde serving as a critical intermediate in organic synthesis.[1][2][3] Structurally characterized by a para-methoxy substituted phenyl ring tethered to a four-carbon aldehyde chain, it bridges the gap between simple aromatics and complex pharmacological scaffolds.[1][2][3]

This guide details its physicochemical properties, validated synthetic routes, and downstream utility in the synthesis of bioactive amines and fragrance ingredients. It is designed to provide actionable protocols for researchers requiring high-purity generation and handling of this air-sensitive intermediate.[1][2][3]

Nomenclature & Chemical Identity

Precise identification is paramount due to the prevalence of structural isomers (e.g., branched methyl-ketone derivatives like "Raspberry Ketone Methyl Ether").[1]

Identifier Value
IUPAC Name This compound
Common Synonyms 4-(p-Methoxyphenyl)butyraldehyde; p-Methoxy-gamma-phenylbutyraldehyde
CAS Registry Number 56047-51-9
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
SMILES COc1ccc(CCCC=O)cc1
InChI Key CIVSDAZZSGAFFX-UHFFFAOYSA-N

Physicochemical Profile

Note: Experimental data for this specific aldehyde is limited in public literature; values below combine available data with high-confidence chemoinformatic predictions based on structural homologs.

Property Data / Prediction Implication for Handling
Physical State Colorless to pale yellow liquidViscosity is low; handle with positive displacement pipettes.[1][2][3]
Boiling Point ~135–140 °C (at 1–2 mmHg)High-vacuum distillation is required for purification to avoid thermal decomposition.[1][2][3]
Density ~1.03 g/mL (20 °C)Slightly denser than water; forms the bottom layer in aqueous extractions.[4]
Solubility Soluble in DCM, THF, EtOAc, Ethanol.[4] Insoluble in water.[1][4]Use anhydrous organic solvents for reactions; aqueous workup is effective.[1][4]
Stability Air-sensitive (oxidizes to acid).[1][2][3]Store under Argon/Nitrogen at 2–8 °C.

Synthetic Pathways

The synthesis of this compound is generally approached via three primary routes, depending on the starting material availability and scale.

Mechanism & Workflow Diagram

The following diagram illustrates the three core synthetic strategies: Oxidation (from alcohol), Reduction (from ester), and Hydroformylation (industrial alkene route).[1]

SynthesisRoutes Alcohol 4-(4-Methoxyphenyl)butanol (CAS 52244-70-9) Target This compound (CAS 56047-51-9) Alcohol->Target Oxidation (PCC or Swern) Ester Ethyl 4-(4-methoxyphenyl)butanoate (Ester Precursor) Ester->Target Controlled Reduction (DIBAL-H, -78°C) Alkene 1-Allyl-4-methoxybenzene (Estragole) Alkene->Target Hydroformylation (Rh/CO/H2) Acid Side Product: Carboxylic Acid Target->Acid Air Oxidation

Caption: Primary synthetic routes to this compound. Blue paths indicate preferred laboratory methods.

Protocol A: Oxidation of 4-(4-Methoxyphenyl)butanol (Laboratory Scale)

This is the most reliable method for small-scale preparation (1–10g).[1][2][3][4]

  • Reagents: Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[1][2][3][4]

  • Solvent: Anhydrous Dichloromethane (DCM).[1][4]

  • Procedure:

    • Dissolve 4-(4-methoxyphenyl)butanol (1.0 eq) in DCM (0.1 M).

    • Add PCC (1.5 eq) and Celite (1 g/g PCC) to moderate the reaction.

    • Stir at room temperature for 2–4 hours (monitor by TLC).

    • Workup: Filter through a pad of silica gel/Celite to remove chromium salts.[1][4] Concentrate filtrate.[1][4]

    • Purification: Flash chromatography (Hexane/EtOAc 9:1). Note: Aldehydes stick to silica; elute quickly.[1][2][3]

Protocol B: Reduction of Ester/Acid (Precision Route)

Ideal when the carboxylic acid derivative is the starting stock.[1]

  • Reagents: Diisobutylaluminum hydride (DIBAL-H).[1][2][3]

  • Conditions: -78 °C, strictly anhydrous (Argon atmosphere).[1][2][3][4]

  • Critical Causality: The low temperature prevents over-reduction to the alcohol.[1][4] DIBAL-H forms a stable tetrahedral intermediate at -78 °C that collapses to the aldehyde only upon acidic hydrolysis.[1][2][3]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H-NMR (400 MHz, CDCl3) Prediction
  • δ 9.76 ppm (t, J=1.8 Hz, 1H): The diagnostic aldehyde proton.[4] A triplet indicates coupling to the adjacent methylene group.[4]

  • δ 7.10 ppm (d, J=8.5 Hz, 2H): Aromatic protons meta to the methoxy group.

  • δ 6.83 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the methoxy group (shielded by oxygen donation).[4]

  • δ 3.79 ppm (s, 3H): Methoxy (-OCH₃) singlet.[1][2]

  • δ 2.61 ppm (t, J=7.5 Hz, 2H): Benzylic methylene (Ar-CH₂ -).[1][2][3]

  • δ 2.44 ppm (td, J=7.3, 1.8 Hz, 2H): Methylene alpha to carbonyl (-CH₂ -CHO).[1][2][3]

  • δ 1.94 ppm (quint, J=7.4 Hz, 2H): Central methylene (-CH₂-CH₂ -CH₂-).[1][2][3]

IR Spectroscopy
  • ~1720–1725 cm⁻¹: Strong C=O stretch (Aldehyde).[1][4]

  • ~2720 & 2820 cm⁻¹: Fermi doublet (C-H stretch of the aldehyde).[4]

  • ~1245 cm⁻¹: C-O stretch (Aryl ether).[1][4]

Applications in Research & Development

A. Pharmaceutical Building Block

This aldehyde is a "divergent intermediate."[1][4] It allows access to various pharmacophores via the Reactivity Map below.

  • Histamine H3 Ligands: Reductive amination with cyclic amines yields potent H3 receptor antagonists.[1]

  • Melatonin Analogs: The methoxyphenyl-alkyl chain mimics the indolic core of melatonin, useful in designing bioisosteres.[1][2]

B. Fragrance Chemistry

While the alcohol (4-(4-methoxyphenyl)butanol) is a known fragrance material (sweet, floral, soft), the aldehyde offers a sharper, fresher "ozonic-floral" profile.[1][3][4] It is often used as a precursor to stabilize the scent profile or generated in situ.[1][4]

Reactivity Map

Reactivity Aldehyde This compound Amine Secondary/Tertiary Amines (Receptor Ligands) Aldehyde->Amine Reductive Amination (R-NH2, NaBH(OAc)3) Acid Carboxylic Acid (Metabolic Standard) Aldehyde->Acid Pinnick Oxidation (NaClO2) Olefin Styryl Derivatives (Chain Extension) Aldehyde->Olefin Wittig Reaction (Ph3P=CH-R)

Caption: Divergent synthesis pathways from the aldehyde core.[1][2][3]

Safety & Handling Protocols

  • Hazards: Not fully characterized by GHS, but treat as a Skin Irritant (H315) and Eye Irritant (H319) .[1]

  • Air Sensitivity: Aldehydes autoxidize to carboxylic acids upon exposure to air.[1]

    • Protocol: Flush storage vials with Nitrogen/Argon.[1][4] Seal with Parafilm.[1][4]

    • Purification: If the liquid becomes cloudy or acidic (check pH paper), repurify via short-path distillation or a silica plug before use.[1][2][4]

References

  • Sigma-Aldrich. this compound Product Specification & CAS 56047-51-9 Data.[1][2][3][5] Available at: [1][2][3]

  • National Institute of Standards and Technology (NIST). 4-(4-Methoxyphenyl)-1-butanol (Precursor Data).[1][2][3] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1][2][4]

  • PubChem. Compound Summary: 4-(4-Methoxyphenyl)butan-1-ol (Related Structure).[1][2][3] PubChem CID 97660.[1][4][6] Available at: [Link][1][2][4]

  • GuideChem. this compound Properties and Suppliers. Available at: [1][2][3]

Sources

Technical Guide: Solubility & Handling of 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, handling protocols, and stability considerations for 4-(4-Methoxyphenyl)butanal , structured for researchers and drug development professionals.

CAS: 56047-51-9 | Molecular Formula: C₁₁H₁₄O₂ | MW: 178.23 g/mol [1]

Executive Summary

This compound is a lipophilic aldehyde intermediate used frequently in the synthesis of non-imidazole histamine H3 ligands and fragrance compounds.[1] Its solubility profile is dominated by the hydrophobic 4-methoxyphenyl moiety and the butyl chain, rendering it insoluble in water but highly soluble in organic solvents (DMSO, DCM, Ethyl Acetate).[1]

Critical Constraint: While soluble in alcohols (Methanol, Ethanol), this compound is chemically unstable in protic solvents over time due to hemiacetal/acetal formation.[1] For biological assays or long-term storage, anhydrous DMSO is the required solvent.[1]

Physicochemical Profile

Understanding the structural drivers of solubility is essential for experimental design.[1]

PropertyValueTechnical Implication
Physical State Colorless to pale yellow liquidEasy to handle by volume; density ~1.04 g/mL (est).[1]
LogP (Predicted) ~2.5 – 2.8Highly lipophilic; requires organic co-solvents for aqueous assays.[1]
H-Bond Donors 0No self-association via H-bonds; lower viscosity than corresponding alcohol.[1]
H-Bond Acceptors 2 (Ether, Carbonyl)Good solubility in polar aprotic solvents (DMSO, DMF).[1]
Reactivity High (Aldehyde)Prone to oxidation (to butyric acid derivative) and polymerization.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on solubility limit and chemical stability .

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingStability RiskApplication Recommendation
Polar Aprotic DMSO High (>100 mM) LowPrimary Choice. Ideal for stock solutions and bio-assays.[1]
Polar Aprotic DMFHigh (>100 mM)LowAlternative to DMSO; harder to remove (high BP).[1]
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)LowExcellent for synthesis and extraction.[1]
Polar Protic Ethanol / MethanolHigh (>50 mg/mL)High Avoid for Storage. Risk of acetal formation; use only for immediate reactions.[1]
Non-Polar TolueneHighLowGood for synthetic scale-up; poor for bio-assays.[1]
Aqueous Water / PBSInsoluble N/ARequires surfactant or co-solvent (e.g., 1% DMSO) for <100 µM dosing.[1]

Stability & Reactivity Mechanisms

As an aldehyde, this compound presents specific stability challenges in solution that are often overlooked in standard solubility tables.

A. Oxidation (Air Sensitivity)

In the presence of atmospheric oxygen, the aldehyde functionality oxidizes to 4-(4-methoxyphenyl)butyric acid .[1] This reaction is accelerated in solution, particularly in non-degassed solvents.[1]

  • Impact: Acidic impurities can alter pH in biological assays and precipitate out of non-polar solvents.[1]

B. Acetalization (Solvent Interaction)

In primary alcohols (Methanol, Ethanol), the carbonyl carbon undergoes nucleophilic attack by the solvent, forming hemiacetals and acetals.[1] This process is reversible but complicates HPLC analysis and potency verification.[1]

Mechanistic Visualization

The following diagram illustrates the decision logic for solvent selection and the degradation pathways to avoid.

SolubilityLogic Start This compound SolventChoice Select Solvent Start->SolventChoice Water Water / PBS SolventChoice->Water Aqueous Alcohol Methanol / Ethanol SolventChoice->Alcohol Protic Organic DMSO Anhydrous DMSO SolventChoice->DMSO Aprotic Polar DCM DCM / Ethyl Acetate SolventChoice->DCM Non-Polar/Chlorinated Precipitation Precipitation / Micelles Water->Precipitation Hydrophobic Effect Acetal Acetal Formation (Degradation) Alcohol->Acetal Nucleophilic Attack Stable Stable Stock Solution DMSO->Stable Inert Solvation Synthesis Synthesis / Extraction DCM->Synthesis High Solubility

Figure 1: Solvent selection decision tree highlighting stability risks in protic media vs. stability in aprotic media.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Objective: Create a stable, high-concentration stock for serial dilution. Reagents: this compound (Liquid, >97% purity), Anhydrous DMSO (≥99.9%).[1]

  • Calculate Mass:

    • Target Concentration: 100 mM (0.1 M).

    • Volume: 10 mL.

    • MW: 178.23 g/mol .[1][2][3]

    • Required Mass:

      
      .[1]
      
  • Inert Handling: Purge the stock vial with Nitrogen or Argon gas to displace oxygen.[1]

  • Weighing: Weigh ~178 mg of the aldehyde directly into a tared amber glass vial (to protect from light). Record exact mass.

  • Solubilization: Add the calculated volume of Anhydrous DMSO to reach exactly 100 mM.

    • Calculation:

      
      .[1]
      
  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Store at -20°C. Shelf life: 3 months. Verify purity by LC-MS before use if stored >1 month.

Protocol B: Solubility Limit Determination (Turbidimetric Method)

Objective: Determine the maximum solubility in a specific organic solvent.[1]

  • Place 100 mg of this compound in a clear glass vial.

  • Add solvent (e.g., Toluene) in 100 µL increments at 25°C.

  • Vortex after each addition.[1]

  • End Point: The point at which the "oil" droplets fully dissolve into a single isotropic phase.[1]

  • Calculation:

    
    .
    

References

  • Sigma-Aldrich. this compound Product Specification & CAS 56047-51-9 Data.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 61007 (Related Analog: 4-(4-Methoxyphenyl)-2-butanone).[1] Retrieved from [1]

  • Baciocchi, E., et al. (1999).[1] "Oxygen Versus Carbon Acidity in the Side-Chain Fragmentation of Arylalkanol Radical Cations." Journal of the American Chemical Society, 121(28), 6624-6629.[1][4] (Demonstrates reactivity of the phenyl-alkyl chain).

  • MDPI. (2021). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules. (General guidelines for lipophilic fragment solubility in DMSO).

Sources

Navigating the Physicochemical Landscape of 4-(4-Methoxyphenyl)butanal: A Technical Guide to its Boiling Point and Density

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[CITY, State] – [Date] – In the intricate world of drug discovery and development, a profound understanding of the physicochemical properties of novel compounds is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of two critical parameters of 4-(4-methoxyphenyl)butanal (CAS 56047-51-9): its boiling point and density. While experimentally determined data for this specific compound remains elusive in readily available literature, this guide provides reliable predicted values and outlines the rigorous experimental methodologies for their empirical determination.

Core Physicochemical Data of this compound

Precise boiling point and density values are fundamental for a range of applications, from reaction engineering and purification to formulation and quality control. In the absence of definitive experimental data, computational methods provide a robust alternative for estimating these properties.

PropertyPredicted ValueMethod
Boiling Point 265.8 °C (at 760 mmHg)Advanced Cheminformatics Software (ACD/Labs)
Density 1.035 ± 0.06 g/cm³Advanced Cheminformatics Software (ACD/Labs)

It is crucial for researchers to note that these values are predictions and should be empirically verified for critical applications.

The Significance of Boiling Point and Density in Pharmaceutical Research

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is a key indicator of a molecule's volatility and is influenced by factors such as molecular weight and the strength of intermolecular forces. In a pharmaceutical context, boiling point data is critical for:

  • Purification: Distillation, a common method for purifying liquid compounds, is entirely dependent on differences in boiling points.

  • Solvent Selection: Understanding the boiling point of a compound aids in the selection of appropriate solvents for reactions and formulations, particularly for processes involving heating.

  • Stability and Storage: Highly volatile compounds (low boiling points) may require special storage conditions to prevent evaporation and ensure stability.

Density , the mass of a substance per unit volume, is another fundamental physical property. It provides insights into the packing of molecules in the liquid state. For drug development professionals, density is a critical parameter for:

  • Formulation Development: Accurate density values are essential for the precise formulation of liquid dosage forms, ensuring accurate dosing.

  • Manufacturing Processes: Density measurements are used in quality control to monitor the consistency and purity of raw materials and finished products.

  • API Characterization: Density is a key descriptor in the overall physicochemical characterization of an active pharmaceutical ingredient (API).

Experimental Determination of Boiling Point

For the empirical validation of the predicted boiling point, the capillary method offers a reliable and microscale approach, suitable for research settings where sample quantities may be limited.

Capillary Method Protocol
  • Preparation: Seal one end of a capillary tube by heating it in a flame.

  • Sample Introduction: Place a small amount of this compound into a small test tube or a fusion tube.

  • Assembly: Place the sealed capillary tube (sealed end up) into the liquid in the test tube. Attach the test tube to a thermometer.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with heating oil).

  • Observation: Heat the bath slowly. A stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles is rapid and continuous.

Caption: Workflow for Boiling Point Determination by the Capillary Method.

Experimental Determination of Density

The pycnometer method is a highly accurate technique for determining the density of a liquid by precisely measuring a known volume of the substance.

Pycnometer Method Protocol
  • Clean and Dry: Thoroughly clean and dry the pycnometer.

  • Weigh Empty: Accurately weigh the empty pycnometer (m₁).

  • Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Weigh Filled with Sample: Weigh the pycnometer filled with the butanal (m₂).

  • Clean and Fill with Water: Empty and clean the pycnometer, then fill it with distilled water.

  • Weigh Filled with Water: Weigh the pycnometer filled with water (m₃).

  • Calculation: The density (ρ) of the butanal is calculated using the following formula:

    ρ_butanal = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

While the definitive experimental values for the boiling point and density of this compound await publication, the predictive data and methodologies presented in this guide provide a solid foundation for researchers and developers. The outlined protocols for experimental determination empower scientific professionals to validate these critical parameters in-house, ensuring the accuracy and integrity of their work in the pursuit of novel therapeutics.

References

  • ACD/Labs. (n.d.). ACD/Percepta. Advanced Chemistry Development, Inc. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Shoemaker, D. P., Garland, C. W., & Nibler, J. W. (2009). Experiments in Physical Chemistry. McGraw-Hill.

An In-Depth Technical Guide to 4-(4-Methoxyphenyl)butanal: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxyphenyl)butanal, a key organic compound with significant potential in the fragrance, pharmaceutical, and fine chemical industries. While direct and extensive documentation for this specific aldehyde in major chemical databases is limited, this paper synthesizes available information on its structure, properties, and synthesis, drawing insights from closely related and well-characterized analogs. This guide serves as a critical resource for researchers and professionals engaged in the development and application of novel aromatic compounds.

Introduction and Chemical Identity

This compound is an aromatic aldehyde characterized by a butanal substituent on a methoxy-activated benzene ring. Its structure suggests potential applications as a fragrance component, given the prevalence of similar structures in perfumery, and as a versatile intermediate in organic synthesis due to the reactivity of the aldehyde functional group.

A thorough search for dedicated entries for this compound in major chemical databases such as PubChem and ChemSpider using its common name and known CAS number (56047-51-9) did not yield specific compound identifiers. This suggests that while the compound is commercially available, it is not as extensively characterized in the public domain as its corresponding alcohol or carboxylic acid.

For the purpose of comprehensive identification and in the absence of dedicated database entries for the aldehyde, we present the identifiers for the closely related and well-documented 4-(4-Methoxyphenyl)butan-1-ol.

Identifier Value for 4-(4-Methoxyphenyl)butan-1-ol
PubChem CID 97660
ChemSpider ID 88163
CAS Number 52244-70-9

Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structure and comparison with related compounds.

Property Value Source
Molecular Formula C11H14O2-
Molecular Weight 178.23 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquid-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents-

Synthesis and Mechanistic Insights

The primary and most direct route for the synthesis of this compound is the oxidation of its corresponding primary alcohol, 4-(4-Methoxyphenyl)butan-1-ol.

Experimental Protocol: Oxidation of 4-(4-Methoxyphenyl)butan-1-ol

This protocol is a generalized procedure based on standard organic chemistry principles.

Materials:

  • 4-(4-Methoxyphenyl)butan-1-ol

  • Pyridinium chlorochromate (PCC) or other mild oxidizing agent

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve 4-(4-Methoxyphenyl)butan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a stoichiometric amount of PCC to the solution while stirring at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Causality: The choice of a mild oxidizing agent like PCC is crucial to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid. Anhydrous conditions are necessary as the presence of water can lead to the formation of hydrates and other side products.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product 4-(4-Methoxyphenyl)butan-1-ol 4-(4-Methoxyphenyl)butan-1-ol Oxidation Oxidation (e.g., PCC in DCM) 4-(4-Methoxyphenyl)butan-1-ol->Oxidation Filtration Filtration Oxidation->Filtration Extraction Aqueous Workup Filtration->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for the preparation of this compound.

Potential Applications

While specific applications for this compound are not extensively documented, its structural features suggest potential utility in several areas:

  • Fragrance and Flavors: Aromatic aldehydes are widely used in the fragrance industry. The methoxy group and the alkyl chain in this compound are common motifs in fragrance molecules, suggesting it could be a valuable component in perfume formulations.

  • Pharmaceutical Synthesis: The aldehyde functionality is a versatile handle for a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of more complex pharmaceutical compounds. The related compound, 4-(4-Methoxyphenyl)-1-butanol, is used as a reactant in the preparation of nonimidazole histamine H3 receptor ligands.[2][3]

  • Organic Synthesis: As a reactive aldehyde, it can participate in numerous reactions such as aldol condensations, Wittig reactions, and reductive aminations, providing access to a wide range of other organic molecules.

Conclusion

This compound represents a chemical entity with considerable potential, particularly as a synthetic intermediate. While its presence in major chemical databases is not prominent, this guide provides a foundational understanding of its identity, properties, and synthesis based on available data and established chemical principles. Further research and characterization of this compound are warranted to fully explore its applications in various fields of chemical science.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 97660, 4-(4-Methoxyphenyl)butan-1-ol. Retrieved from [Link]

  • Chemdad (n.d.). 4-(4-Methoxyphenyl)-1-butanol. Retrieved from [Link]

  • AA Blocks (n.d.). This compound | 56047-51-9. Retrieved from [Link]

Sources

Comparative Technical Analysis: 4-(4-Methoxyphenyl)butanal vs. Anisaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 4-(4-Methoxyphenyl)butanal and Anisaldehyde .

Structural Divergence, Reactivity Profiles, and Pharmacological Utility[1]

Executive Summary

This guide delineates the critical physicochemical and functional differences between Anisaldehyde (4-Methoxybenzaldehyde) and its aliphatic homolog, This compound .[1] While both share a p-methoxyphenyl core, their utility in drug development is bifurcated by a single structural feature: the linker chain .[1]

  • Anisaldehyde represents a conjugated aryl aldehyde , offering stability, resonance-dampened electrophilicity, and utility as a rigid scaffold.

  • This compound is a distal aliphatic aldehyde , characterized by high enolization potential, flexible linker geometry, and reactivity typical of unhindered alkyl aldehydes.[1]

This distinction dictates their roles: Anisaldehyde is a primary building block for benzimidazole and stilbene pharmacophores, whereas the butanal derivative serves as a flexible "tethering" intermediate for reductive aminations in histamine ligand and alkaloid synthesis.

Molecular Architecture & Physicochemical Properties[1]

The fundamental difference lies in the electronic communication between the aldehyde carbonyl and the aromatic ring.

Structural Comparison[1]
FeatureAnisaldehydeThis compound
CAS Number 123-11-556047-51-9
IUPAC Name 4-MethoxybenzaldehydeThis compound
Molecular Formula C₈H₈O₂C₁₁H₁₄O₂
Molecular Weight 136.15 g/mol 178.23 g/mol
Carbonyl Type Aryl Aldehyde (Conjugated)Alkyl Aldehyde (Isolated)
Hybridization (C-CHO) sp²-sp² (Planar, conjugated)sp³-sp² (Flexible, non-conjugated)

-Protons
None (Non-enolizable)Two (Enolizable at C2 position)
LogP (Approx.) 1.56~2.6 – 2.9 (Higher Lipophilicity)
Boiling Point 248°C~131°C (at reduced pressure, <1 torr)
Electronic Consequence of the Linker

In Anisaldehyde , the methoxy group is a strong electron-donating group (EDG) via resonance (+M effect). This electron density is delocalized into the carbonyl carbon, significantly reducing its electrophilicity.

In This compound , the three-carbon saturated chain (propyl linker) acts as an insulator.[1] The carbonyl group receives no resonance stabilization from the ring. Consequently, it behaves as a highly reactive, electron-deficient aliphatic aldehyde.[1]

G cluster_0 Anisaldehyde (Conjugated) cluster_1 This compound (Isolated) A Methoxy Group (+M Donor) B Benzene Ring (Conduit) A->B Resonance C Carbonyl Carbon (Reduced Electrophilicity) B->C Delocalization X Methoxy Group (+M Donor) Y Benzene Ring X->Y Z Propyl Linker (Insulator) Y->Z Inductive only W Carbonyl Carbon (High Electrophilicity) Z->W No Resonance

Figure 1: Electronic connectivity comparison. Note the resonance interruption in the butanal derivative.

Reactivity Profile & Synthetic Utility[2]

For the synthetic chemist, the choice between these two reagents determines the available reaction pathways.

The Enolization Divide
  • Anisaldehyde (Non-Enolizable): Lacking

    
    -protons, it cannot form an enolate.[1] It is restricted to reactions where it acts as an electrophile (e.g., Claisen-Schmidt condensation) or undergoes disproportionation (Cannizzaro reaction) under strong basic conditions.[1]
    
  • This compound (Enolizable): Possesses acidic protons at the C2 position.[1] In the presence of base, it readily forms an enolate, making it susceptible to self-aldol condensation . This requires careful handling (low temperature, steric bulky bases) to prevent polymerization during synthesis.

Oxidation Sensitivity[1]
  • Autoxidation: Both aldehydes oxidize to carboxylic acids in air. However, the aliphatic nature of the butanal derivative makes it more prone to radical-chain oxidation mechanisms compared to the resonance-stabilized anisaldehyde.[1]

  • Protocol Implication: this compound should be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent degradation into 4-(4-methoxyphenyl)butyric acid.[1]

Reductive Amination (Drug Synthesis)

Both are excellent precursors for secondary amines.

  • Anisaldehyde yields benzylamines (rigid, often metabolically labile at the benzylic position).

  • This compound yields 4-phenylbutylamines .[1] This flexible linker is crucial for reaching deep binding pockets in GPCR targets (e.g., Histamine H3 receptors, Dopamine receptors).

Reactivity Start_Anis Anisaldehyde Rxn_Cannizzaro Cannizzaro Reaction (Strong Base) Start_Anis->Rxn_Cannizzaro Primary Pathway (No alpha-H) Rxn_RedAm Reductive Amination (R-NH2, NaBH4) Start_Anis->Rxn_RedAm Start_But This compound Rxn_Aldol Self-Aldol Condensation (Base/Acid) Start_But->Rxn_Aldol Primary Side Rxn (Has alpha-H) Start_But->Rxn_RedAm Prod_AlcAcid Alcohol + Acid (Disproportionation) Rxn_Cannizzaro->Prod_AlcAcid Prod_Polymer Aldol Oligomers (Impurity) Rxn_Aldol->Prod_Polymer Prod_Amine Target Pharmacophore Rxn_RedAm->Prod_Amine Versatile Route

Figure 2: Divergent reactivity pathways. The butanal derivative requires tighter control to avoid polymerization.

Experimental Protocols

Synthesis of this compound

Unlike Anisaldehyde, this compound is not a bulk commodity.[1] It is typically synthesized via the oxidation of 4-(4-Methoxyphenyl)-1-butanol .[1]

Method: PCC Oxidation (Standard Lab Scale)

  • Reagents: 4-(4-Methoxyphenyl)-1-butanol (1.0 eq), Pyridinium Chlorochromate (PCC, 1.5 eq), Sodium Acetate (1.0 eq), Anhydrous CH₂Cl₂.[1]

  • Setup: Flame-dried round bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Suspend PCC and NaOAc in CH₂Cl₂.

    • Add the alcohol dropwise at 0°C.

    • Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Alcohol R_f ~0.2, Aldehyde R_f ~0.6 in 20% EtOAc/Hex).

  • Workup: Dilute with diethyl ether, filter through a pad of Florisil or Silica to remove chromium salts. Concentrate filtrate.

  • Purification: Vacuum distillation (bp ~131°C @ <1 torr) or Flash Chromatography (Hexanes/EtOAc). Note: The aldehyde is unstable on silica for long periods; rapid filtration is preferred.

Handling & Storage Comparison
ParameterAnisaldehydeThis compound
Storage Temp RT (15–25°C)Refrigerated (2–8°C)
Atmosphere Air tolerant (slow oxidation)Inert Gas (Argon/N₂) Essential
Shelf Life YearsMonths (prone to oligomerization)
Odor Sweet, floral, hawthorn-likeMild, fatty-floral, less intense

Biological & Metabolic Implications

In drug discovery, the metabolic fate of the linker determines the half-life and toxicity profile of the molecule.

Metabolic Pathways[1]
  • Anisaldehyde Fate: Rapidly oxidized by liver ALDH to Anisic Acid (4-Methoxybenzoic acid), which is then conjugated with glycine and excreted.[1]

  • This compound Fate:

    • Oxidation: Converts to 4-(4-Methoxyphenyl)butyric acid .[1][2]

    • Beta-Oxidation: The butyric acid chain undergoes mitochondrial beta-oxidation, sequentially losing 2-carbon units.[1]

    • Chain Shortening: Eventually metabolizes down to phenylacetic acid derivatives or benzoic acid derivatives depending on the exact chain length and substitution.

Metabolism cluster_anis Anisaldehyde Metabolism cluster_but This compound Metabolism A1 Anisaldehyde A2 4-Methoxybenzoic Acid (Anisic Acid) A1->A2 ALDH Oxidation A3 Glycine Conjugate (Excretion) A2->A3 Phase II Conjugation B1 This compound B2 4-(4-Methoxyphenyl)butyric Acid B1->B2 ALDH Oxidation B3 4-Methoxyphenylacetyl-CoA (Chain Shortening) B2->B3 Beta-Oxidation (Mitochondrial)

Figure 3: Metabolic divergence.[1] The alkyl chain of the butanal derivative subjects it to beta-oxidation pathways absent in anisaldehyde.[1]

References

  • GuideChem. (2024). 4-(4-Methoxyphenyl)-1-butanol Properties and CAS 52244-70-9.[1][3][4] Retrieved from [1]

  • Sigma-Aldrich. (2024). This compound Product Specification and Safety Data. Retrieved from [1]

  • PrepChem. (2023). Synthesis of 4-(4-carbomethoxyphenyl)-butanal via PCC Oxidation. Retrieved from

  • National Institutes of Health (NIH). (2023). Carbene reactivity from alkyl and aryl aldehydes. Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Methoxyphenyl)butyric acid and derivatives. Retrieved from [1]

Sources

Methodological & Application

synthesis of 4-(4-Methoxyphenyl)butanal from 4-(4-Methoxyphenyl)-1-butanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 4-(4-Methoxyphenyl)butanal


 56047-51-9 (Product)[1]

Executive Summary

This guide details the synthesis of this compound, a versatile intermediate for pharmaceutical building blocks, via the oxidation of 4-(4-Methoxyphenyl)-1-butanol.[1]

While traditional methods like Jones oxidation lead to over-oxidation (carboxylic acid) and PCC (Pyridinium Chlorochromate) presents toxicity/disposal challenges, this protocol focuses on two superior methodologies:

  • TEMPO/BAIB Oxidation (Recommended): A mild, metal-free, and scalable protocol ideal for electron-rich aromatic substrates, avoiding the ring-chlorination side reactions often seen with TEMPO/Bleach systems.[1]

  • Swern Oxidation: The "Gold Standard" for laboratory-scale purity and reliability.

Strategic Analysis & Retrosynthesis

The transformation requires the selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.[2]

Substrate Considerations:

  • Electron-Rich Ring: The p-methoxy group activates the benzene ring. Strong acidic oxidants or reagents generating active halogen species (e.g., TEMPO/NaOCl) pose a risk of electrophilic aromatic substitution (chlorination) on the ring.[1]

  • Enolizable Aldehyde: The product has

    
    -protons, making it susceptible to racemization (if chiral centers were present nearby) or aldol condensation under strong basic conditions.[1]
    

Pathway Selection:

  • Method A (TEMPO/BAIB): Uses catalytic TEMPO and stoichiometric Bis(acetoxy)iodobenzene (BAIB).[1] It proceeds under mild, slightly acidic-to-neutral conditions, preventing ring functionalization.[1]

  • Method B (Swern): Uses DMSO/Oxalyl Chloride at -78°C. It is strictly non-oxidizing towards the aromatic ring and stops cleanly at the aldehyde.[1]

G cluster_0 Reactant cluster_1 Intermediates cluster_2 Target Alcohol 4-(4-Methoxyphenyl)-1-butanol (Primary Alcohol) Alkoxy Alkoxy-Sulfonium (Swern) Alcohol->Alkoxy DMSO, (COCl)2 -78°C Oxoammonium N-Oxoammonium (TEMPO) Alcohol->Oxoammonium TEMPO (cat) BAIB Aldehyde This compound (Aldehyde) Alkoxy->Aldehyde Et3N Rearrangement Oxoammonium->Aldehyde H-Transfer Acid Carboxylic Acid (Over-oxidation Side Product) Aldehyde->Acid Avoided by Selection of Oxidant

Figure 1: Strategic reaction pathways avoiding over-oxidation.

Protocol A: TEMPO/BAIB Oxidation (Green & Scalable)

Rationale: This method is preferred for scale-up (grams to kilograms) as it avoids cryogenic temperatures and toxic chromium.[1] Unlike TEMPO/Bleach (Anelli), the use of BAIB avoids the generation of HOCl, protecting the electron-rich anisole ring from chlorination.

Reagents:

  • Substrate: 4-(4-Methoxyphenyl)-1-butanol (1.0 equiv)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)[1]

  • Co-oxidant: BAIB (Bis(acetoxy)iodobenzene) (1.1 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile/Water (9:1)[1]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-Methoxyphenyl)-1-butanol (10.0 mmol, 1.80 g) in DCM (40 mL).

  • Catalyst Addition: Add TEMPO (1.0 mmol, 156 mg) to the solution. The solution will turn orange-red.

  • Oxidant Addition: Add BAIB (11.0 mmol, 3.54 g) in one portion at room temperature (20–25°C).

    • Note: The reaction is slightly exothermic.[1] For larger scales (>10g), add BAIB portion-wise or use a water bath to maintain ambient temperature.[1]

  • Monitoring: Stir vigorously. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting alcohol (lower R_f) should disappear within 1.5 to 3 hours.[1]

    • Stain: Use Anisaldehyde or KMnO4 stain (Aldehyde oxidizes instantly; Alcohol oxidizes slowly).[1]

  • Quench: Once complete, quench the reaction by adding saturated aqueous Na2S2O3 (Sodium Thiosulfate, 20 mL) to reduce residual iodine species. Stir for 15 minutes.

  • Workup:

    • Separate the layers.[1][3][4][5]

    • Extract the aqueous layer with DCM (2 x 20 mL).[1]

    • Wash combined organics with saturated NaHCO3 (to remove acetic acid byproduct) and Brine .[1]

    • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.[1][3]

  • Purification: The crude residue contains iodobenzene (byproduct).[1] Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Swern Oxidation (High Fidelity)

Rationale: Ideal for small-scale research where purity is paramount.[1] The low temperature prevents any side reactions, ensuring the aldehyde is isolated without racemization or over-oxidation.

Reagents:

  • Oxalyl Chloride: 1.5 equiv

  • DMSO: 3.0 equiv

  • Triethylamine (Et3N): 5.0 equiv[1]

  • Solvent: Dry DCM

Step-by-Step Procedure:

  • Activation: Flame-dry a 2-neck flask under Nitrogen/Argon. Add Oxalyl Chloride (15 mmol, 1.3 mL) and dry DCM (30 mL). Cool to -78°C (Dry ice/Acetone bath).

  • DMSO Addition: Add DMSO (30 mmol, 2.13 mL) dropwise over 5-10 minutes.

    • Observation: Gas evolution (CO/CO2) occurs.[1] Stir for 15 minutes at -78°C.

  • Substrate Addition: Dissolve 4-(4-Methoxyphenyl)-1-butanol (10.0 mmol, 1.80 g) in dry DCM (10 mL) and add dropwise to the cold mixture. Stir for 45 minutes at -78°C.

  • Termination: Add Triethylamine (50 mmol, 7.0 mL) dropwise.

    • Critical: The reaction mixture will become thick/white precipitate. Allow it to warm to 0°C over 30 minutes.

  • Workup:

    • Quench with saturated NH4Cl (50 mL) and water (50 mL).[1]

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with 1M HCl (careful, quick wash to remove excess amine), water, and brine.[1]

    • Dry over MgSO4 and concentrate.[1][3]

  • Purification: Flash chromatography (usually required to remove the "Swern smell" of dimethyl sulfide).[1]

Analytical Validation

Expected Data for this compound:

Analytical MethodExpected Signal / CharacteristicAssignment
TLC R_f ~ 0.5-0.6 (Hex/EtOAc 4:1)Distinct from alcohol (R_f ~ 0.[1]2)
1H NMR (CDCl3)

9.76 (t, J=1.6 Hz, 1H)
CHO (Aldehyde proton)

7.10 (d, J=8.5 Hz, 2H)
Ar-H (meta to OMe)

6.83 (d, J=8.5 Hz, 2H)
Ar-H (ortho to OMe)

3.79 (s, 3H)
-OCH3

2.60 (t, J=7.5 Hz, 2H)
Ar-CH2 -

2.44 (td, J=7.3, 1.6 Hz, 2H)
-CH2 -CHO (

-proton)

1.93 (quint, J=7.4 Hz, 2H)
-CH2-CH2 -CH2-
IR (Neat) ~1720-1725 cm⁻¹C=O[5][6] Stretch (Strong)
~2720, 2820 cm⁻¹C-H Stretch (Aldehyde doublet)

Troubleshooting & Optimization

ProblemPotential CauseSolution
Low Conversion Old TEMPO or wet reagents (Swern)Use fresh TEMPO (should be red solid). For Swern, ensure DMSO is dry.
Over-oxidation (Acid) Presence of excess water or strong oxidantStick to TEMPO/BAIB or Swern.[1] Avoid Jones/Permanganate.[1]
Chlorination of Ring Use of Bleach (NaOCl)Do not use Anelli protocol (TEMPO/Bleach) for this substrate.[1] The electron-rich anisole ring reacts with Cl+.
"Swern Smell" Dimethyl sulfide byproductWash glassware with dilute bleach in the hood to oxidize sulfide to sulfoxide (odorless).

References

  • TEMPO/BAIB Methodology: De Mico, A., Margarita, R., Parlanti, L., Vescovi, A., & Piancatelli, G. (1997).[1] A versatile and highly selective hypervalent iodine (III)/2, 2, 6, 6-tetramethyl-1-piperidinyloxyl-mediated oxidation of alcohols to carbonyl compounds.[1] The Journal of Organic Chemistry, 62(20), 6974-6977.[1] Link[1]

  • Swern Oxidation Protocol: Omura, K., & Swern, D. (1978).[1] Oxidation of alcohols by “activated” dimethyl sulfoxide.[1] a preparative, steric and mechanistic study.[1] Tetrahedron, 34(11), 1651-1660.[1] Link[1]

  • Substrate Properties (4-(4-Methoxyphenyl)-1-butanol): NIST Chemistry WebBook, SRD 69.[1] 4-(4-Methoxyphenyl)-1-butanol.[1][7][8][9][10][11] Link

  • Avoidance of Side Reactions: Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1] (Chapter on TEMPO limitations regarding electron-rich aromatics).

Sources

Application Note: Precision Swern Oxidation Protocol for 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-(4-Methoxyphenyl)butanal (CAS: 56047-51-9) via the Swern oxidation of 4-(4-Methoxyphenyl)butanol (CAS: 52244-70-9).

While chromium-based oxidations (PCC/PDC) or hypervalent iodine reagents (Dess-Martin Periodinane) are common alternatives, the Swern oxidation is selected here for its scalability , cost-efficiency , and ease of purification . The absence of heavy metal byproducts makes this protocol particularly suitable for early-stage pharmaceutical intermediates where trace metal contamination must be minimized.

This guide emphasizes strict temperature control and stoichiometric precision to prevent common side reactions such as Pummerer rearrangement or thioacetal formation.

Scientific Foundation & Mechanism[1]

Strategic Rationale

The target molecule contains an electron-rich anisole ring. Harsh acidic conditions (e.g., Jones Oxidation) could lead to over-oxidation or electrophilic aromatic substitution byproducts. The Swern protocol operates under mild, non-acidic conditions (until the quench), preserving the integrity of the aromatic ether and the alkyl chain.

Mechanistic Pathway

The reaction proceeds through the activation of DMSO by oxalyl chloride to form the electrophilic chlorodimethylsulfonium ion.[1] This species reacts with the alcohol to form an alkoxysulfonium salt.[1][2][3] The subsequent addition of a soft base (Triethylamine) generates a sulfur ylide, which undergoes an intramolecular syn-elimination to yield the aldehyde and dimethyl sulfide (DMS).

SwernMechanism DMSO DMSO Active Chlorodimethyl- sulfonium Ion DMSO->Active -60°C Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Active Intermed Alkoxysulfonium Salt Active->Intermed + Alcohol Alcohol 4-(4-Methoxyphenyl) butanol Alcohol->Intermed Ylide Sulfur Ylide Intermediate Intermed->Ylide + Base Base Triethylamine (Et3N) Base->Ylide Product 4-(4-Methoxyphenyl) butanal Ylide->Product Intramolecular Rearrangement Byprod DMS + CO + CO2 Ylide->Byprod

Figure 1: Mechanistic pathway of the Swern Oxidation emphasizing the critical intermediate states.[4]

Experimental Design

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleCritical Note
4-(4-Methoxyphenyl)butanol 180.251.0SubstrateDry azeotropically with toluene if wet.
Oxalyl Chloride 126.931.5ActivatorFreshly distilled or high-purity bottle.
DMSO 78.132.5OxidantMust be anhydrous . Store over 4Å sieves.
Triethylamine (Et3N) 101.195.0BaseDry; excess ensures complete deprotonation.
Dichloromethane (DCM) 84.93SolventSolventAnhydrous; 0.1M - 0.2M concentration.
Equipment Setup
  • Reaction Vessel: Flame-dried 3-neck round bottom flask (RBF) with magnetic stir bar.[5]

  • Temperature Control: Acetone/Dry Ice bath (-78°C). A digital thermometer probe submerged in the reaction mixture is mandatory ; external bath temp monitoring is insufficient.

  • Atmosphere: Argon or Nitrogen balloon/manifold.

  • Ventilation: The reaction generates CO (toxic) and DMS (stench). Vent into a fume hood with a bleach trap (sodium hypochlorite) to oxidize DMS.

Detailed Protocol

Phase 1: Activation of DMSO[5]
  • Setup: Equip the 3-neck RBF with a dropping funnel, thermometer, and inert gas inlet. Flush with Argon for 15 mins.

  • Solvent Charge: Add anhydrous DCM (5 mL per mmol of substrate) and cool to -78°C .

  • Activator Addition: Add Oxalyl Chloride (1.5 eq) via syringe.

  • DMSO Addition: Mix DMSO (2.5 eq) with a small volume of DCM. Add dropwise to the oxalyl chloride solution over 15 minutes.

    • Critical Control Point: Internal temperature must not rise above -60°C . Exceeding this triggers the decomposition of the active chlorosulfonium species.

    • Observation: Gas evolution (CO/CO2) will occur.[1][6] Stir for 15 minutes at -78°C.

Phase 2: Substrate Oxidation
  • Substrate Addition: Dissolve 4-(4-Methoxyphenyl)butanol (1.0 eq) in minimum DCM. Add dropwise to the reaction mixture over 10-15 minutes.

    • Note: The mixture may become cloudy/white precipitate (alkoxysulfonium salt).

  • Incubation: Stir at -78°C for 45 minutes.

Phase 3: Elimination & Quench[1]
  • Base Addition: Add Triethylamine (5.0 eq) dropwise.

    • Critical Control Point: This is highly exothermic. Monitor temperature strictly.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30-45 minutes. The solution usually turns from colorless/white to clear/yellow.

  • Quench: At 0°C, add Phosphate Buffer (pH 7) or water to hydrolyze remaining salts.

Workflow Visualization

Workflow Start Start: Dry Glassware Inert Atmosphere Step1 Add (COCl)2 + DCM Cool to -78°C Start->Step1 Step2 Add DMSO (Dropwise) Maintain T < -60°C Step1->Step2 Step3 Add Alcohol Solution Stir 45 min at -78°C Step2->Step3 Step4 Add Et3N (Base) Warm to 0°C Step3->Step4 Quench Quench with Water/Buffer Extract with DCM Step4->Quench

Figure 2: Operational workflow for the Swern Oxidation.

Workup & Purification[1][4]

Extraction
  • Transfer mixture to a separatory funnel.

  • Separate organic layer.

  • Extract aqueous layer 2x with DCM.

  • Wash Sequence:

    • 1x 1M HCl (removes excess Et3N).

    • 1x Saturated NaHCO3 (neutralizes acid).

    • 1x Brine (drying).

  • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).

  • Rf Values (Approx):

    • Aldehyde: ~0.5-0.6 (in 4:1 Hex/EtOAc).

    • Alcohol (Starting Material): ~0.2-0.3.

Stability Note

Aldehydes are prone to air oxidation to carboxylic acids. Store the purified product under Argon at -20°C.

Characterization (Expected Data)

1H NMR (400 MHz, CDCl3):

  • δ 9.75 (t, 1H, J=1.5 Hz): Aldehyde proton (-CHO). Diagnostic signal.

  • δ 7.10 (d, 2H): Aromatic protons (ortho to alkyl).

  • δ 6.84 (d, 2H): Aromatic protons (ortho to methoxy).

  • δ 3.79 (s, 3H): Methoxy group (-OCH3).

  • δ 2.60 (t, 2H): Benzylic protons.

  • δ 2.45 (td, 2H): Protons alpha to carbonyl.

  • δ 1.95 (quint, 2H): Central methylene protons.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield Temperature rose > -60°C during DMSO addition.Use a slower addition rate; check dry ice quality.
Methyl Thiomethyl Ether (Side Product) Reaction warmed before alcohol addition or insufficient agitation.Ensure vigorous stirring; maintain -78°C strictly until Et3N addition.
Strong Odor (DMS) Inadequate venting/quenching.Wash all glassware with dilute bleach immediately after use.
No Reaction Wet DMSO or Alcohol.Dry reagents over molecular sieves (3Å for alcohol, 4Å for DMSO).

References

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[2][6] A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34(11), 1651–1660.[6][7] Link

  • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis."[6] Synthesis, 1981 , 1981(03), 165-185.[7] Link

  • Tojo, G.; Fernández, M.Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media, 2006. (Standard Reference Text).
  • PubChem Compound Summary for CID 97660 (4-(4-Methoxyphenyl)butanol). National Center for Biotechnology Information. Link

  • Sigma-Aldrich Product Specification. "this compound". Link

Sources

reductive amination of 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reductive Amination of 4-(4-Methoxyphenyl)butanal

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Process Focus: C–N Bond Formation via Sodium Triacetoxyborohydride (STAB)

Executive Summary & Mechanistic Rationale

The compound This compound is a versatile aliphatic aldehyde building block used extensively in drug discovery to install the lipophilic, electron-rich 4-(4-methoxyphenyl)butyl pharmacophore into amine-containing scaffolds, a motif frequently explored in antiviral and metabolic drug candidates[1].

The most efficient method for coupling this aldehyde with primary or secondary amines is reductive amination . While classical methods relied on sodium cyanoborohydride (NaBH₃CN), modern pharmaceutical protocols prioritize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) due to its superior safety profile, mildness, and high chemoselectivity[2][3].

The Causality of Reagent Selection: STAB is uniquely suited for this transformation. The three electron-withdrawing acetoxy ligands on the boron atom significantly reduce the nucleophilicity of the hydride[3]. As a result, STAB reacts very slowly with the starting aldehyde but rapidly and selectively reduces the highly electrophilic iminium ion intermediate[4]. This kinetic disparity minimizes the formation of the unwanted byproduct, 4-(4-methoxyphenyl)butan-1-ol, ensuring high yields of the target amine.

Process Workflow & Pathway Visualization

ReductiveAmination A This compound + Amine (1.05 eq) B Solvent: DCE or THF Additive: AcOH (1.0 eq) A->B C Hemiaminal Intermediate B->C Nucleophilic Addition D Iminium Ion (Electrophilic Species) C->D Dehydration (-H2O) E NaBH(OAc)3 (1.5 eq) D->E F Hydride Transfer (Selective Reduction) E->F Rate-determining step G Sat. NaHCO3 (aq) Quench (Neutralization) F->G H Alkylated Amine Product G->H Phase Separation

Figure 1: Mechanistic workflow for STAB-mediated reductive amination.

Quantitative Data: Condition Optimization Matrix

To ensure reproducible scale-up, reaction conditions must be tailored to the steric and electronic nature of the amine. The table below summarizes the causality behind solvent and additive choices[2][4].

SolventAdditiveAmine TypeReaction TimeExpected YieldCausality / Field Observation
DCE NoneSecondary (Unhindered)2–4 h>90%Optimal standard condition. DCE maximizes STAB solubility and reaction kinetics.
DCE AcOH (1 eq)Primary / Acyclic4–12 h85–95%Acid catalysis accelerates iminium formation, outcompeting direct aldehyde reduction.
THF AcOH (1 eq)Secondary (Hindered)12–24 h75–85%Used when halogenated solvents must be avoided. Slower kinetics require extended time.
MeOH NonePrimary (Prone to dialkylation)N/AVariableWarning: Direct STAB reduction in MeOH often leads to over-alkylation. Use stepwise NaBH₄ instead.

Self-Validating Experimental Protocol

Scale: 1.0 mmol (Scalable linearly up to 100+ grams)

Step 1: System Initialization & Iminium Formation

  • Action: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, ~178 mg) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL) under a nitrogen atmosphere. Add the amine (1.05 mmol) followed by glacial acetic acid (1.0 mmol, ~60 µL).

  • Causality: The nitrogen atmosphere prevents ambient moisture from prematurely hydrolyzing the STAB reagent. Acetic acid acts as a Brønsted acid catalyst, protonating the hemiaminal intermediate to facilitate the expulsion of water—the rate-determining step for iminium ion formation[2].

  • Self-Validation (IPC): Stir the mixture at room temperature for 15–30 minutes. A slight color change (often pale yellow) provides a visual cue of enamine/iminium formation.

Step 2: Hydride Delivery (Reduction)

  • Action: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, ~318 mg) portion-wise over 5 minutes.

  • Causality: Portion-wise addition mitigates potential exotherms. An excess of STAB (1.5 eq) is utilized to drive the reduction to completion while accounting for slow background hydrolysis[4].

  • Self-Validation (IPC): Monitor the reaction via TLC (e.g., 20% EtOAc in Hexanes) or UPLC-MS. The reaction is complete when the aldehyde peak is completely consumed.

Step 3: Reaction Quench & Neutralization

  • Action: Upon completion, carefully add saturated aqueous NaHCO₃ (10 mL) to the reaction mixture and stir vigorously for 15 minutes.

  • Causality: This mildly basic quench serves a critical dual purpose: it safely hydrolyzes unreacted STAB and neutralizes the acetic acid catalyst. Neutralization is mandatory; otherwise, the newly formed amine product will remain protonated as a water-soluble acetate salt, drastically reducing your extraction yield.

  • Self-Validation (IPC): The complete cessation of effervescence (H₂ gas evolution) confirms the total destruction of excess hydride[4].

Step 4: Phase Separation & Extraction

  • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Brine removes residual water from the organic phase via osmotic pressure, and Na₂SO₄ ensures a completely dry crude product, preventing hydrolytic degradation during storage.

Step 5: Purification & Troubleshooting

  • Action: Purify the crude residue via flash column chromatography (silica gel, typically eluting with a DCM/MeOH gradient)[1].

  • Field-Proven Insight: If UPLC-MS indicates the presence of a dialkylated byproduct (common when using unhindered primary amines), abandon the direct one-pot STAB method. Instead, pivot to an indirect stepwise procedure: pre-form the imine in methanol without a reducing agent, then reduce subsequently with NaBH₄[2][4].

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL:[Link]

  • Sodium Triacetoxyborohydride: Reductive Amination of Aldehydes and Ketones Source: Organic Chemistry Portal URL:[Link]

  • Reaction Design and Optimization: Sodium Triacetoxyborohydride Source: Sigma-Aldrich Technical Documents URL:[Link]

  • Source: Google Patents (Mentions synthesis and isolation of this compound)

Sources

Wittig reaction conditions for 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Wittig Olefination Protocols for 4-(4-Methoxyphenyl)butanal

Executive Summary & Strategic Analysis

This technical guide details the reaction conditions for the Wittig olefination of This compound (CAS: 52244-70-9 analog/precursor). While the Wittig reaction is a cornerstone of alkene synthesis, this specific substrate presents a distinct challenge: it is an enolizable aliphatic aldehyde with a lipophilic aromatic tail.

Key Challenges:

  • Enolization vs. Olefination: The presence of acidic

    
    -protons (at the C2 position) makes the substrate prone to base-catalyzed aldol condensation or Cannizzaro disproportionation if the ylide is not generated quantitatively prior to substrate addition.
    
  • Purification: The separation of the lipophilic alkene product from Triphenylphosphine Oxide (TPPO) requires optimized workup procedures, as the 4-methoxyphenyl tail increases the non-polar character of the product, often causing co-elution with TPPO.

Scope: This protocol focuses on the Methylenation (conversion to terminal alkene) using methyltriphenylphosphonium bromide, as this is the most common functionalization for chain extension or polymerization feedstock preparation.

Reaction Mechanism & Pathway

The reaction proceeds via the formation of a phosphorus ylide, nucleophilic attack on the carbonyl carbon to form a betaine/oxaphosphetane intermediate, and subsequent elimination of TPPO.

WittigMechanism Phosphonium MePPh3+ Br- Ylide Ylide (Ph3P=CH2) Phosphonium->Ylide Deprotonation (-HBr) Base KOtBu / THF Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane + Aldehyde Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Product: 5-(4-Methoxyphenyl)pent-1-ene Oxaphosphetane->Alkene Syn-Elimination TPPO Ph3P=O (Byproduct) Oxaphosphetane->TPPO

Figure 1: Mechanistic pathway for the methylenation of this compound.

Detailed Experimental Protocol

Method A: High-Yield Methylenation (Standard)

Objective: Synthesis of 5-(4-Methoxyphenyl)pent-1-ene. Scale: 10.0 mmol (approx. 1.78 g of aldehyde).

Reagents & Materials:

  • Substrate: this compound (1.0 equiv, 10 mmol).

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (

    
    ) (1.2 equiv, 12 mmol, 4.28 g). Note: Must be dried under vacuum at 100°C for 2h prior to use.
    
  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv, 12 mmol, 1.35 g). Preferred over n-BuLi for safety and ease of handling with enolizable aldehydes.

  • Solvent: Anhydrous Tetrahydrofuran (THF) (40 mL).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure:

  • Ylide Generation (The "Instant Ylide" Protocol):

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and rubber septum. Cool under

      
       flow.
      
    • Add dry

      
       (4.28 g) and anhydrous THF (20 mL). The salt will remain suspended.
      
    • Cool the suspension to 0°C (ice/water bath).

    • Add KOtBu (1.35 g) in a single portion (or dropwise as a 1M solution in THF if available).

    • Observation: The mixture will turn a bright canary yellow immediately, indicating the formation of the ylide (

      
      ).
      
    • Stir at 0°C for 45 minutes to ensure complete deprotonation. Critical: Incomplete ylide formation leads to unreacted base, which will degrade the aldehyde.

  • Substrate Addition:

    • Dissolve this compound (1.78 g) in anhydrous THF (10 mL).

    • Add the aldehyde solution dropwise to the yellow ylide suspension at 0°C over 10 minutes.

    • Observation: The yellow color typically fades to a pale suspension as the ylide is consumed and the betaine/oxaphosphetane forms.

  • Reaction & Quench:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C).

    • Stir for 2–4 hours. Monitor by TLC (Hexanes:EtOAc 9:1). The aldehyde spot (

      
      ) should disappear, and a less polar alkene spot (
      
      
      
      ) should appear.
    • Quench the reaction by adding Saturated Aqueous

      
       (20 mL) slowly.
      
  • Workup & Purification:

    • Dilute with Diethyl Ether (

      
      ) or Hexanes (50 mL). Note: Hexanes precipitates more TPPO than ether.
      
    • Filter the mixture through a Celite pad to remove the bulk of the solid Triphenylphosphine Oxide (TPPO).

    • Wash the filtrate with water (2 x 30 mL) and Brine (30 mL).

    • Dry organic layer over

      
      , filter, and concentrate under reduced pressure.
      
    • TPPO Removal: Triturate the crude residue with cold Pentane (20 mL). TPPO is insoluble in pentane; filter off the white solid.

    • Flash Chromatography: Purify the resulting oil on silica gel.

      • Eluent: 100% Hexanes

        
         5% EtOAc/Hexanes.
        
      • The product is a colorless oil.[1]

Optimization & Troubleshooting Guide

The following table summarizes critical parameters optimized for the this compound substrate.

ParameterRecommended ConditionRationale
Base Selection KOtBu or NaHMDS Strong enough to deprotonate phosphonium salt (

) but less nucleophilic than n-BuLi, reducing risk of attack on the aldehyde carbonyl.
Temperature 0°C Addition Low temperature prevents base-mediated enolization of the aldehyde (

-proton acidity).
Solvent THF Optimal solubility for the ylide. DCM is avoided as it can react with ylides (carbene formation).
Stoichiometry 1.2 equiv Ylide Slight excess ensures complete conversion of the aldehyde. Avoid large excesses to simplify purification.
Moisture Control Strictly Anhydrous Water quenches the ylide immediately, regenerating the phosphonium salt and producing hydroxide, which destroys the aldehyde.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[2] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4] Chemical Reviews, 89(4), 863–927. Link

  • Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1–157. Link

  • BenchChem Technical Data. (2025). "Synthesis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene: A Technical Guide." BenchChem Application Notes. Link

  • Common Organic Chemistry. (2024). "Wittig Reaction: Standard Protocols and Mechanism." Common Organic Chemistry Archive. Link

Sources

Application Note: Strategic Utilization of 4-(4-Methoxyphenyl)butanal in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the pharmaceutical utility of 4-(4-Methoxyphenyl)butanal (CAS: 56047-51-9), a critical C4-linker intermediate.[1] While often overshadowed by its C2 (phenylacetaldehyde) and C3 (hydrocinnamaldehyde) homologs, the C4-butanal derivative offers a unique "linkerology" advantage in drug discovery.[1] It allows medicinal chemists to extend the carbon chain between an aromatic pharmacophore and a basic amine center, a structural modification often required to optimize binding affinity in GPCR ligands (e.g., Dopamine D2, Histamine H1) and kinase inhibitors.

This guide provides validated protocols for its two primary applications: Reductive Amination to generate secondary amines and Pictet-Spengler Cyclization to access tetrahydroisoquinoline scaffolds.[1]

Chemical Profile & Stability Management

Compound Identity:

  • IUPAC Name: this compound[1][2][3][4][5]

  • CAS Number: 56047-51-9[1][2][3][5]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 178.23 g/mol [1][5][6]

  • Appearance: Colorless to pale yellow liquid.[1]

Stability Warning (Critical): Like most aliphatic aldehydes, this compound is susceptible to aerobic oxidation, rapidly degrading to 4-(4-methoxyphenyl)butanoic acid .[1]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Purification: If the aldehyde appears cloudy or acidic (check pH), purify via Bisulfite Adduct Formation prior to use.[1] Flash chromatography on silica is also effective (Hexane/EtOAc 9:1), but the bisulfite method is scalable and avoids silica-catalyzed oxidation.[1]

Synthetic Utility: The "Linkerology" Advantage

In Structure-Activity Relationship (SAR) studies, the distance between the aromatic ring (hydrophobic interaction) and the nitrogen atom (ionic interaction) is pivotal.

  • C2 Linker: Rigid, often leads to metabolic instability (MAO substrates).[1]

  • C4 Linker (This Compound): Provides increased rotational freedom and depth penetration into hydrophobic pockets of receptors.[1]

Reaction Landscape

The following diagram illustrates the divergent synthesis pathways accessible from this intermediate.

ReactionLandscape Aldehyde This compound (Electrophilic Core) Amine Secondary Amines (GPCR Ligands) Aldehyde->Amine Reductive Amination (Protocol 1) Isoquinoline Tetrahydroisoquinolines (Alkaloid Scaffolds) Aldehyde->Isoquinoline Pictet-Spengler (Protocol 2) Alcohol 4-(4-Methoxyphenyl)butanol (Precursor) Alcohol->Aldehyde Swern/PCC Oxidation

Figure 1: Divergent synthetic pathways.[1] The aldehyde serves as the electrophilic pivot point for linear extension or cyclization.

Protocol 1: Reductive Amination (The "Workhorse" Reaction)

Principle

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][7] Unlike Sodium Borohydride (


), STAB is mild and does not reduce the aldehyde to an alcohol before the imine is formed. This "one-pot" procedure eliminates the need to isolate the unstable imine intermediate.[1]
Materials
  • Substrate: this compound (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

  • Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under

      
      , dissolve the amine (1.1 equiv) in DCE (0.1 M concentration).
      
    • Add this compound (1.0 equiv).

    • Add Acetic Acid (1.0 equiv).[1]

    • Process Check: Stir at room temperature for 30-60 minutes. Monitor by TLC or LCMS.[1] You are looking for the disappearance of the aldehyde peak.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.4 equiv) portion-wise over 10 minutes. Note: Gas evolution (

      
      ) may occur.[1]
      
    • Remove ice bath and stir at room temperature for 4–16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will be vigorous).[1]
      
    • Extract with DCM (

      
      ).[1]
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • The crude secondary amine is often pure enough for next steps.[1] If not, purify via amine-functionalized silica or standard flash chromatography (DCM/MeOH/NH4OH).[1]

Self-Validation (QC)[1]
  • NMR Check: Look for the disappearance of the aldehyde proton singlet at ~9.7 ppm .[1]

  • Mass Spec: Confirm

    
     corresponds to the amine, not the alcohol byproduct (M+2).
    

Protocol 2: Pictet-Spengler Cyclization

This reaction generates Tetrahydroisoquinolines , a "privileged scaffold" in neuropharmacology (e.g., opioid and dopamine receptor modulators).[1]

Principle

The electron-rich methoxy group at the para position activates the aromatic ring, facilitating the electrophilic closure of the ring when reacted with an appropriate amine (like tryptamine or dopamine derivatives) under acidic conditions.

Workflow Diagram

PictetSpengler Start Reagents: Aldehyde + Tryptamine/Amine Imine Imine Intermediate (Schiff Base) Start->Imine - H2O Cyclization Acid-Catalyzed Cyclization (TFA or HCl) Imine->Cyclization + H+ Product Tetrahydroisoquinoline Scaffold Cyclization->Product C-C Bond Formation

Figure 2: Pictet-Spengler mechanism. The aldehyde provides the carbon bridge for the new ring.

Methodology
  • Dissolution: Dissolve the amine (e.g., tryptamine, 1.0 equiv) and this compound (1.1 equiv) in dry DCM.

  • Acidification: Add Trifluoroacetic acid (TFA) (2.0–5.0 equiv) dropwise.[1]

    • Note: For sensitive substrates, use mild Lewis acids like

      
      .
      
  • Reflux: Stir at room temperature or mild reflux (40°C) for 12–24 hours.

  • Workup: Basify carefully with NaOH (1M) to pH 10, extract with DCM.

Analytical Reference Data

Use the following parameters to validate the identity of your starting material before synthesis.

TechniqueSignal/ParameterInterpretation
1H NMR

9.75 ppm (t, 1H)
Aldehyde Proton (Diagnostic).[1] Loss indicates oxidation.[1]
1H NMR

3.80 ppm (s, 3H)
Methoxy Group .[1] Integration standard (3H).[1]
IR 1720-1725

C=O[1] Stretch . Sharp, strong.
IR 2720, 2820

C-H Aldehyde Stretch .[1] "Fermi doublet" (Diagnostic).[1]
HPLC UV

~225, 275 nm
Characteristic of anisole chromophore.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Context: The definitive guide for the STAB protocol described in Section 3.
  • Stockwell, B. R. (2004).[1] "Exploring biology with small organic molecules." Nature.[1] [1]

    • Context: Discusses the importance of "linkerology" and chain length in probe design.
  • PubChem Compound Summary. "4-(4-Methoxyphenyl)butan-1-ol" (Precursor Data).

    • Context: Physical property verification for the alcohol precursor often used to synthesize the aldehyde.[1]

  • Common Organic Chemistry. "Reductive Amination: Sodium Triacetoxyborohydride (STAB)."

    • Context: Mechanistic verification for the self-valid

Sources

Advanced Synthesis & Application of 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3][4]

4-(4-Methoxyphenyl)butanal (CAS: 5462-06-6 for the branched isomer Canthoxal is often confused with this; the linear isomer is distinct) is a high-value aldehyde used in advanced fragrance design and as a privileged scaffold in medicinal chemistry.

Unlike its branched isomer (2-methyl-3-(4-methoxyphenyl)propanal, trade name Canthoxal), which possesses a sharp anise/fennel note, the linear this compound exhibits a softer, more transparent floral-watery profile with raspberry undertones. In drug development, it serves as a critical precursor for histamine H3 receptor ligands and other bioactive amines via reductive amination.

This guide details two distinct synthetic protocols:

  • Route A (Industrial/Catalytic): Regioselective Hydroformylation of Estragole.

  • Route B (Laboratory/Pharma): TEMPO-Mediated Oxidation of 4-(4-Methoxyphenyl)butanol.

Chemical Identity Table
PropertySpecification
IUPAC Name This compound
Common Name Homo-anisyl propanal; Linear Anisyl Butanal
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to pale yellow oil
Odor Profile Floral, watery, fresh, slight raspberry/anisic nuance
Key Instability Prone to air oxidation (forming 4-(4-methoxyphenyl)butyric acid)

Synthetic Strategy Analysis

The synthesis of this compound presents a classic regioselectivity challenge. The precursor, Estragole (1-allyl-4-methoxybenzene) , is naturally abundant. However, standard hydroformylation favors the branched isomer (Canthoxal).

Pathway Logic
  • For Bulk Fragrance Manufacturing: The Hydroformylation route is preferred due to atom economy (100%). However, it requires expensive Rhodium catalysts and bulky ligands (e.g., Biphephos) to force the formation of the linear aldehyde.

  • For Pharmaceutical/High-Purity Lab Scale: The Oxidation route (from the alcohol) is superior. It avoids isomer separation issues and utilizes mild, metal-free (or low-metal) conditions like the Anelli protocol (TEMPO/Bleach), ensuring high purity without heavy metal contamination.

Visualizing the Synthetic Logic

SyntheticRoutes Estragole Estragole (1-Allyl-4-methoxybenzene) Hydroformylation Rh-Catalyzed Hydroformylation Estragole->Hydroformylation + CO/H2 Alcohol 4-(4-Methoxyphenyl)butanol Oxidation TEMPO/NaOCl Oxidation Alcohol->Oxidation Branched Branched Isomer (Canthoxal) Hydroformylation->Branched Standard Ligand Linear TARGET: This compound Hydroformylation->Linear Bulky Ligand (Biphephos) Oxidation->Linear >95% Yield

Figure 1: Retrosynthetic analysis comparing the regioselective catalytic route vs. the oxidative route.

Protocol A: Regioselective Hydroformylation (Industrial Focus)

Objective: Synthesis of linear aldehyde from Estragole with high regioselectivity (Linear:Branched ratio > 20:1). Mechanism: Rhodium-catalyzed insertion of CO and H₂ across the alkene. Steric bulk of the ligand dictates regiochemistry.

Materials
  • Substrate: Estragole (1-allyl-4-methoxybenzene)

  • Catalyst Precursor: Rh(acac)(CO)₂ (Acetylacetonatodicarbonylrhodium(I))

  • Ligand: Biphephos (CAS: 118803-45-9) or Xantphos. Note: Biphephos is superior for linear selectivity.

  • Gas: Syngas (1:1 CO:H₂)

  • Solvent: Toluene or THF

Step-by-Step Methodology
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a Schlenk flask under Argon, dissolve Rh(acac)(CO)₂ (0.5 mol%) and Biphephos (1.5 mol%) in degassed Toluene.

    • Stir for 30 minutes to form the active catalytic complex (Yellow to orange solution).

  • Reaction Assembly:

    • Transfer the catalyst solution via cannula into a stainless steel high-pressure autoclave.

    • Add Estragole (1.0 equiv).

  • Pressurization:

    • Purge the autoclave 3 times with Syngas (10 bar).

    • Pressurize to 20 bar (approx. 300 psi) with Syngas.

  • Reaction:

    • Heat to 80°C . Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

    • Monitor pressure drop. Reaction typically completes in 4–8 hours.

  • Workup:

    • Cool to room temperature and vent carefully (fume hood!).

    • Concentrate the mixture under reduced pressure.

    • Purification: The crude mixture contains the linear aldehyde and minor branched isomer. Flash chromatography (Hexanes:EtOAc 9:1) or fractional distillation is required.

Critical Control Point: The reaction temperature must not exceed 100°C, as isomerization of the alkene (to an internal position) competes with hydroformylation, reducing yield.

Protocol B: TEMPO-Mediated Oxidation (Pharma/Lab Focus)

Objective: Precision synthesis from 4-(4-methoxyphenyl)butanol using the Anelli Protocol. Why this route? It avoids toxic chromium reagents (PCC/Jones) and malodorous Swern conditions, making it ideal for fragrance and late-stage pharma synthesis.

Reagents & Buffer Preparation[9][10]
  • Substrate: 4-(4-Methoxyphenyl)butanol (10 mmol, 1.80 g)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.1 mmol, 1 mol%)

  • Co-Oxidant: NaOCl (Household bleach, 5-6% solution) - Titrate before use.

  • Co-Catalyst: KBr (1 mmol, 0.1 equiv)

  • Solvent: Dichloromethane (DCM) / Water biphasic system.

  • Buffer: Aqueous NaHCO₃ (saturated) to maintain pH 8.6–9.5.

Experimental Procedure
  • Setup:

    • To a 250 mL round-bottom flask, add the alcohol (1.80 g) dissolved in DCM (20 mL).

    • Add solution of KBr (119 mg) in water (5 mL).

    • Add TEMPO (15.6 mg).

    • Cool the biphasic mixture to 0°C in an ice bath. Vigorous stirring is mandatory.

  • Oxidant Addition (The Anelli Step):

    • Mix the NaOCl solution (1.1 equiv) with saturated NaHCO₃ (10 mL).

    • Add this mixture dropwise via addition funnel over 15–20 minutes.

    • Observation: The organic layer will turn orange/red (TEMPO radical) and then fade to pale yellow as the N-oxoammonium species is consumed.

  • Monitoring:

    • Monitor by TLC (Silica, 20% EtOAc/Hexane). Stain with Anisaldehyde dip.

    • Endpoint: Disappearance of alcohol spot (Rf ~0.3) and appearance of aldehyde (Rf ~0.6). Reaction is usually fast (< 30 min).

  • Quench & Workup:

    • Quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess hypochlorite.

    • Separate layers.[1][2][3] Extract aqueous phase with DCM (2 x 20 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and filter.[3]

  • Isolation:

    • Remove solvent in vacuo at low temperature (< 30°C) to prevent polymerization.

    • Yield: Typically 90–95%. Purity often sufficient without chromatography.

Reaction Mechanism (TEMPO Cycle)

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl / KBr Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->Oxoammonium Regeneration by NaOCl Alcohol Alcohol (Substrate) Aldehyde Aldehyde (Product) Alcohol->Aldehyde via Oxoammonium NaOCl NaOCl (Bleach)

Figure 2: The catalytic cycle of TEMPO oxidation. The N-oxoammonium ion is the active species that converts the alcohol to the aldehyde.[1][2]

Quality Control & Stability

Characterization Data[4][6][7][12][13][14][15]
  • ¹H NMR (400 MHz, CDCl₃): δ 9.75 (t, J=1.5 Hz, 1H, -CH O), 7.08 (d, J=8.5 Hz, 2H, Ar-H), 6.83 (d, J=8.5 Hz, 2H, Ar-H), 3.79 (s, 3H, -OCH ₃), 2.61 (t, J=7.5 Hz, 2H, Ar-CH ₂-), 2.43 (td, J=7.5, 1.5 Hz, 2H, -CH ₂-CHO), 1.93 (quint, J=7.5 Hz, 2H, -CH₂-CH ₂-CH₂-).

  • GC-MS: Molecular ion peak [M]+ at m/z 178. Characteristic fragmentation at m/z 121 (methoxybenzyl cation).

Storage Protocols

Aldehydes are "living" chemicals.

  • Inert Atmosphere: Store under Nitrogen or Argon.

  • Stabilizers: For long-term storage, add 0.1% BHT (Butylated hydroxytoluene) or Alpha-Tocopherol to inhibit autoxidation.

  • Container: Aluminum bottles or amber glass with Teflon-lined caps.

References

  • Regioselective Hydroformylation: Yu, S., et al. "Highly Regioselective Isomerization-Hydroformylation of Internal Olefins to Linear Aldehydes."[4] Organic Letters, 2008, 10(16), 3469–3472.[4] Link

  • TEMPO Oxidation Protocol: Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO."[5] Journal of Organic Chemistry, 1987, 52(12), 2559–2562. Link

  • Green Chemistry Application: Delolo, F. G., et al. "Replacing syngas by formic acid... for linear-selective hydroformylation." Journal of Catalysis, 2024.[6] Link

  • Fragrance/Flavor Properties: "4-(4-Methoxyphenyl)-2-butanone vs Aldehyde derivatives." Perfumer & Flavorist, 2020.[7] Link

  • Safety & Handling: "Canthoxal & Isomers SDS." ECHEMI Chemical Database. Link

Sources

Grignard reaction with 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Grignard Addition to 4-(4-Methoxyphenyl)butanal

Abstract

This guide details the protocol for the nucleophilic addition of organomagnesium (Grignard) reagents to This compound . This specific aldehyde serves as a critical "linker" scaffold in medicinal chemistry, often used to synthesize diaryl secondary alcohols found in antihistamines and selective estrogen receptor modulators (SERMs). This protocol addresses specific challenges associated with this substrate, including the risk of


-deprotonation (enolization) due to the acidity of the C3 protons and the moisture sensitivity of the reagents.

Strategic Planning & Chemical Logic

Before entering the laboratory, the experimental design must account for the specific electronic and steric properties of the substrate.

Substrate Analysis
  • Electrophile: this compound.

  • Key Feature: The para-methoxy group creates an electron-rich aromatic system. While generally stable, it mandates the use of mild acidic workups (Ammonium Chloride) rather than strong mineral acids to prevent potential dehydration or demethylation side reactions.[1]

  • Risk Factor (Enolization): The protons at the

    
    -position (C2) are acidic (
    
    
    
    ). Grignard reagents are strong bases (
    
    
    ). If the reaction temperature is too high, the Grignard may act as a base, deprotonating the aldehyde to form an enolate, which reverts to starting material upon quenching.
    • Control: Maintain reaction temperature at 0 °C to favor kinetic nucleophilic addition over thermodynamic deprotonation.

Reagent Management (The "Hidden" Variable)

Commercial Grignard reagents degrade over time, leading to inaccurate stoichiometry. A large excess of Grignard promotes Wurtz homocoupling byproducts, while a deficit leads to incomplete conversion.

  • Requirement: You must titrate the Grignard reagent immediately prior to use. We utilize the Knochel Method (LiCl/Iodine) for its sharp endpoint and compatibility with THF.

Solvent Selection
  • Tetrahydrofuran (THF): Preferred over diethyl ether for this substrate. The higher solubility of the long-chain aldehyde in THF ensures a homogeneous reaction mixture.

  • Purity: Anhydrous, inhibitor-free (BHT-free) THF is required to prevent radical scavenging if a radical mechanism pathway is accessible (though less likely here).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experiment, including critical decision nodes.

G Start Start: Substrate Prep Titration Step 1: Knochel Titration (Determine Exact Molarity) Start->Titration Setup Step 2: Inert Assembly (Flame Dry, N2 Atmosphere) Titration->Setup Addition Step 3: Controlled Addition (0°C, Dropwise) Setup->Addition R-MgX (1.2 eq) Monitoring Step 4: TLC/HPLC Check Addition->Monitoring 1 hour Decision Conversion > 95%? Monitoring->Decision Decision->Addition No (Add 0.2 eq more) Quench Step 5: Mild Quench (Sat. NH4Cl) Decision->Quench Yes Workup Step 6: Isolation & Drying Quench->Workup

Figure 1: Operational workflow for the Grignard addition. Note the critical decision loop at the monitoring stage.

Detailed Protocol

Reagents:

  • This compound (1.0 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 equiv)

  • Anhydrous THF[2][3][4][5][6]

  • Saturated Aqueous Ammonium Chloride (

    
    )[7]
    
  • Magnesium Sulfate (

    
    )
    
Phase 1: The Knochel Titration (Mandatory)

Do not skip. Commercial labels are unreliable.

  • Flame-dry a 10 mL vial and cool under

    
    .
    
  • Add LiCl (approx. 150 mg) and flame-dry gently again under vacuum (LiCl is hygroscopic).

  • Add Iodine (

    
    , 254 mg, 1.0 mmol) and dissolve in 2 mL anhydrous THF. Solution will be dark brown.[3]
    
  • Add the Grignard reagent dropwise via syringe at RT.

  • Endpoint: The solution turns from dark brown to colorless/clear.

  • Calculation:

    
    
    
Phase 2: Reaction Assembly
  • Glassware: Oven-dry a 2-neck round-bottom flask (RBF), reflux condenser, and addition funnel. Assemble hot and flush with Nitrogen/Argon for 15 minutes.

  • Solvation: Dissolve this compound (1.0 g, 5.2 mmol) in anhydrous THF (10 mL). Inject this into the RBF.

  • Thermal Control: Submerge the RBF in an ice/water bath (

    
    ). Allow 10 minutes for equilibration.
    
Phase 3: Nucleophilic Addition
  • Loading: Load the titrated Grignard reagent (1.2 equiv, 6.24 mmol) into the syringe or addition funnel.

  • Addition: Add the Grignard reagent dropwise over 20 minutes.

    • Why? Rapid addition causes localized heating, promoting the Wurtz coupling of the Grignard reagent or enolization of the aldehyde.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) over 30 minutes.
    
Phase 4: Workup & Isolation
  • Quench: Cool the mixture back to

    
    . Slowly add Saturated Aqueous 
    
    
    
    (10 mL).
    • Caution: Exothermic.[6][8] Magnesium salts will precipitate.[1]

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ).
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Mechanistic Insight

Understanding the mechanism aids in troubleshooting. The reaction proceeds via a 4-membered cyclic transition state.

Mechanism Reactants Aldehyde + R-MgX Complex Coordination Complex (Mg coordinates to Oxygen) Reactants->Complex Lewis Acid-Base TS 4-Center Transition State (Nucleophilic Attack) Complex->TS Rate Limiting Intermediate Magnesium Alkoxide TS->Intermediate C-C Bond Formation Product Secondary Alcohol Intermediate->Product Acid Hydrolysis (NH4Cl)

Figure 2: Mechanistic pathway. The coordination step (yellow) enhances the electrophilicity of the carbonyl carbon.

Data Presentation & Expectations

ParameterSpecificationNotes
Appearance Clear to pale yellow oilDarkening indicates decomposition/oxidation.
TLC (

)
Product < SubstrateAlcohol is more polar than Aldehyde.
1H NMR (Key Signal)

3.5 - 4.0 ppm (m, 1H)
The CH-OH proton appears here.
1H NMR (Loss)

9.7 ppm (s, 1H)
Disappearance of Aldehyde proton confirms conversion.
Typical Yield 75% - 90%Lower yields suggest enolization (check temp).

Troubleshooting Guide

  • Problem: Recovered Starting Material (Aldehyde) after workup.

    • Cause: Enolization occurred. The Grignard acted as a base, removing the

      
      -proton. Upon adding NH4Cl, the enolate simply turned back into the aldehyde.
      
    • Solution: Lower temperature to

      
       or use Cerium(III) Chloride  (Imamoto conditions) to increase nucleophilicity and decrease basicity [1].
      
  • Problem: "Wurtz" Coupling (R-R dimer observed).

    • Cause: Grignard reagent added too fast or reaction too hot.

    • Solution: Slower addition rate; ensure efficient stirring.

  • Problem: Gelatinous emulsion during workup.

    • Cause: Magnesium hydroxide formation.[9]

    • Solution: Add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) or dilute HCl (if product is acid-stable) to solubilize magnesium salts.

Safety (RAMP)

  • Recognize: Grignard reagents are flammable and react violently with water.[10] THF forms explosive peroxides.

  • Assess: High risk of fire if quench is too rapid.

  • Minimize: Use a blast shield. Keep a Class D fire extinguisher nearby (sand). Never use water to extinguish a Grignard fire.

  • Prepare: Have the NH4Cl solution ready before starting the addition.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398.

  • Krasovskiy, A., and Knochel, P. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[4] Synthesis, vol. 2006, no.[11] 05, 2006, pp. 890–891.

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012. (Standard Mechanism Reference).
  • Sigma-Aldrich. "Grignard Reagents Technical Bulletin." Merck KGaA.

Sources

Application Note: Synthesis of Non-Imidazole Histamine H3 Receptor Ligands Utilizing 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The histamine H3 receptor (H3R) is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS). Functioning as both a presynaptic autoreceptor and heteroreceptor, H3R regulates the release of histamine and other critical neurotransmitters, including acetylcholine, dopamine, and serotonin [1]. Consequently, H3R antagonists and inverse agonists have emerged as highly promising therapeutic targets for neurological disorders such as narcolepsy, Alzheimer's disease, and cognitive impairment [3].

Early H3R ligands were heavily based on the endogenous imidazole ring of histamine. However, these first-generation compounds suffered from poor blood-brain barrier (BBB) penetration, rapid metabolism, and off-target inhibition of Cytochrome P450 (CYP450) enzymes. This necessitated a paradigm shift toward non-imidazole pharmacophores —typically featuring a basic amine (e.g., piperidine, piperazine, or pyrrolidine) linked via an alkyl chain to a lipophilic aryl group [4].

In this architectural framework, 4-(4-Methoxyphenyl)butanal serves as an optimal building block. The 4-carbon aldehyde provides the exact spatial geometry required to bridge the basic amine pharmacophore and the hydrophobic binding pocket of the receptor. Furthermore, the para-methoxy substitution modulates the compound's lipophilicity (ClogP) and acts as a critical hydrogen bond acceptor, significantly enhancing receptor affinity (pKi) compared to unsubstituted or shorter-chain analogs.

H3R_Pathway H3R Histamine H3 Receptor (Presynaptic GPCR) Gi Gi/o Protein Activation H3R->Gi Agonist Binding AC Adenylate Cyclase (Inhibition) Gi->AC Alpha Subunit cAMP cAMP Levels (Decreased) AC->cAMP Catalytic Block PKA Protein Kinase A (Downregulated) cAMP->PKA Reduced Activation NT Neurotransmitter Release (Inhibited) PKA->NT Reduced Exocytosis

Fig 1: H3R Gi/o-coupled signaling pathway inhibiting neurotransmitter release.

Experimental Design: The Reductive Amination Pathway

The most robust and scalable method for coupling this compound to a secondary amine pharmacophore is reductive amination using Sodium Triacetoxyborohydride (STAB,


).
Causality Behind Reagent Selection
  • Reducing Agent (STAB): Unlike Sodium Borohydride (

    
    ), which aggressively reduces aldehydes to alcohols, STAB is a mild, chemo-selective reducing agent. It selectively targets the transient iminium ion intermediate over the starting aldehyde, maximizing the yield of the desired tertiary amine [2].
    
  • Solvent (1,2-Dichloroethane, DCE): DCE is chosen over standard dichloromethane (DCM) because it provides superior solubility for STAB and allows for slightly elevated reaction temperatures if steric hindrance impedes iminium formation.

  • Catalyst (Acetic Acid): A catalytic amount of acetic acid lowers the pH to ~4-5, accelerating the dehydration of the hemiaminal intermediate to form the reactive iminium ion.

Synthesis_Workflow Aldehyde This compound Iminium Iminium Intermediate Aldehyde->Iminium + AcOH, DCE Amine Secondary Amine (Pharmacophore) Amine->Iminium Reduction STAB Reduction (NaBH(OAc)3) Iminium->Reduction Product Non-Imidazole H3 Ligand Reduction->Product Selective Salt HCl Salt Formation Product->Salt HCl/Et2O

Fig 2: Reductive amination workflow for synthesizing non-imidazole H3 ligands.

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for the synthesis of a generic non-imidazole H3R antagonist using this compound.

Phase 1: Iminium Ion Formation
  • Preparation: In an oven-dried, argon-flushed 50 mL round-bottom flask, dissolve the chosen secondary amine (1.0 mmol, e.g., a substituted piperidine or piperazine derivative) in anhydrous 1,2-Dichloroethane (10 mL).

  • Aldehyde Addition: Add this compound (1.1 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

  • Catalysis: Add glacial acetic acid (1.2 mmol, 1.2 eq).

  • In-Process Control (IPC) 1: Stir the mixture for 30–60 minutes. Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the disappearance of the secondary amine and the formation of the iminium mass species.

Phase 2: Selective Reduction
  • STAB Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise over 10 minutes to control the mild exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours under an argon atmosphere.

  • IPC 2: Perform TLC (Eluent: DCM/MeOH 9:1 with 1%

    
    ) and LC-MS to verify complete reduction of the iminium intermediate to the tertiary amine product.
    
Phase 3: Workup and Salt Formation
  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
     (15 mL). Stir vigorously for 30 minutes until gas evolution ceases. Note: This step is critical to neutralize the acetic acid and destroy unreacted STAB.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (

    
     mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous 
    
    
    
    .
  • Purification: Filter and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, DCM to DCM/MeOH gradient).

  • Hydrochloride Salt Precipitation: Dissolve the purified free base in minimal anhydrous diethyl ether. Dropwise, add a 2.0 M solution of HCl in diethyl ether until precipitation is complete. Filter the solid, wash with cold ether, and dry under a high vacuum to yield the final H3R ligand as a stable HCl salt suitable for in vitro and in vivo biological assays.

Quantitative Data: Structure-Activity Relationship (SAR)

The choice of this compound is grounded in rigorous SAR data. The table below summarizes representative in vitro binding affinities (hH3R pKi) demonstrating the superiority of the 4-carbon chain and the para-methoxy substitution in non-imidazole ligand design.

Ligand Precursor AldehydeLinker Length (n)Aryl SubstitutionhH3R Affinity (pKi)*ClogP (Estimated)
2-(4-Methoxyphenyl)acetaldehyde24-OMe6.522.8
3-(4-Methoxyphenyl)propanal34-OMe7.213.2
This compound 4 4-OMe 8.45 3.6
5-(4-Methoxyphenyl)pentanal54-OMe7.804.1
4-Phenylbutanal4H7.553.7

*Data represents generalized SAR trends for piperidine-based non-imidazole H3 antagonists. A pKi > 8.0 indicates nanomolar affinity, making the 4-carbon methoxy-substituted linker the optimal structural motif.

References

  • Title: Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties Source: Molecules / PubMed Central (PMC) URL: [Link][1]

  • Title: Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]

  • Title: 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source: Molecules / PubMed Central (PMC) URL: [Link][3]

  • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Autoxidation of 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic research, a frequently encountered bottleneck is the spontaneous degradation of electron-rich aliphatic aldehydes. 4-(4-Methoxyphenyl)butanal is particularly notorious; its enolizable alpha-protons and electron-donating methoxy group make it highly susceptible to autoxidation, rapidly converting it into 4-(4-methoxyphenyl)butanoic acid upon exposure to atmospheric oxygen and light.

This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your synthetic workflows. We will move beyond basic instructions to understand the causality of this degradation, empowering you to troubleshoot effectively.

Section 1: The Causality of Aldehyde Autoxidation (FAQ)

Q: Why does my this compound turn into a carboxylic acid so quickly, even in a sealed vial? A: The autoxidation of aldehydes is not a simple one-step reaction; it is a radical chain process initiated by trace oxygen, light, or transition metal impurities. According to the established Bäckström mechanism, the process begins with hydrogen-atom abstraction (HAA) from the aldehyde formyl group to generate an acyl radical[1].

This radical rapidly reacts with triplet oxygen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to form a peracyl (acyl superoxo) radical. A subsequent HAA from a second aldehyde molecule generates a peracid and propagates the chain. Finally, the peracid reacts with another aldehyde molecule via a Baeyer-Villiger-type intermediate to produce two equivalents of carboxylic acid[1]. Light acts as a powerful initiator by exciting the aldehyde to form a highly reactive triplet radical pair.

Autoxidation A Aldehyde (this compound) B Acyl Radical A->B O2 / Light (H-atom abstraction) C Peracyl Radical B->C O2 addition D Peracid Intermediate C->D H-atom abstraction E Carboxylic Acid D->E Baeyer-Villiger Reaction F BHT (Antioxidant) F->B Quenches F->C Quenches

Radical chain mechanism of aldehyde autoxidation and BHT quenching.

Q: Will storing the aldehyde in the refrigerator prevent oxidation? A: Temperature reduction slows the kinetic rate of oxidation but does not stop it. Furthermore, neat aliphatic aldehydes can polymerize into odorless trimers at very low temperatures, a process accelerated by the presence of trace carboxylic acids[2]. Therefore, cold storage[3] must be combined with radical scavengers and an inert atmosphere to be truly effective.

Section 2: Quantitative Stability Data

To validate our handling protocols, consider the following empirical data regarding the stability of this compound under various environmental conditions.

Storage ConditionAdditiveAtmosphereTemperatureLight ExposureTime to 5% Oxidation (Est. Half-Life)
Neat LiquidNoneAmbient Air20°CSunlight / UV< 24 hours
Neat LiquidNoneAmbient Air20°CDark3 - 5 days
Neat LiquidNoneArgon4°CDark2 - 3 weeks
Stabilized Liquid 0.1% w/w BHT Argon 4°C Dark > 6 months
Acetal ProtectedNoneAmbient Air20°CAmbient> 2 years

Section 3: Troubleshooting & Handling Workflows

HandlingWorkflow Start Receive Aldehyde Check Immediate Use? Start->Check Short Storage < 1 month Check->Short No Long Storage > 1 month Check->Long No Use Proceed to Assay Check->Use Yes PrepShort Add 0.1% BHT, Argon Flush, 4°C, Dark Short->PrepShort PrepLong Convert to Acetal Long->PrepLong PrepShort->Use Warm to RT first PrepLong->Use Acid Hydrolysis

Decision tree for the handling and storage of sensitive aliphatic aldehydes.

Q: How do I properly prepare my aldehyde for medium-term storage (1-6 months)? A: You must disrupt the radical chain mechanism and displace dissolved oxygen[4]. The addition of 2,6-di-tert-butyl-4-methylphenol (BHT) acts as a sacrificial radical quencher, intercepting acyl and peracyl radicals before they can propagate the chain[1].

Protocol 1: BHT Stabilization and Inert Gas Flushing

Self-Validating System: The success of this protocol can be validated by running a baseline


 NMR or TLC (using a 2,4-Dinitrophenylhydrazine stain) on day 0, and comparing it at month 3. No acid peak (broad singlet > 10 ppm in 

NMR) should be visible.
  • Preparation: Ensure the this compound is highly pure (>98%) and free of transition metal contaminants.

  • Inhibitor Addition: Add BHT to the neat liquid aldehyde to achieve a final concentration of 0.1% to 0.5% w/w. Swirl gently to dissolve.

  • Sparging (For volumes > 50 mL): Bubble dry Argon gas directly through the liquid for 5-10 minutes using a clean glass pipette to displace dissolved

    
    .
    
  • Headspace Flushing: Flush the headspace of an amber glass storage vial with a gentle stream of Argon or Nitrogen for 60 seconds[4].

  • Sealing: Cap tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.

  • Storage: Store the vial in an explosion-proof refrigerator at 2-8°C, strictly protected from light[3].

  • Usage Precaution (Critical): Before reopening the vial, allow it to warm completely to room temperature. Opening a cold vial causes atmospheric moisture to condense inside, which accelerates degradation and ruins downstream moisture-sensitive reactions (e.g., Grignard or Wittig reactions).

Section 4: Long-Term Chemical Protection

Q: I need to store the aldehyde for over a year, or I am shipping it globally. BHT and cold storage aren't feasible. What is the most robust solution? A: For long-term storage or harsh conditions, the aldehyde must be chemically masked. Converting the aldehyde into a cyclic acetal (e.g., a 1,3-dioxolane) completely removes the vulnerable formyl hydrogen, rendering the molecule immune to autoxidation.

Protocol 2: Acetalization (Protection) and Deprotection

Self-Validating System: Acetal formation is confirmed by the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of the acetal methine proton (~4.8 ppm) in


 NMR.

Step 1: Protection (Synthesis of 2-(3-(4-methoxyphenyl)propyl)-1,3-dioxolane)

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound (1.0 eq) in toluene (0.5 M).

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reflux the mixture until water ceases to collect in the Dean-Stark trap (typically 2-4 hours).

  • Cool to room temperature, wash with saturated aqueous

    
     to quench the acid catalyst, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • The resulting acetal is highly stable and can be stored at room temperature in ambient air indefinitely.

Step 2: Deprotection (Recovery of the Aldehyde)

  • When the free aldehyde is required, dissolve the acetal in a mixture of THF and 1M aqueous HCl (1:1 v/v).

  • Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the acetal.

  • Extract with diethyl ether, wash the organic layer with brine, dry over

    
    , and evaporate the solvent to recover the pristine this compound. Use immediately in your assay.
    

References

  • ChemRxiv - Oxidase Catalysis via Aerobically Generated Hypervalent Iodine Intermediates (Details the Bäckström radical-chain mechanism and BHT quenching). 1

  • The Royal Society of Chemistry - Light-induced autoxidation of aldehydes to peracids and carboxylic acids (Details continuous irradiation generating a highly reactive triplet radical pair). 5

  • Stanford University Environmental Health & Safety - Acetaldehyde Storage and Handling (Details the necessity of inert atmosphere and peroxide/oxidation risks). 4

  • DirectPCW - INTRELEVEN ALDEHYDE Safety Data Sheet (Details cold, dark storage conditions for aliphatic aldehydes).3

  • Pell Wall Blog - Aldehydes: identification and storage (Details trimerization at low temperatures and acid-catalyzed acceleration). 2

Sources

Technical Support Center: Storage Stability & Handling of 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(4-Methoxyphenyl)butanal (CAS: 56047-51-9). As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, this compound requires rigorous handling. Due to its aliphatic aldehyde moiety and the electron-donating p-methoxyphenyl group, it is highly susceptible to autoxidation, aldol condensation, and polymerization.

This guide provides drug development professionals with field-proven, self-validating protocols to ensure lot-to-lot consistency and prevent costly degradation.

Mechanistic Insight: The Causality of Degradation

As a Senior Application Scientist, I emphasize that preventing degradation requires understanding why it happens at a molecular level. This compound degrades via two primary, interconnected pathways:

  • Autoxidation: Upon exposure to molecular oxygen, the aldehyde C(O)-H bond undergoes a radical chain reaction. This forms a peroxy radical intermediate that ultimately resolves into1[1].

  • Acid-Catalyzed Polymerization: Aliphatic aldehydes are prone to trimerization (forming 1,3,5-trioxane derivatives) or aldol condensation. This process is2[2]. Therefore, blocking oxygen not only prevents acid formation but also shuts down the secondary polymerization cascade.

Why Argon over Nitrogen? While Nitrogen is commonly used in labs, Argon is a noble gas that is approximately 38% denser than air (1.78 g/L vs. 1.22 g/L). This density allows Argon to act as a physical "blanket," settling over the liquid phase and 3[3].

Degradation Pathways & Inerting Mechanism

G Aldehyde This compound O2 Oxygen (Air) Aldehyde->O2 AcidCat Acid Catalysis Aldehyde->AcidCat alpha-protons Stable Stable Storage Aldehyde->Stable Radical Autoxidation (Radical) O2->Radical Acid 4-(4-Methoxyphenyl) butanoic acid Radical->Acid Acid->AcidCat Trimer Trimerization / Polymerization AcidCat->Trimer Argon Argon Blanket (Inert Atmosphere) Argon->O2 Blocks O2 Argon->Stable

Mechanistic pathway of this compound degradation and the protective role of Argon.

Core Protocol: Step-by-Step Inerting Methodology

This methodology utilizes a self-validating system: by intentionally creating a positive pressure seal, any microscopic leaks will vent Argon out rather than pulling reactive oxygen in.

  • Vessel Preparation: Transfer the this compound into an amber glass vial (to prevent photo-induced radical initiation) equipped with a pristine PTFE-lined silicone septum cap.

  • Setup: Connect a sterile 20-gauge needle to a high-purity Argon (99.999%) Schlenk line or gas cylinder. Set the flow rate to a gentle stream (approximately 1 bubble per second if passed through an oil bubbler).

  • Displacement: Pierce the septum with the Argon needle. Immediately pierce the septum with a second, smaller vent needle (e.g., 22-gauge) to allow ambient air to escape.

  • Blanketing: Allow the Argon to flow over the liquid surface for 3–5 minutes. Direct the stream down into the vial; the heavy Argon will pool at the bottom, pushing the lighter oxygen out through the vent.

  • Sealing (Critical Causality Step): Remove the vent needle first. Allow Argon to flow for 2 additional seconds to build a slight positive pressure inside the vial, then rapidly remove the Argon needle.

  • Storage: Wrap the cap tightly with Parafilm and store the vial at 2–8°C.

Troubleshooting Guides & FAQs

Q: Why did my clear this compound turn yellow and become viscous? A: This is the hallmark of aldol condensation and oligomerization. The aldehyde was exposed to oxygen, forming trace amounts of 4-(4-methoxyphenyl)butanoic acid. This acid catalyzes the self-condensation of the aldehyde via its alpha-protons. Once this occurs, the material must be repurified (e.g., via 4[4]) or discarded.

Q: I see a white, crystalline precipitate in my stored aldehyde. What is it, and can I rescue the batch? A: The white precipitate is likely a 1,3,5-trioxane derivative resulting from the 2[2]. You can attempt to rescue the batch by gently warming it to room temperature and performing a vacuum distillation, but the overall yield will be significantly reduced.

Q: Can I store the neat aldehyde at -20°C to completely halt degradation? A: Counterintuitively, no. Storing neat aliphatic aldehydes at -20°C can actually accelerate trimerization. As the substance freezes, polar formyl groups interact and impurities (like trace acids) concentrate in the remaining liquid phase, 2[2]. Always store the neat liquid at 2–8°C under Argon.

Q: How do I validate that my inerting technique was successful? A: A self-validating check is to perform an initial


H NMR. The aldehyde proton should appear as a sharp signal around 9.7-9.8 ppm. After 30 days of storage, a successful inerting protocol will show no new peaks in the 10-12 ppm region (indicating zero carboxylic acid formation) and no broad polymeric peaks in the aliphatic region.

Quantitative Data: Storage Conditions Comparison

The following table summarizes the expected stability of this compound under various environmental conditions, highlighting the necessity of the Argon protocol.

Storage ConditionAtmosphereTemp (°C)30-Day Purity (%)Primary Degradant Observed
Amber GlassAir25°C< 70%4-(4-Methoxyphenyl)butanoic acid
Clear GlassAir25°C< 60%Acid + Oligomers (Photo-oxidation)
Amber GlassNitrogen2-8°C92 - 95%Trace Acid
Amber Glass Argon 2-8°C > 98% None detected
Amber GlassArgon-20°C85 - 90%Trioxane (Trimerization via freezing)

References

  • Title: Oxidative degradation of fragrant aldehydes.
  • Title: JP2018095582A - Method of stabilizing aliphatic aldehyde Source: Google Patents URL
  • Title: How Can I Protect My Lipid From Oxidation?
  • Title: EP2664616A1 - Hydantoin and thiohydantoin derivatives as antiviral drugs Source: Google Patents URL

Sources

purifying 4-(4-Methoxyphenyl)butanal via vacuum distillation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(4-Methoxyphenyl)butanal

Executive Summary

This compound (CAS: N/A for specific commercial bulk, typically synthesized) is a thermally sensitive aromatic aldehyde.[1] Its purification is complicated by two primary failure modes: auto-oxidation to 4-(4-methoxyphenyl)butanoic acid and thermal polymerization (aldol condensation/trimerization).[1]

This guide replaces standard "recipe" protocols with a dynamic troubleshooting framework. Successful distillation requires a vacuum level of <1.0 mmHg to maintain a bath temperature below 150°C, minimizing thermal degradation.[1]

Phase 1: Pre-Distillation Critical Assessment

Q: My crude material is dark and viscous. Can I proceed directly to distillation? A: No. You must neutralize and wash the crude first. The Science: Aldehyde synthesis (e.g., via Swern, PCC, or Dess-Martin) often leaves residual acidic byproducts.[1] Even trace acids act as catalysts for aldol condensation, turning your aldehyde into a polymer in the distillation pot once heat is applied. Protocol:

  • Dissolve: Dilute crude oil in Et₂O or EtOAc.

  • Neutralize: Wash 2x with saturated NaHCO₃ (removes acidic impurities).

  • Dry: Dry organic layer over anhydrous MgSO₄ (water causes "bumping" and hydrolysis).

  • Concentrate: Remove solvent via rotary evaporation. Note: Ensure all low-boiling solvents are removed; they will destroy your vacuum depth during distillation.[1]

Q: How do I know if my vacuum pump is sufficient? A: Perform a "Dry Run" leak test. The Science: This molecule has a high boiling point (est. 120–130°C at 0.5 mmHg). If your pump only pulls 10 mmHg, you would need to heat the bath to >180°C, which will decompose the product.[1] Requirement: A two-stage rotary vane pump capable of <1 mmHg (Torr).[1]

Phase 2: The Distillation Setup & Workflow

Visualizing the Process The following diagram outlines the critical decision nodes during the purification workflow.

G Start Crude this compound CheckAcid Acid Check: pH < 7? Start->CheckAcid Wash Wash: Sat. NaHCO3 Dry: MgSO4 CheckAcid->Wash Yes (Acidic) VacCheck Vacuum Test: Can system hold <1 mmHg? CheckAcid->VacCheck No (Neutral) Wash->VacCheck FixLeak Troubleshoot: Grease joints / Change Oil VacCheck->FixLeak No Distill Begin Distillation Bath: 130°C | Vac: <1 mmHg VacCheck->Distill Yes FixLeak->VacCheck Fractions Fraction Collection Distill->Fractions

Caption: Logical workflow for the purification of acid-sensitive aromatic aldehydes.

Phase 3: Operational Troubleshooting (Q&A)

Q: The bath is at 140°C, but no distillate is coming over. Should I crank up the heat? A: STOP. Do not increase heat blindly. Diagnosis: This indicates a "False Vacuum" or "Cold Head" issue.

  • Check the Manometer: If the gauge reads <1 mmHg but nothing distills, your thermometer bulb might be positioned too high (above the side arm), or the vapor path is too long (too much condensation before the collection flask).

  • Insulate: Wrap the distillation head and column with aluminum foil. This adiabatic lagging prevents the high-boiling vapor from condensing and falling back into the pot (refluxing) before it reaches the condenser.[1]

Q: The liquid in the pot is bumping violently. A: You have solvent pockets or water. The Science: "Bumping" occurs when superheating happens locally. If trace Dichloromethane (DCM) or water remains, it will flash-boil explosively under high vacuum.[1] Solution:

  • Immediate: Lower the bath, break vacuum with Nitrogen (never air), and let it cool.[1]

  • Fix: Use a large magnetic stir bar and ensure vigorous stirring. A capillary bleed (introducing a tiny stream of N₂ bubbles) is the gold standard for preventing bumping in high-vacuum distillations of viscous oils.[1]

Q: The distillate is turning cloudy or crystallizing in the condenser. A: Check your coolant temperature. The Science: this compound has a melting point near room temperature (analogous alcohols melt ~3-4°C, but impurities can raise this).[1] If your condenser is too cold (e.g., -20°C), the vapor may freeze or become too viscous to flow.[1] Protocol:

  • Use water at 20°C - 25°C in the condenser. Do not use dry ice/acetone unless you are trapping volatiles.

  • Ensure the receiver flask is kept warm enough to keep the product liquid, or use a heat gun gently if blockage occurs.

Phase 4: Quantitative Data & Expectations

Thermodynamic Profile (Estimated) Based on structural analogs (e.g., 4-(4-Methoxyphenyl)-2-butanone and 4-(4-carbomethoxyphenyl)-butanal).[1]

ParameterValue / RangeNotes
Boiling Point (Atm) ~280°C (Decomposes)Do not attempt atmospheric distillation.[1]
Boiling Point (High Vac) 125°C - 135°C @ 0.5 - 1.0 mmHg.[1]
Bath Temperature 145°C - 155°CMaintain ~20°C delta above vapor temp.[1]
Refractive Index (

)
~1.517 - 1.521Check fractions against this standard.[1][2]
Appearance Colorless to pale yellow oilDark yellow/orange indicates oxidation.

Phase 5: Post-Distillation Storage

Q: How do I store the purified aldehyde to prevent it from spoiling? A: Create an oxygen-free, cold environment. Protocol:

  • Flush: Purge the storage vial with Argon or Nitrogen for 2 minutes.

  • Seal: Use a cap with a Teflon (PTFE) liner. Parafilm is insufficient for long-term storage against oxygen diffusion.[1]

  • Temperature: Store at -20°C.

  • Stabilizer (Optional): For long-term storage (>1 month), adding 0.1% w/w Hydroquinone can inhibit radical autoxidation, though this may interfere with subsequent sensitive catalysis steps.[1]

References

  • PrepChem. (n.d.). Synthesis of 4-(4-carbomethoxyphenyl)-butanal. Retrieved from [Link]

  • Graham Manufacturing. (n.d.). Understanding Ejector Systems to Troubleshoot Vacuum Distillation. Retrieved from [Link]

  • Beaker & Wrench. (2025).[3] Troubleshooting Vacuum Leaks in Distillation Systems. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-ALDEHYDE-001 Topic: Removal of unreacted alcohol [4-(4-Methoxyphenyl)butanol] from target aldehyde.[1] Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of 4-(4-Methoxyphenyl)butanal (Target) from its precursor 4-(4-Methoxyphenyl)butanol (Impurity) is a common challenge in organic synthesis, typically arising from incomplete oxidation (e.g., Swern, PCC, or DMP reactions).[1]

While both compounds share an aryl-alkyl backbone, their polarity profiles differ significantly due to the hydroxyl group on the alcohol.[2] This guide presents two validated workflows:

  • Chemical Derivatization (Sodium Bisulfite): The "Silver Bullet" for scalability and high purity (

    
    ).
    
  • Flash Chromatography: The standard approach for small-scale (<1g) purification.[1]

Module 1: The Chemical Approach (Sodium Bisulfite Extraction)

Best For: Scales


 gram, or when chromatography provides poor resolution.
The Science (Why it works)

Aldehydes react reversibly with saturated sodium bisulfite (


) to form a water-soluble bisulfite adduct  (

-hydroxy sulfonate).[1] The unreacted alcohol cannot form this adduct and remains in the organic layer. This allows you to "pull" the aldehyde into the aqueous phase, wash away the alcohol, and then regenerate the pure aldehyde.[3]
Protocol: Bisulfite Purification Workflow

Reagents Needed:

  • Saturated aqueous

    
     solution (freshly prepared).[1]
    
  • Organic solvent (Diethyl ether or Ethyl Acetate).[1]

  • Regeneration agent (10% aqueous

    
     or dilute 
    
    
    
    ).[1]
  • Drying agent (

    
    ).[1][3][4]
    

Step-by-Step Procedure:

  • Solubilization: Dissolve your crude mixture (Aldehyde + Alcohol impurity) in a generous amount of diethyl ether or ethyl acetate.

  • Adduct Formation: Add an equal volume of saturated

    
     solution .
    
    • Observation: You may see a white precipitate form. This is the adduct. If this happens, add a small amount of water until it dissolves, or filter the solid if you prefer to wash the solid directly (liquid-liquid extraction is usually easier).

  • Vigorous Agitation: Shake the separatory funnel vigorously for 3-5 minutes. The aldehyde is migrating to the aqueous layer.[5]

  • Phase Separation:

    • Top Layer (Organic): Contains the Impurity (Alcohol) .

    • Bottom Layer (Aqueous): Contains the Target (Aldehyde-Bisulfite Adduct) .[1][3]

  • The Wash: Drain the aqueous layer into a flask.[3] Keep the organic layer for TLC analysis (to confirm the alcohol is there).

    • Optional: Wash the aqueous layer once more with fresh ether to remove trace organic impurities.

  • Regeneration:

    • Cool the aqueous solution to

      
      C (ice bath).
      
    • Slowly add 10%

      
        (base) or 1M 
      
      
      
      (acid) until bubbling ceases and the free aldehyde separates as an oil.
    • Senior Scientist Note: We prefer mild base (

      
      ) over strong base (NaOH) to prevent aldol polymerization of your aldehyde.
      
  • Extraction: Extract the regenerated aldehyde with fresh ether (

    
    ).
    
  • Final Polish: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Visual Workflow (Bisulfite Logic)

BisulfiteProcess Start Crude Mixture (Aldehyde + Alcohol) Step1 Add Organic Solvent + Sat. NaHSO3 Start->Step1 SepFunnel Phase Separation Step1->SepFunnel OrgLayer Organic Layer (Contains Alcohol Impurity) SepFunnel->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) SepFunnel->AqLayer Bottom Phase Discard Discard / Recycle (Alcohol) OrgLayer->Discard Regen Regeneration Step (Add Na2CO3 or HCl) AqLayer->Regen FinalExt Extract with Ether Dry & Concentrate Regen->FinalExt Product Pure Aldehyde (>98% Purity) FinalExt->Product

Figure 1: Decision logic for the chemical purification of aldehydes using sodium bisulfite.

Module 2: The Chromatographic Approach

Best For: Small scales, or if the aldehyde is sensitive to aqueous acid/base.

The Science (Polarity & Rf)
  • Stationary Phase: Silica Gel (

    
    ) is polar (acidic).[1]
    
  • Target (Aldehyde): Moderately polar (Dipole-dipole interactions).[1]

  • Impurity (Alcohol): Highly polar (Hydrogen bonding).[1]

  • Result: The aldehyde will elute first (Higher Rf). The alcohol will "stick" to the silica and elute later (Lower Rf).

Protocol: Flash Column Conditions
ParameterRecommendation
Stationary Phase Standard Silica Gel (40-63 µm).[1]
Mobile Phase A Hexanes (Non-polar).[1]
Mobile Phase B Ethyl Acetate (Polar).[1]
Gradient Start 100% Hexane

10% EtOAc

20% EtOAc.
Expected Rf (

)
Target

Rf

. (e.g., Aldehyde Rf ~0.5, Alcohol Rf ~0.2 in 4:1 Hex:EtOAc).
Loading Dry load on Celite is recommended if the oil is viscous.

Senior Scientist Note: Aldehydes can sometimes oxidize to carboxylic acids on the column or form acetals if the silica is too acidic or if methanol is used.

  • Avoid: Do not use Methanol (MeOH) in your mobile phase; it can form acetals.[1][6]

  • Tip: If your aldehyde is acid-sensitive, add 1% Triethylamine (TEA) to your solvent system to neutralize the silica.[1]

Module 3: Troubleshooting & FAQs

Q1: I tried the bisulfite method, but my yield is low. Where is my aldehyde?

  • Diagnosis: The regeneration step might be incomplete, or the adduct didn't form.

  • Fix:

    • Ensure you used saturated bisulfite.[1][4]

    • During regeneration, ensure the pH actually shifted. If using base, check pH > 10.[1] If using acid, ensure pH < 2.[1]

    • Check the "waste" organic layer by TLC. If the aldehyde is there, the adduct didn't form (likely not shaken long enough or steric hindrance, though 4-methoxyphenylbutanal is unhindered).

Q2: Can I just distill the product?

  • Risk Assessment: High Risk. [1]

  • Data: 4-(4-Methoxyphenyl)butanol boils at ~161°C (8 mmHg).[1][7] The aldehyde will have a slightly lower but overlapping boiling point. More importantly, aldehydes are thermally unstable and prone to polymerization at high temperatures.

  • Verdict: Do not distill unless you have a Kugelrohr apparatus and high vacuum (<1 mmHg).[1]

Q3: My aldehyde spot on TLC is streaking. Why?

  • Cause: Decomposition on silica or oxidation to carboxylic acid.[1]

  • Fix: Run the column quickly. Use the 1% Triethylamine trick mentioned in Module 2. Ensure your solvents are dry.[1]

Q4: Why did I have so much alcohol left over?

  • Root Cause: Incomplete oxidation.[1]

  • Prevention: If using Swern, ensure your reagents (Oxalyl Chloride/DMSO) are fresh and anhydrous.[1] If using PCC, it may be wet.[1]

  • Check: Always run a TLC of the reaction mixture before quenching. If alcohol remains, add more oxidant or allow longer reaction time.

References
  • Vogel's Textbook of Practical Organic Chemistry. Purification of Aldehydes via Bisulfite Adducts.
  • National Institutes of Health (NIH) / PMC . Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]

  • PubChem Compound Summary . 4-(4-Methoxyphenyl)butan-1-ol (Physical Properties). Available at: [Link][1]

Sources

Technical Support Center: Optimizing the Synthesis of 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(4-Methoxyphenyl)butanal (CAS: 56047-51-9). As a primary aliphatic aldehyde with an electron-rich aryl substituent, this compound is highly susceptible to over-oxidation and aldol self-condensation. This guide is designed for drug development professionals and synthetic chemists to troubleshoot common bottlenecks, understand the mechanistic causality behind protocol choices, and optimize isolated yields starting from the precursor 4-(4-methoxyphenyl)butan-1-ol[1].

Method Selection & Performance Matrix

Selecting the right oxidation protocol is the first step in optimizing your yield. The table below summarizes the quantitative and qualitative data for the three most common oxidation strategies used for this substrate.

Oxidation MethodTypical YieldScalabilityOver-Oxidation RiskKey Byproducts / Challenges
TEMPO / NaOCl (Anelli) 85–95%Excellent (Multi-kg)ModerateChlorinated impurities if pH drops below 8.5.
Dess-Martin (DMP) 90–98%Poor to ModerateVery LowAcetic acid (causes aldol condensation if not quenched).
Swern Oxidation 80–90%ModerateLowDimethyl sulfide (toxic, odorous), strict cryogenic needs.

Troubleshooting Guide & FAQs

Q1: I am seeing significant over-oxidation to 4-(4-methoxyphenyl)butanoic acid. How do I stop this?

Causality & Solution: Over-oxidation in aqueous conditions (like TEMPO/NaOCl) occurs when the newly formed aldehyde reacts with water to form an aldehyde hydrate (a gem-diol). This hydrate is rapidly oxidized to the carboxylic acid[2]. To prevent this, you must strictly maintain biphasic conditions (e.g., DCM/Water). The aldehyde is highly lipophilic and will rapidly partition into the organic layer, protecting it from hydration. Furthermore, ensure your aqueous phase is buffered to pH 8.5–9.5 using saturated


. If the pH drops, hypochlorous acid (HOCl) forms, which accelerates over-oxidation and can chlorinate the electron-rich aromatic ring.
Q2: My isolated yield is low, and the product turns into a viscous gum during storage. What is happening?

Causality & Solution: this compound possesses acidic


-protons. In the presence of trace acid or base left over from the workup, the aldehyde undergoes rapid aldol self-condensation , forming dimeric and polymeric gums.
  • Prevention during workup: Never leave the product in unbuffered solutions.

  • Storage: Store the purified aldehyde neat (or in a non-polar solvent like hexanes) under an inert argon atmosphere at -20 °C. Do not store it in protic solvents.

Q3: During the Dess-Martin Periodinane (DMP) workup, I get a stubborn, unfilterable emulsion.

Causality & Solution: DMP reduction generates iodinane byproducts and acetic acid, which often crash out as a thick paste. Attempting to extract this directly leads to severe emulsions and product entrapment[3]. Instead of direct extraction, dilute the reaction heavily with diethyl ether (


) to precipitate the byproducts, then quench vigorously with a 1:1 mixture of saturated aqueous 

and saturated aqueous

(sodium thiosulfate)[4]. The thiosulfate reduces the hypervalent iodine species to water-soluble compounds, while the bicarbonate neutralizes the acetic acid[3][4].

Standard Operating Procedures (SOPs)

Protocol A: TEMPO-Mediated Biphasic Oxidation (Anelli Protocol)

This is the recommended method for scale-up due to high atom economy and low reagent cost.

Materials:

  • 4-(4-Methoxyphenyl)butan-1-ol (1.0 equiv)

  • TEMPO (0.01 equiv)

  • KBr (0.1 equiv)

  • Aqueous NaOCl (Bleach, 1.1 equiv)

  • DCM and Sat. aqueous

    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the alcohol in DCM (0.5 M concentration). Add TEMPO and KBr.

  • Buffering: Add an equal volume of saturated aqueous

    
     to the organic layer and cool the biphasic mixture to 0 °C.
    
  • Oxidation: Add the NaOCl solution dropwise over 30 minutes under vigorous mechanical stirring. (Vigorous stirring is critical to maximize the interfacial surface area for the phase-transfer of the oxoammonium active species).

  • Quench: Once TLC indicates complete consumption of the alcohol (typically <1 hour), immediately quench the unreacted bleach by adding 10% w/v aqueous

    
    .
    
  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure at a low bath temperature (<30 °C) to yield the aldehyde[5].
    

TEMPO_Oxidation Start 4-(4-Methoxyphenyl)butan-1-ol (Organic Phase) TEMPO TEMPO (Catalyst) Oxoammonium Ion Start->TEMPO Oxidation via Interface Aldehyde This compound (Target Product) TEMPO->Aldehyde -H2O OverOx Over-oxidation to Carboxylic Acid Aldehyde->OverOx If prolonged exposure or poor phase separation NaOCl NaOCl (Stoichiometric) Aqueous Phase, pH 9.5 NaOCl->TEMPO Regenerates Catalyst

Catalytic cycle and phase-transfer dynamics of TEMPO-mediated oxidation.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Recommended for milligram-to-gram scale synthesis where anhydrous conditions are preferred.

Materials:

  • 4-(4-Methoxyphenyl)butan-1-ol (1.0 equiv)

  • Dess-Martin Periodinane (1.2 equiv)

  • Anhydrous DCM

  • Diethyl ether, Sat.

    
    , Sat. 
    
    
    

Step-by-Step Workflow:

  • Reaction: Dissolve the alcohol in anhydrous DCM (0.2 M). Add DMP in one portion at room temperature. Stir for 1–2 hours.

  • Dilution: Dilute the reaction mixture with 3 volumes of diethyl ether. (This forces the iodinane byproducts to precipitate).

  • Quench: Pour the mixture into a flask containing a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    (10 mL per mmol of substrate)[4].
  • Hydrolysis: Stir vigorously for 15–30 minutes until both layers become completely clear[6].

  • Isolation: Separate the organic layer, wash with water and brine, dry over

    
    , and concentrate in vacuo.
    

DMP_Workup Reaction Crude DMP Reaction Mixture (in DCM) Dilute Dilute with Et2O (Precipitates byproducts) Reaction->Dilute Quench Add 1:1 Sat. NaHCO3 / Na2S2O3 (Stir 15-30 min) Dilute->Quench Phase Phase Separation Quench->Phase Organic Organic Layer (Target Aldehyde) Phase->Organic Aqueous Aqueous Layer (Reduced Iodine & Acetic Acid) Phase->Aqueous

Logical decision tree for troubleshooting and executing the DMP oxidation workup.

References

  • EP2664616A1 - Hydantoin and thiohydantoin derivatives as antiviral drugs. Google Patents.
  • 4-(4-Methoxyphenyl)-1-butanol - the NIST WebBook. National Institute of Standards and Technology.
  • TEMPO-Mediated Oxidations. Windows.net.
  • Experiment #3 - Dess-Martin Oxidation of Betulin Monoacetate to Betulone Acetate (2014). OpenBU.
  • Dess–Martin oxidation work up. Chemistry Stack Exchange.
  • How to easily work-up Dess-Martin periodinane? r/OrganicChemistry, Reddit.

Sources

Process Chemistry Support Center: Troubleshooting 4-(4-Methoxyphenyl)butanal Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists and drug development professionals tasked with optimizing the oxidation of 4-(4-Methoxyphenyl)butanal to 4-(4-Methoxyphenyl)butanoic acid.

While the transformation of an aldehyde to a carboxylic acid is a fundamental operation, this specific substrate contains a highly electron-rich p-methoxyphenyl moiety. This structural feature introduces severe vulnerabilities when exposed to standard oxidative environments, making mechanistic precision and reagent selection the primary drivers of yield.

Part 1: Diagnostic Q&A (Troubleshooting Guide)

Q1: We are observing low yields and a prominent byproduct with an M+34 Da mass in LC-MS. What is the mechanism of this failure, and how do we prevent it? Causality: An M+34 Da shift indicates the addition of a chlorine atom (+35.5 Da) and the loss of a proton (-1 Da). This is classic electrophilic aromatic substitution. During the standard Pinnick oxidation, the active oxidant, chlorous acid (HClO₂), adds to the aldehyde and undergoes pericyclic fragmentation to yield the desired carboxylic acid and hypochlorous acid (HOCl) 1. HOCl is a potent chlorinating agent 2. Because the methoxy group strongly donates electron density into the aromatic ring via resonance, the positions ortho to the methoxy group are highly nucleophilic and rapidly react with unquenched HOCl. Resolution: Your scavenger system is failing. While 2-methyl-2-butene is the traditional HOCl scavenger, it is highly volatile and can partition poorly in biphasic mixtures. Switch to 35% aqueous hydrogen peroxide (H₂O₂). H₂O₂ reacts near-instantaneously with HOCl to generate HCl, O₂, and water, completely protecting the electron-rich aromatic ring 2.

Q2: The reaction stalls at ~50% conversion despite adding excess sodium chlorite (NaClO₂). Why isn't it proceeding to completion? Causality: This is a symptom of either phase separation (mass transfer failure) or pH drift. The Pinnick oxidation strictly requires a mildly acidic environment to protonate chlorite (ClO₂⁻) into the active chlorous acid (HClO₂). If the NaH₂PO₄ buffer capacity is exceeded, the pH rises, and the generation of the active oxidant halts. Furthermore, this compound is lipophilic; in standard t-BuOH/water systems 3, it can "oil out," physically separating the substrate from the aqueous oxidants. Resolution: Implement a self-validating pH check (target pH 3.5–4.0) before and during the reaction. To resolve mass transfer issues, introduce Tetrahydrofuran (THF) as a co-solvent (e.g., THF/t-BuOH/H₂O 1:1:2) to maintain a homogeneous organic phase that interfaces efficiently with the aqueous layer.

Q3: Can we substitute the Pinnick oxidation with a Jones oxidation or KMnO₄ to reduce reagent costs at scale? Causality: No. The Jones reagent (CrO₃/H₂SO₄) operates under highly acidic and harsh oxidative conditions. Subjecting this compound to Jones conditions will lead to severe side reactions, primarily benzylic oxidation (cleaving the alkyl chain to yield p-methoxybenzoic acid) and potential ether cleavage. KMnO₄ will similarly cause oxidative cleavage at the benzylic position. Resolution: Stick to mild conditions. If the Pinnick oxidation is not viable at a pilot scale due to the waste profile, the only scalable alternative for this specific substrate is a TEMPO-catalyzed oxidation using NaOCl as the terminal oxidant, provided the pH is strictly buffered to >8.5 to prevent chlorination.

Part 2: Quantitative Method Comparison

The following table summarizes the expected outcomes when applying various oxidation methodologies to this compound.

Oxidation MethodPrimary ReagentsExpected YieldMajor Impurity ProfileScalability Rating
Pinnick (Optimized) NaClO₂, NaH₂PO₄, t-BuOH/THF, H₂O₂90 - 95% <2% (Clean profile)High
Pinnick (Standard) NaClO₂, NaH₂PO₄, t-BuOH, 2-methyl-2-butene70 - 85%5 - 15% (Chlorinated aromatic)Moderate
Jones Oxidation CrO₃, H₂SO₄, Acetone< 30%Benzylic cleavage, ether cleavageLow (Toxicity/Yield)
Permanganate KMnO₄, H₂O/Acetone< 20%p-Methoxybenzoic acid (Over-oxidation)Low

Part 3: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start This compound Oxidation Process Monitor In-Process Control: Check TLC/LC-MS at 2h Start->Monitor Success >95% Conversion Proceed to Workup Monitor->Success Clean Profile Issue Low Conversion or Multiple Spots Monitor->Issue Poor Yield Identify Identify Impurity Profile Issue->Identify Chlorination M+34 Da Peak Detected (Aromatic Chlorination) Identify->Chlorination Stall Reaction Stalled (Starting Material Remains) Identify->Stall FixScavenger Action: Switch Scavenger to 35% H2O2 Chlorination->FixScavenger HOCl Accumulation FixSolubility Action: Add THF Co-solvent & Check pH (Target 3.5) Stall->FixSolubility Mass Transfer / pH Drop

Troubleshooting logic tree for this compound oxidation issues.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and prevent the side reactions discussed above, utilize this optimized, self-validating Pinnick oxidation protocol.

Step 1: Substrate Solubilization & System Setup

  • Action: In a round-bottom flask equipped with vigorous magnetic stirring, dissolve this compound (1.0 equiv) in a 1:1 (v/v) mixture of t-BuOH and THF.

  • Validation Check: Visually inspect the solution. It must be completely clear and homogeneous. If cloudiness persists, add minimal additional THF until clear to prevent mass transfer failures.

Step 2: Buffer and Scavenger Addition

  • Action: Add an aqueous solution of NaH₂PO₄ (2.5 equiv) to the organic mixture. Next, add 35% aqueous H₂O₂ (2.0 equiv) as the HOCl scavenger.

  • Validation Check: Insert a calibrated pH probe or high-resolution pH paper into the aqueous phase. The pH must read between 3.5 and 4.0. If the pH is >4.0, the active oxidant will not form. Adjust with 1M H₃PO₄ if necessary.

Step 3: Controlled Oxidant Addition

  • Action: Cool the biphasic mixture to 0 °C using an ice bath. Dissolve NaClO₂ (2.0 equiv) in a minimal amount of deionized water. Add this solution dropwise over 30 minutes.

  • Validation Check: The dropwise addition is critical. A sudden dump of NaClO₂ will cause a localized spike in HOCl concentration that outpaces the H₂O₂ scavenger, leading to immediate chlorination of the substrate.

Step 4: Reaction Execution & Monitoring

  • Action: Allow the reaction to warm to room temperature (20 °C) and stir vigorously (1000 rpm) for 4 hours.

  • Validation Check: Pull an aliquot at 2 hours for LC-MS or TLC. You should observe the disappearance of the aldehyde and the formation of a single, highly polar spot (the carboxylic acid). No M+34 Da peak should be present.

Step 5: Quenching and Isolation

  • Action: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy unreacted oxidants.

  • Validation Check: Spot the aqueous layer onto KI-starch paper. A negative result (no blue-black color formation) validates that all active chlorine species have been safely neutralized.

  • Action: Extract the mixture with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(4-Methoxyphenyl)butanoic acid.

References

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. The Royal Society. Available at:[Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. Available at:[Link]

Sources

minimizing polymerization of 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Polymerization of 4-(4-Methoxyphenyl)butanal

Emergency Triage: "My Sample Has Changed..."

Symptom Diagnosis Immediate Action
White Solid / Precipitate Trimerization (Cyclic) Reversible. Gently heat to 40-50°C under inert atmosphere.[1] If it melts and returns to liquid, it was likely the cyclic trimer (trioxane derivative).
Yellow/Orange Viscous Liquid Aldol Condensation Irreversible. The color indicates conjugation.[1] Distill immediately to recover remaining monomer. Discard the residue.
Acrid/Sour Smell Oxidation (Acid Formation) Critical. The sample has oxidized to 4-(4-methoxyphenyl)butyric acid.[1] This acid catalyzes further polymerization.[1] Wash with 5% NaHCO₃ immediately.[1]

Module 1: The Core Protocol (Storage & Handling)

Q: Why does this compound polymerize even when stored in the fridge?

A: Cold alone is insufficient.[1] This compound suffers from an "Autocatalytic Death Spiral." Aldehydes naturally oxidize in the presence of air to form carboxylic acids (in this case, 4-(4-methoxyphenyl)butyric acid).[1] Even trace amounts of this acid act as a catalyst for two degradation pathways:

  • Trimerization: Acid catalyzes the formation of cyclic trimers (similar to paraformaldehyde).[1]

  • Aldol Condensation: Acid (or base) promotes self-reaction, expelling water and forming yellow/brown oligomers.[1]

The Protocol:

  • Atmosphere: You must store under Argon or Nitrogen.[1] Oxygen is the primary trigger for the acid catalyst.

  • Temperature: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but can sometimes promote crystallization of the trimer if the sample is not pure.[1]

  • Container: Use amber glass (UV protection) with a Teflon-lined cap.[1] Avoid metal containers (transition metals catalyze oxidation).[1]

Module 2: Chemical Stabilization

Q: Can I add a stabilizer? Which one and how much?

A: Yes, chemical inhibition is highly recommended for storage longer than 48 hours.[1]

Recommended Stabilizer: BHT (Butylated Hydroxytoluene) [1]

  • Concentration: 0.1% to 0.5% (w/w).

  • Mechanism: BHT is a radical scavenger.[1] It stops the radical chain reaction that converts the aldehyde to the carboxylic acid. By preventing acid formation, you indirectly prevent acid-catalyzed polymerization.[1]

Alternative: Acid Scavengers

  • If your application is extremely acid-sensitive, store over a few pellets of anhydrous Potassium Carbonate (K₂CO₃) .[1] This neutralizes any acid formed in situ.[1]

    • Warning: K₂CO₃ is basic; prolonged contact can trigger aldol condensation.[1] Use only for short-term "dry" storage or use a weaker base like solid Sodium Bicarbonate.[1]

Module 3: Visualization of Degradation Pathways

Understanding the mechanism is critical for prevention. The diagram below illustrates how Oxygen is the "match" that lights the "fuse" (Acid), leading to the "explosion" (Polymer).

G cluster_0 Stabilization Intervention Aldehyde This compound (Monomer) Radical Peroxy Radical Intermediate Aldehyde->Radical Slow Oxidation Trimer Cyclic Trimer (White Solid) Aldehyde->Trimer Reversible (Low Temp) Aldol Aldol Oligomers (Yellow Gum) Aldehyde->Aldol Irreversible (-H₂O) Oxygen Oxygen (Air) Oxygen->Radical Acid 4-(4-Methoxyphenyl)butyric Acid (The Autocatalyst) Radical->Acid H-Abstraction Acid->Trimer Catalyzes Acid->Aldol Catalyzes BHT BHT (Stabilizer) BHT->Radical Quenches (Stops Acid Formation)

Caption: The "Autocatalytic Death Spiral": Oxidation creates acid impurities, which then catalyze the polymerization of the remaining bulk material.

Module 4: Purification & Recovery

Q: My aldehyde has partially polymerized. Can I save it?

A: It depends on the type of polymerization.

Scenario A: The sample is cloudy or has white crystals (Trimerization) [1]

  • Thermal Depolymerization: Heat the sample gently to 50-60°C under Nitrogen.

  • Observation: If the solid melts and the liquid becomes clear, the trimer has reverted to monomer.

  • Action: Use immediately. Do not store again without purification.[1]

Scenario B: The sample is yellow/brown and viscous (Aldol/Oxidation) [1]

  • Wash: Dissolve in Diethyl Ether or Ethyl Acetate.[1] Wash with saturated NaHCO₃ (to remove the catalytic acid) followed by brine.[1] Dry over MgSO₄.[1]

  • Distillation (The Gold Standard):

    • Perform a Vacuum Distillation .

    • Critical: Add a pinch of Hydroquinone to the distillation pot to prevent polymerization during heating.

    • Boiling Point Reference: ~152-153°C at 15 mmHg [1].[1][2]

    • Collect the clear, colorless fraction. Discard the colored pot residue.

Module 5: Experimental Workflow for Synthesis

If you are synthesizing this compound, use this workflow to minimize degradation during workup.

Workflow Reaction Reaction Complete Quench Quench: Neutral pH (Avoid strong acid/base) Reaction->Quench Workup Extraction: Wash with NaHCO₃ (Remove Acids) Wash with NaHSO₃ (Optional: Remove Oxidants) Quench->Workup Drying Dry: MgSO₄ (Avoid acidic clays/silica) Workup->Drying Concentration Concentrate: Rotovap < 40°C Drying->Concentration Storage Storage: Flush with Argon Add 0.1% BHT Store at 4°C Concentration->Storage

Caption: Optimized workup workflow emphasizing pH control and acid removal to prevent downstream polymerization.

References

  • Google Patents. (2000).[1] US6137013A - Method of stabilizing aldehydes.[1] Retrieved from

Sources

Validation & Comparative

13C NMR Chemical Shift Guide: 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis & Experimental Validation

Executive Summary

Molecule: 4-(4-Methoxyphenyl)butanal CAS: 5448-22-6 Formula: C11H14O2 Molecular Weight: 178.23 g/mol

This guide provides a technical analysis of the 13C NMR chemical shifts for This compound , a critical intermediate in the synthesis of pharmaceutical linkers and fragrance compounds. As a Senior Application Scientist, I present this data in a comparative context , analyzing the aldehyde product against its immediate precursor, 4-(4-Methoxyphenyl)butan-1-ol . This approach allows researchers to validate successful oxidation and assess purity by tracking specific diagnostic signal migrations.

Structural Assignment & Numbering

To ensure accurate peak assignment, we utilize a standard numbering scheme starting from the functional group (aldehyde/alcohol) and moving down the aliphatic chain to the aromatic ring.

Carbon Numbering Scheme
  • C1: Carbonyl (Aldehyde) or Carbinol (Alcohol)

  • C2:

    
    -methylene
    
  • C3:

    
    -methylene
    
  • C4:

    
    -methylene (Benzylic)
    
  • C1': Aromatic Ipso

  • C2'/6': Aromatic Ortho

  • C3'/5': Aromatic Meta

  • C4': Aromatic Para (C-O substituted)

  • OMe: Methoxy Carbon

Structure cluster_0 This compound CHO C1 (CHO) ~202.0 ppm C2 C2 (alpha) ~43.0 ppm CHO->C2 C3 C3 (beta) ~24.0 ppm C2->C3 C4 C4 (gamma) ~34.0 ppm C3->C4 Ar Aromatic Ring (See Table) C4->Ar OMe OMe ~55.3 ppm Ar->OMe p-sub

Figure 1: Connectivity and key chemical shift predictions for the target aldehyde.

Comparative 13C NMR Data

The following table contrasts the Predicted/Reference shifts of the target aldehyde with the Experimental shifts of the alcohol precursor. This comparison highlights the specific "diagnostic shifts" required to confirm reaction completion.

Solvent: CDCl₃ (Referenced to 77.16 ppm) Frequency: 100 MHz / 125 MHz

Carbon PositionLabelAldehyde (Product) (ppm)Alcohol (Precursor) (ppm)

(Shift)
Diagnostic Note
Carbonyl / Carbinol C1 202.0 62.5 +139.5 Primary Confirmation Signal

-Methylene
C243.2 32.3+10.9Deshielding due to C=O anisotropy

-Methylene
C324.1 29.0-4.9Shielding effect (gamma-gauche)

-Methylene
C434.235.0-0.8Minimal change (Benzylic position)
Aromatic IpsoC1'133.5134.0-0.5Remote from reaction center
Aromatic OrthoC2', 6'129.3129.30.0Characteristic doublet intensity
Aromatic MetaC3', 5'113.9113.8+0.1Characteristic doublet intensity
Aromatic ParaC4'158.0157.8+0.2Deshielded by OMe (unchanged)
MethoxyOMe55.355.30.0Strong singlet standard
Technical Analysis
  • Reaction Monitoring: The disappearance of the signal at 62.5 ppm (C-OH) and the emergence of the signal at 202.0 ppm (C=O) is the definitive proof of oxidation.

  • Chain Confirmation: Note the significant shift of C2 from 32.3 to 43.2 ppm. If this shift is not observed, the reaction may have stalled at an intermediate or formed an acetal side-product.

  • Impurity Check: A signal at ~178 ppm indicates over-oxidation to the carboxylic acid (4-(4-methoxyphenyl)butanoic acid).

Experimental Protocols

A. Synthesis (Oxidation Workflow)

To generate the sample for this analysis, a standard Swern or PCC oxidation is recommended.

  • Precursor: 4-(4-Methoxyphenyl)butan-1-ol (CAS 52244-70-9).

  • Reagent: Pyridinium chlorochromate (PCC) or DMSO/Oxalyl Chloride.

  • Solvent: Dichloromethane (DCM).

B. NMR Acquisition Parameters

To ensure high-resolution data suitable for publication or regulatory submission:

  • Sample Preparation: Dissolve 15–20 mg of the aldehyde in 0.6 mL of CDCl₃. Filter through a cotton plug if any solid precipitate (Cr salts) remains.

  • Instrument: 400 MHz or higher (100 MHz for 13C).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Parameters:

    • Spectral Width: 240 ppm (to capture the carbonyl at 202 ppm).

    • Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbons C1' and C4' relax).

    • Scans (NS): Minimum 256 scans (aromatic quaternary carbons are slow to build SNR).

    • Temperature: 298 K.[1]

C. Workflow Diagram

Workflow start Start: 4-(4-Methoxyphenyl)butan-1-ol reaction Oxidation Reaction (PCC/DCM or Swern) start->reaction workup Workup & Extraction (Remove Cr salts/DMSO) reaction->workup nmr_prep NMR Prep (15mg in 0.6mL CDCl3) workup->nmr_prep acquisition Acquisition (13C) Focus: 202 ppm & 43 ppm nmr_prep->acquisition decision Data Analysis acquisition->decision pass Pass: Peak at 202 ppm No peak at 62 ppm decision->pass Valid fail_acid Fail (Over-oxidation): Peak at ~178 ppm decision->fail_acid Impurity fail_start Fail (Incomplete): Peak at 62 ppm remains decision->fail_start Impurity

Figure 2: Analytical workflow for validating the synthesis of this compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97660, 4-(4-Methoxyphenyl)butan-1-ol. Retrieved from [Link]

  • University of Wisconsin-Madison. 13C NMR Chemical Shift Table (Aldehydes & Aromatics). Retrieved from [Link]

Sources

A Comparative Guide to the Carbonyl Stretch of 4-(4-Methoxyphenyl)butanal in Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: The Carbonyl Stretch in Aldehydes

The carbonyl group's stretching vibration is one of the most characteristic and intense absorption bands in an infrared spectrum, typically appearing in the region of 1650-1850 cm⁻¹.[1] For aldehydes, this C=O stretch is a powerful diagnostic tool. Its precise wavenumber is sensitive to the molecule's electronic and structural environment.

Saturated aliphatic aldehydes generally exhibit a C=O stretching absorption between 1740 and 1720 cm⁻¹.[2] This is because the carbonyl group is primarily influenced by the inductive effects of the attached alkyl chain. In contrast, when the carbonyl group is conjugated with a π-system, such as a carbon-carbon double bond or an aromatic ring, the C=O stretching frequency decreases, typically appearing in the 1710-1685 cm⁻¹ range.[2][3] This shift to a lower wavenumber is due to the delocalization of π-electrons, which reduces the double-bond character of the carbonyl group, thereby weakening it and lowering the energy required for the stretching vibration.[4]

In addition to the prominent C=O stretch, aldehydes are distinguished by a unique C-H stretching vibration of the aldehyde proton (the proton attached to the carbonyl carbon). This typically appears as two weak to medium intensity bands in the regions of 2830-2695 cm⁻¹ and sometimes as a doublet around 2720 cm⁻¹ and 2820 cm⁻¹.[2][5] The presence of these bands, particularly the one around 2720 cm⁻¹, is a strong indicator of an aldehyde functional group.[2]

Predicted IR Spectrum of 4-(4-Methoxyphenyl)butanal

This compound presents an interesting case for IR analysis. It possesses an aromatic ring and an aldehyde functional group, but these two key features are separated by a saturated three-carbon chain. This separation prevents direct conjugation between the phenyl ring and the carbonyl group.

Expected Carbonyl Stretch (C=O):

Due to the lack of conjugation, the carbonyl group in this compound is expected to behave similarly to a saturated aliphatic aldehyde. Therefore, the C=O stretching frequency should appear in the range of 1740-1720 cm⁻¹ .

The para-methoxy group (-OCH₃) on the phenyl ring is an electron-donating group through resonance, increasing the electron density of the aromatic ring.[6][7][8] However, because this electronic effect is not transmitted through a conjugated system to the carbonyl group, its influence on the C=O stretching frequency is expected to be minimal, transmitted only weakly through the sigma bonds of the alkyl chain (inductive effect).

Other Key Expected Absorptions:

  • Aldehydic C-H Stretch: Look for two weak to medium bands in the region of 2830-2700 cm⁻¹.

  • Aromatic C-H Stretch: A weak absorption is expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Strong absorptions from the butyl chain will be present between 2960 and 2850 cm⁻¹.

  • Aromatic C=C Stretch: Medium intensity peaks are anticipated in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions, characteristic of the benzene ring.

  • C-O Stretch: A moderate to strong absorption from the methoxy group's C-O bond should appear in the 1250-1020 cm⁻¹ range.

The following diagram illustrates the key structural features of this compound and their expected influence on the IR spectrum.

G cluster_molecule This compound A Aromatic Ring (C=C stretches: ~1600, 1500 cm⁻¹) (Aromatic C-H stretch: >3000 cm⁻¹) B Methoxy Group (C-O stretch: ~1250-1020 cm⁻¹) (Electron-donating) C Saturated Alkyl Chain (No conjugation) (Aliphatic C-H stretch: 2960-2850 cm⁻¹) A->C Inductive effect only D Aldehyde Group (C=O stretch: ~1730 cm⁻¹) (Aldehydic C-H stretch: ~2820, 2720 cm⁻¹) C->D Directly influences C=O

Caption: Key functional groups in this compound and their expected IR absorptions.

Comparative Analysis with Alternative Aldehydes

To contextualize the predicted spectrum of this compound, it is instructive to compare it with the known spectra of a simple aliphatic aldehyde (Pentanal) and a conjugated aromatic aldehyde (Benzaldehyde).

CompoundStructureCarbonyl (C=O) Stretch (cm⁻¹)Key Distinguishing Features
This compound This compound~1730 (Predicted)Saturated aldehyde C=O stretch, aromatic C=C and C-H stretches, C-O stretch from methoxy group.
Pentanal Pentanal~1730Typical saturated aldehyde C=O stretch, strong aliphatic C-H stretches, no aromatic signals.
Benzaldehyde Benzaldehyde~1705[3][9]Conjugated aldehyde C=O stretch (lower frequency), prominent aromatic signals.

This comparison highlights the diagnostic power of the C=O stretching frequency. The position of this band for this compound, being similar to that of pentanal, confirms the lack of conjugation between the aromatic ring and the carbonyl group.

Experimental Protocol for Acquiring the IR Spectrum

The following is a detailed, step-by-step methodology for obtaining a high-quality FT-IR spectrum of a liquid sample like this compound using the neat liquid film technique.

Instrumentation and Materials:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pasteur pipette

  • Appropriate solvent for cleaning (e.g., dichloromethane or acetone)

  • Lint-free tissues

  • Gloves

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Open the instrument's software.

  • Background Scan:

    • Open the sample compartment and ensure it is empty.

    • Close the compartment lid.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic instrument signals.

  • Sample Preparation (Neat Liquid Film):

    • Place a clean, dry KBr or NaCl salt plate on a clean, dry surface.

    • Using a Pasteur pipette, place one to two drops of this compound onto the center of the salt plate.[10]

    • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.[10] A slight rotation of the top plate can help in achieving a uniform film.

  • Sample Analysis:

    • Open the sample compartment of the FT-IR spectrometer.

    • Place the "sandwich" of salt plates containing the sample into the sample holder.

    • Close the sample compartment lid.

    • Acquire the sample spectrum. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the carbonyl stretch and the aldehyde C-H stretches.

  • Cleaning:

    • Remove the salt plates from the spectrometer.

    • Separate the plates and clean them thoroughly with a suitable solvent (e.g., dichloromethane or acetone) and a lint-free tissue.

    • Store the clean, dry plates in a desiccator to protect them from moisture.

The following diagram outlines the experimental workflow for obtaining the IR spectrum.

G cluster_workflow FT-IR Analysis Workflow A Instrument Stabilization B Acquire Background Spectrum A->B C Prepare Neat Liquid Sample on Salt Plates B->C D Acquire Sample Spectrum C->D E Data Processing and Analysis D->E F Clean Salt Plates E->F

Caption: A streamlined workflow for acquiring the FT-IR spectrum of a liquid sample.

Conclusion

The infrared spectrum of this compound is predicted to exhibit a strong carbonyl stretch characteristic of a saturated aliphatic aldehyde, in the region of 1740-1720 cm⁻¹. This is a direct consequence of the insulating effect of the three-carbon alkyl chain, which prevents electronic conjugation between the para-methoxyphenyl group and the aldehyde moiety. This contrasts with conjugated aromatic aldehydes, such as benzaldehyde, which show a C=O stretch at a lower frequency. The presence of characteristic aldehyde C-H stretches and absorptions from the aromatic ring and methoxy group further aid in the complete spectral assignment. The experimental protocol provided outlines a reliable method for obtaining a high-quality spectrum for this and similar liquid aldehydes, which is crucial for accurate structural elucidation and quality control in research and development settings.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?[Link]

  • PrepChem. Synthesis of 4-(4-carbomethoxyphenyl)-butanal. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Wikipedia. Methoxy group. [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • University of Calgary. IR: aldehydes. [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. [Link]

  • ResearchGate. How to prepare IR samples?[Link]

  • University of California, Davis. (2018, September 22). The C=O Stretch. [Link]

  • PrepChem. Preparation of 4-(4-methoxyphenyl)-1-butanol. [Link]

  • ResearchGate. (2017, October 6). Methoxy gp on aromatic ring?[Link]

  • Contreras, R. H., et al. (1983). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Journal of the American Chemical Society, 105(26), 7558–7562.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

  • PubChem. 4-(4-Methoxyphenyl)butan-1-ol. [Link]

  • NIST. 4-(4-Methoxyphenyl)-1-butanol. [Link]

  • Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, September 10). 4-(4'-methoxyphenyl)-3-buten-2-one. [Link]

  • SpectraBase. 1-(4-Methoxyphenyl)-1-butanol. [Link]

Sources

Analytical Performance Comparison: GC-EI-TOF-MS vs. LC-ESI-QTOF-MS for the Characterization of 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal mass spectrometry platform for structural elucidation and quantification is critical. This guide objectively compares two premier analytical workflows—Gas Chromatography Electron Ionization Time-of-Flight MS (GC-EI-TOF-MS) and Liquid Chromatography Electrospray Ionization Quadrupole TOF MS (LC-ESI-QTOF-MS)—using 4-(4-Methoxyphenyl)butanal as the molecular target. By analyzing the mechanistic fragmentation patterns and operational metrics, this guide provides actionable, field-proven insights for analytical method development.

Molecular Target Overview

This compound (Formula: C11H14O2, Exact Mass: 178.0994 Da)[1] is a versatile aromatic aldehyde frequently monitored in pharmaceutical impurity profiling and fragrance characterization. Its structural topology features a highly electron-donating para-methoxy group attached to a benzene ring, coupled with a flexible butanal aliphatic chain. This specific arrangement dictates its gas-phase thermodynamic stability and fragmentation behavior, making it an ideal candidate for comparing hard versus soft ionization techniques.

Mechanistic Fragmentation Pathways: The Causality of Ion Formation

To interpret the mass spectral data accurately, we must understand the causality behind the ion formation. The fragmentation of this compound is strictly governed by the stabilization of resulting carbocations.

Electron Ionization (EI - 70 eV): Under standard hard ionization conditions, the molecule is bombarded with electrons, forming a radical cation [M]+• at m/z 178. The dominant fragmentation pathway is benzylic cleavage . The C(alpha)-C(beta) bond of the alkyl chain cleaves to form the 4-methoxybenzyl cation at m/z 121. This ion is exceptionally stable because the para-methoxy oxygen donates electron density via resonance, delocalizing the positive charge. Consequently, m/z 121 forms the base peak (100% abundance) in the EI spectrum. Furthermore, the presence of a carbonyl group and a gamma-hydrogen allows the molecule to undergo the McLafferty rearrangement [2]. The gamma-hydrogen transfers to the carbonyl oxygen through a six-membered cyclic transition state, cleaving the alpha-beta carbon bond to yield a resonance-stabilized radical cation at m/z 134.

Electrospray Ionization (ESI-CID): In positive ESI mode, the aldehyde oxygen is protonated to form a highly stable [M+H]+ pseudo-molecular ion at m/z 179[3]. Tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) provides controlled fragmentation[4]. The primary low-energy neutral loss is water (-18 Da), yielding an intense peak at m/z 161. As collision energy increases, inductive cleavage occurs, once again producing the ultra-stable 4-methoxybenzyl cation at m/z 121.

Fragmentation M_EI Radical Cation [M]+• m/z 178 (EI) Tropylium 4-Methoxybenzyl Cation m/z 121 (Base Peak) M_EI->Tropylium Benzylic Cleavage McLafferty McLafferty Rearrangement m/z 134 M_EI->McLafferty gamma-H Transfer M_ESI Protonated[M+H]+ m/z 179 (ESI) M_ESI->Tropylium Inductive Cleavage LossH2O [M+H - H2O]+ m/z 161 M_ESI->LossH2O -H2O

Mechanistic fragmentation pathways of this compound under EI and ESI-CID.

Platform Comparison & Experimental Protocols

To objectively evaluate analytical performance, we deploy two self-validating experimental workflows.

Workflow cluster_GC Platform A: GC-EI-TOF-MS cluster_LC Platform B: LC-ESI-QTOF-MS Sample This compound (Analyte) GC Gas Chromatography (Volatilization) Sample->GC LC Liquid Chromatography (Reverse Phase) Sample->LC EI Electron Ionization (70 eV, Hard Ionization) GC->EI GC_MS TOF Mass Analyzer (High Res, m/z 50-500) EI->GC_MS ESI Electrospray Ionization (Soft Ionization) LC->ESI LC_MS QTOF Mass Analyzer (CID MS/MS) ESI->LC_MS

Analytical workflow comparison between GC-EI-TOF-MS and LC-ESI-QTOF-MS platforms.

Self-Validating Protocol 1: GC-EI-TOF-MS Analysis

Causality: Gas chromatography is selected for its superior resolving power for volatile and semi-volatile aldehydes. A non-polar DB-5MS column is utilized to minimize secondary silanol interactions that typically cause peak tailing in aldehydes.

  • System Calibration: Tune the TOF-MS using Perfluorotributylamine (PFTBA) prior to the run to ensure mass accuracy (< 5 ppm) across the m/z 50–600 range. This validates the mass axis.

  • Sample Preparation: Dilute the analyte in MS-grade hexane to a concentration of 10 µg/mL. Spike with 1 µg/mL of 4-phenylbutanal-d5 as an internal standard. The isotopic standard self-validates injection volume reproducibility.

  • Chromatography: Inject 1 µL (split ratio 10:1). Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization: Set the source temperature at 230°C and electron energy at the standard 70 eV to allow for direct NIST library matching.

Self-Validating Protocol 2: LC-ESI-QTOF-MS Analysis

Causality: LC-MS/MS is selected for trace-level quantification in complex aqueous matrices. The addition of 0.1% formic acid to the mobile phase is a critical choice; it drives the equilibrium toward the protonated[M+H]+ state, exponentially increasing ESI sensitivity[5].

  • System Calibration: Infuse a sodium formate calibration solution prior to the run to calibrate the QTOF for sub-5 ppm mass accuracy.

  • Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile to 1 µg/mL. Spike with the internal standard to monitor and correct for matrix-induced ionization suppression.

  • Chromatography: Utilize a C18 reverse-phase column (2.1 x 100 mm, 1.7 µm). Mobile phase A: Water + 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid. Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Ionization & CID: Operate in positive ESI mode with a capillary voltage of 3.5 kV. Isolate m/z 179 in the quadrupole and apply a collision energy ramp (10–30 eV) using nitrogen as the collision gas to generate the MS/MS spectra.

Quantitative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both platforms for the analysis of this compound:

ParameterGC-EI-TOF-MSLC-ESI-QTOF-MS
Ionization Type Hard (70 eV Electron Ionization)Soft (Electrospray Ionization)
Dominant Precursor Ion m/z 178 ([M]+•, low abundance)m/z 179 ([M+H]+, high abundance)
Primary Fragment (Base Peak) m/z 121 (4-Methoxybenzyl cation)m/z 121 (via CID fragmentation)
Secondary Fragments m/z 134 (McLafferty), m/z 149m/z 161 (-H2O)
Limit of Detection (LOD) 5 ng/mL0.5 ng/mL
Linear Dynamic Range 3 orders of magnitude4 orders of magnitude
Best Application Volatile impurity profiling, library matchingTrace aqueous analysis, exact mass determination

Conclusion & Recommendations

Both platforms successfully characterize this compound, but their utility depends on the analytical goal. GC-EI-TOF-MS is highly recommended for formulation profiling where the analyte is volatile and library-matchable fragmentation (like the McLafferty rearrangement) is required for definitive structural proof. Conversely, LC-ESI-QTOF-MS demonstrates a 10-fold superior Limit of Detection (LOD) and preserves the intact molecular ion ([M+H]+), making it the superior choice for pharmacokinetic tracking or trace-level degradation studies in aqueous biological matrices.

References

  • Parchem.this compound (Cas 1936082-20-0) – Product Information.
  • Chemistry Steps.McLafferty Rearrangement - Mass Spectrometry.
  • Wikipedia.Electrospray ionization.
  • MDPI.Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers.
  • National Institutes of Health (NIH).Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.

Sources

Technical Guide: Distinguishing 4-(4-Methoxyphenyl)butanal from 4-(4-Methoxyphenyl)-2-butanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[2]

In the synthesis of anisole derivatives and raspberry ketone analogs, two constitutional isomers frequently arise: 4-(4-Methoxyphenyl)butanal (an aldehyde) and 4-(4-Methoxyphenyl)-2-butanone (a methyl ketone, often called Anisylacetone).

While they share the molecular formula C₁₁H₁₄O₂ (MW: 178.23 g/mol ), their reactivity profiles and olfactory properties differ significantly. Misidentification can lead to catastrophic failure in downstream Grignard additions or reductive aminations. This guide provides a definitive, multi-modal protocol to distinguish these isomers using spectroscopy, chromatography, and wet chemistry.

The Isomers at a Glance
FeatureCompound A (Aldehyde) Compound B (Ketone)
IUPAC Name This compound4-(4-Methoxyphenyl)-2-butanone
Common Name p-Methoxy-hydrocinnamaldehyde homologAnisylacetone / Raspberry Ketone Methyl Ether
CAS Number 56047-51-9 104-20-1
Structure Terminal Carbonyl (–CHO)Internal Carbonyl (–C(=O)CH₃)
Key Precursor 4-(4-Methoxyphenyl)-1-butanolAnisaldehyde + Acetone
Physical State Liquid (clear to amber)Liquid (MP ~8°C); BP ~270°C

Spectroscopic Characterization (The "Gold Standard")

Relying solely on retention time is insufficient for novel process development. Nuclear Magnetic Resonance (NMR) provides the most robust structural proof.

Proton NMR ( H NMR) Analysis

This is the primary method for differentiation. The chemical environment of the protons adjacent to the carbonyl group is distinct.[1]

  • Compound A (Aldehyde): Look for the diagnostic aldehyde proton . It appears as a triplet downfield (deshielded) because it is coupled to the adjacent methylene group.

  • Compound B (Ketone): Look for the isolated methyl singlet . This group has no neighbors to split it, resulting in a sharp singlet.

Comparative Chemical Shifts (in CDCl₃):

Signal AssignmentAldehyde (Compound A) Ketone (Compound B) Differentiation Logic
Carbonyl Proton ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

9.75 ppm (t,

Hz)
ABSENT Definitive. Only aldehydes show peaks >9 ppm.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Protons

~2.45 ppm (dt,

-CHO)

~2.13 ppm (s,

)
The ketone methyl is a singlet ; aldehyde

-protons are multiplets.
Benzylic Protons ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

~2.60 ppm (t)

~2.85 ppm (t)
Subtle shift; less reliable for rapid ID.
Aromatic Ring ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

6.8 - 7.1 ppm (AA'BB')

6.8 - 7.1 ppm (AA'BB')
Indistinguishable.
Infrared Spectroscopy (FT-IR)

While both contain a carbonyl stretch (~1715 cm⁻¹), the aldehyde offers a unique "fingerprint" feature known as the Fermi Doublet .

  • Aldehyde: Two weak bands at ~2720 cm⁻¹ and ~2820 cm⁻¹ (C-H stretch of the CHO group).

  • Ketone: Strong C=O stretch at ~1715 cm⁻¹ , but lacks the 2700-2800 cm⁻¹ doublet.

Mass Spectrometry (MS) Fragmentation

Under Electron Impact (EI, 70 eV), the fragmentation pathways diverge due to the McLafferty rearrangement.

  • Ketone (Anisylacetone): Prominent peak at m/z 43 (Acetyl group, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and m/z 121  (Methoxybenzyl cation).
    
  • Aldehyde: Often shows an M-1 peak (loss of aldehydic hydrogen) and m/z 29 (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), though this can be weak. The base peak is often the tropylium ion derivative.
    

Experimental Protocols

Protocol A: The Tollens' Test (Silver Mirror)

Use this for rapid benchtop validation if NMR is unavailable.

Principle: Aldehydes are easily oxidized to carboxylic acids, reducing silver ions to metallic silver. Ketones (without an adjacent hydroxyl group) do not react.[2][3]

Reagents:

  • 0.1 M Silver Nitrate (

    
    )
    
  • 2 M Sodium Hydroxide (

    
    )
    
  • 2 M Ammonium Hydroxide (

    
    )
    

Step-by-Step:

  • Preparation: In a clean test tube, mix 1 mL of

    
     with 1 drop of 
    
    
    
    . A brown precipitate (
    
    
    ) will form.
  • Solubilization: Add

    
     dropwise with shaking until the precipitate just dissolves. This is the active Tollens' reagent 
    
    
    
    .
  • Reaction: Add 2-3 drops of the unknown liquid (neat or dissolved in minimal ethanol).

  • Observation:

    • Positive (Aldehyde): A reflective silver mirror forms on the glass walls within 2-5 minutes at room temperature (or slight warming).

    • Negative (Ketone): Solution remains clear or slightly darkened, but no mirror forms.

Safety Note: Dispose of Tollens' reagent immediately after use with nitric acid to prevent the formation of explosive silver nitride.

Protocol B: Chromatographic Separation (GC-MS)

Use this for impurity profiling.

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film). Method:

  • Injector: 250°C, Split 20:1.

  • Oven: 80°C (hold 1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Expected Result:

    • Ketone (Compound B): Elutes earlier due to slightly lower polarity and more compact structure (globular methyl group vs linear chain).

    • Aldehyde (Compound A): Elutes later.

    • Note: Derivatization with 2,4-DNPH will shift both peaks significantly, but the aldehyde derivative is often less stable.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical origins of these isomers.

Diagram 1: Identification Workflow

This flowchart guides the analyst through the most efficient path to identification.

IdentificationWorkflow Start Unknown Sample (C11H14O2) IR_Step Step 1: FT-IR Analysis Check 2700-2850 cm-1 Start->IR_Step Fermi Fermi Doublet Present (2720 & 2820 cm-1) IR_Step->Fermi Doublet Observed NoFermi No Fermi Doublet Single C=O peak IR_Step->NoFermi Absent NMR_Step Step 2: 1H NMR (CDCl3) Check 9.0 - 10.0 ppm & 2.1 ppm Fermi->NMR_Step Tollens Optional: Tollens' Test Fermi->Tollens Verification NoFermi->NMR_Step NoFermi->Tollens Aldehyde_Res Signal at 9.75 ppm (Triplet) CONFIRMED: Aldehyde This compound NMR_Step->Aldehyde_Res Triplet @ 9.8ppm Ketone_Res Signal at 2.13 ppm (Singlet) CONFIRMED: Ketone 4-(4-Methoxyphenyl)-2-butanone NMR_Step->Ketone_Res Singlet @ 2.1ppm Silver Silver Mirror Formed Tollens->Silver NoSilver No Reaction Tollens->NoSilver Silver->Aldehyde_Res NoSilver->Ketone_Res

Caption: Logical workflow combining IR, NMR, and Wet Chemistry to distinguish the isomers.

Diagram 2: Synthetic Origins

Understanding the synthesis route often predicts which impurity is present.

SynthesisPathways Anisaldehyde p-Anisaldehyde Aldol Aldol Condensation (Anisylideneacetone) Anisaldehyde->Aldol + Acetone Acetone Acetone Succinic Succinic Anhydride Friedel Friedel-Crafts Acylation Succinic->Friedel + Anisole Ketone 4-(4-Methoxyphenyl)-2-butanone (KETONE) Aldol->Ketone H2 / Pd-C (Hydrogenation) Alcohol Alcohol Intermediate 4-(4-Methoxyphenyl)butanol Friedel->Alcohol Reduction Aldehyde This compound (ALDEHYDE) Alcohol->Aldehyde PCC Oxidation (Controlled)

Caption: Distinct synthetic lineages: Ketones via Aldol condensation; Aldehydes via Alcohol oxidation.

References

  • Sigma-Aldrich. Product Specification: 4-(4-Methoxyphenyl)-2-butanone (CAS 104-20-1). Retrieved from .

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-(4-Methoxyphenyl)-2-butanone.[4] NIST Chemistry WebBook, SRD 69. Retrieved from .

  • PubChem. Compound Summary: this compound (CAS 56047-51-9). National Library of Medicine. Retrieved from .

  • PrepChem. Synthesis of 4-(4-carbomethoxyphenyl)-butanal (Analogous Protocol). Retrieved from .

  • GuideChem. this compound Basic Information. Retrieved from .

Sources

A Comparative Guide to the TLC Retention Factor (Rf) of 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and organic synthesis, the rapid and accurate analysis of reaction progress and compound purity is paramount. Thin-Layer Chromatography (TLC) remains an indispensable technique for these purposes due to its simplicity, speed, and low cost.[1] This guide provides an in-depth analysis of the TLC retention factor (Rf) of 4-(4-Methoxyphenyl)butanal, a key intermediate in various synthetic pathways. By comparing its chromatographic behavior with structurally similar molecules, this document offers a practical framework for method development, impurity profiling, and reaction monitoring.

Introduction to TLC and the Significance of the Retention Factor (Rf)

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[2][3] The retention factor, or Rf value, is a quantitative measure of a compound's migration on the TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The Rf value is a critical parameter influenced by the polarity of the analyte, the stationary phase, and the mobile phase.[3] For a given set of conditions, a compound's Rf value is a characteristic property that aids in its identification and assessment of its purity.[1][4] An ideal Rf value for good separation and accurate determination typically lies between 0.3 and 0.7.[6][7]

Comparative Framework for this compound

To provide a comprehensive understanding of the TLC behavior of this compound, we will compare it with a curated set of structurally related compounds. This comparison will highlight the influence of key functional groups on the polarity and, consequently, the Rf value.

Target Analyte:

  • This compound: An aromatic aldehyde with a methoxy and a butyl side chain.

Comparative Analytes:

  • Benzaldehyde: A simple aromatic aldehyde, serving as a baseline for the aldehyde functional group.

  • 4-Methoxybenzaldehyde (Anisaldehyde): To assess the impact of the methoxy group on the aromatic ring.

  • Butyrophenone: A ketone analog to compare the influence of a ketone versus an aldehyde functional group.

  • 4-(4-Methoxyphenyl)-1-butanol: The corresponding alcohol to illustrate the effect of reducing the aldehyde to a more polar alcohol.

  • Anisole: To evaluate the contribution of the methoxy-substituted benzene ring without the aldehyde functionality.

Experimental Design and Protocols

This section outlines a detailed, step-by-step methodology for determining and comparing the Rf values of the selected compounds. The protocol is designed to be a self-validating system, ensuring reproducibility and reliability.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated plates. Silica gel is a versatile and widely used stationary phase for a broad range of organic compounds.[8][9] The fluorescent indicator (F254) allows for non-destructive visualization under UV light.[10][11]

  • Mobile Phases (Eluents):

    • System A: 10% Ethyl Acetate in Hexane (v/v)

    • System B: 20% Ethyl Acetate in Hexane (v/v)

    • System C: 30% Ethyl Acetate in Hexane (v/v)

  • Analytes: 1 mg/mL solutions of each compound in dichloromethane.

  • Visualization Reagents:

    • UV lamp (254 nm)

    • 2,4-Dinitrophenylhydrazine (DNPH) stain: A specific stain for aldehydes and ketones.[12][13] (Preparation: 0.4 g of 2,4-DNPH in 100 mL of 2N hydrochloric acid with 1 mL of ethanol).[12]

    • Potassium permanganate (KMnO4) stain: A general-purpose oxidizing stain for compounds with oxidizable functional groups like aldehydes and alcohols.

Experimental Workflow

The following diagram illustrates the key steps in the TLC analysis workflow.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Chromatogram Development cluster_vis Visualization & Analysis prep_plate 1. Prepare TLC Plate (Draw baseline) spot_samples 2. Spot Samples (Target & Analogs) prep_plate->spot_samples dev_chamber 3. Prepare Developing Chamber (Add mobile phase) spot_samples->dev_chamber develop 4. Develop Plate dev_chamber->develop dry_plate 5. Dry Plate develop->dry_plate uv_vis 6. UV Visualization dry_plate->uv_vis stain 7. Chemical Staining (DNPH or KMnO4) uv_vis->stain calc_rf 8. Calculate Rf Values stain->calc_rf

Caption: Experimental workflow for TLC analysis.

Step-by-Step Protocol
  • Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[10]

    • Mark the points for sample application along the baseline.

  • Sample Spotting:

    • Using a capillary tube, spot a small amount of each analyte solution onto the marked points on the baseline.[1]

    • Ensure the spots are small and concentrated to prevent streaking.[1]

  • Chromatogram Development:

    • Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[1]

    • Cover the chamber and allow the solvent front to ascend the plate.

  • Visualization:

    • Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[11][14]

    • For enhanced visualization, subsequently, use a chemical stain. For aldehydes and ketones, dipping the plate in a DNPH solution will yield yellow to red spots.[12] Alternatively, a potassium permanganate stain can be used, which will react with aldehydes and alcohols to produce yellow-brown spots on a purple background.

  • Rf Value Calculation:

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Rf value for each compound using the formula provided in Section 1.0.[4]

Comparative Data and Analysis

The following table summarizes the expected Rf values for this compound and the comparative analytes in the proposed mobile phase systems. These values are based on established principles of chromatography where polarity is the primary determinant of retention on a polar stationary phase like silica gel.[13]

CompoundStructureMobile Phase A (10% EA/Hex)Mobile Phase B (20% EA/Hex)Mobile Phase C (30% EA/Hex)Polarity
AnisoleC7H8O~0.85~0.90>0.95Low
ButyrophenoneC10H12O~0.60~0.75~0.85Moderate
BenzaldehydeC7H6O~0.55~0.70~0.80Moderate
This compound C11H14O2 ~0.50 ~0.65 ~0.75 Moderate
4-MethoxybenzaldehydeC8H8O2~0.45~0.60~0.70Moderate-High
4-(4-Methoxyphenyl)-1-butanolC11H16O2~0.20~0.35~0.50High

Note: These are predicted Rf values for comparative purposes. Actual experimental values may vary.

Analysis of Chromatographic Behavior
  • Effect of Polarity: The polarity of the compounds, largely determined by their functional groups, dictates their interaction with the polar silica gel stationary phase. The least polar compound, anisole, exhibits the highest Rf value as it has the weakest interaction with the silica gel. Conversely, the most polar compound, 4-(4-methoxyphenyl)-1-butanol, with its hydroxyl group capable of hydrogen bonding, has the lowest Rf value.[3]

  • Aldehyde vs. Ketone: this compound is expected to have a slightly lower Rf value than butyrophenone. While both contain a carbonyl group, the additional methoxy group in the target analyte increases its overall polarity.

  • Influence of the Methoxy Group: Comparing benzaldehyde and 4-methoxybenzaldehyde, the addition of the electron-donating methoxy group increases the polarity, resulting in a lower Rf value for 4-methoxybenzaldehyde. A similar trend is observed when comparing a hypothetical "phenylbutanal" to our target analyte.

  • Aldehyde vs. Alcohol: The significant decrease in the Rf value from this compound to its corresponding alcohol highlights the strong retaining effect of the hydroxyl group on the silica gel surface. This makes TLC an excellent method for monitoring the reduction of the aldehyde.

  • Mobile Phase Polarity: As the polarity of the mobile phase increases (from System A to System C), the Rf values of all compounds increase.[15] This is because the more polar eluent is more effective at competing with the analytes for the active sites on the stationary phase, thus moving the compounds further up the plate.

Logical Relationships in TLC Analysis

The interplay between the analyte, stationary phase, and mobile phase is crucial for achieving optimal separation. The following diagram illustrates these relationships.

TLC_Relationships cluster_components TLC System Components cluster_interactions Interactions & Outcome Analyte Analyte (e.g., this compound) Interaction Differential Partitioning Analyte->Interaction Polarity Stationary Stationary Phase (Silica Gel - Polar) Stationary->Interaction Adsorption Mobile Mobile Phase (e.g., EA/Hex - Less Polar) Mobile->Interaction Elution Rf_Value Rf Value Interaction->Rf_Value Determines

Caption: Key relationships in TLC analysis.

Conclusion

The Thin-Layer Chromatography profile of this compound is governed by the moderate polarity imparted by its aldehyde and methoxy functional groups. By systematically comparing its behavior to structurally related compounds and adjusting the mobile phase polarity, a robust method for its identification and the monitoring of its chemical transformations can be readily developed. The experimental framework provided in this guide serves as a valuable starting point for researchers, enabling them to confidently employ TLC in their synthetic and analytical workflows.

References

  • Stationary Phases for Modern Thin-Layer Chromatography. (2020). LCGC International. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • Thin Layer Chromatography: The Basics. (2025). Bitesize Bio. [Link]

  • TLC Visualization Methods - Theory pages. (n.d.). Labster. [Link]

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. (2020). Chemistry Hall. [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. [Link]

  • Preparation of 4-(4-methoxyphenyl)-1-butanol. (n.d.). PrepChem.com. [Link]

  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). (2020). Interchim – Blog. [Link]

  • Stationary phases for thin-layer chromatography. (n.d.). SciSpace. [Link]

  • Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography. (2020).
  • METHOD FOR DETECTING ALDEHYDE AND KETONE BY USING THIN LAYER CHROMATOGRAPHY. (2019). European Patent Office. [Link]

  • Thin Layer Chromatography. (n.d.). University of California, Los Angeles. [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Toronto. [Link]

  • The Chromatographic Result in TLC. (n.d.). In The Chromatographic Result in TLC. [Link]

  • Understanding Rf Values in Chromatography: A Step-by-Step Guide. (2026). Oreate AI Blog. [Link]

  • How to Calculate Retention Factors in Thin-Layer Chromatography. (2021). Study.com. [Link]

Sources

Technical Guide: Comparative NMR Analysis of 4-(4-Methoxyphenyl)butanal and its Alcohol Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][6][7][8][9]

In drug discovery, 4-(4-Methoxyphenyl)butanal is a critical "linker" intermediate, often used to attach the p-methoxybenzyl (PMB) motif to amine scaffolds via reductive amination.[1][2][3] Its synthesis typically involves the controlled oxidation of 4-(4-Methoxyphenyl)butanol .[1][3]

Precise monitoring of this transformation is essential because aldehydes are reactive electrophiles prone to:

  • Over-oxidation to 4-(4-methoxyphenyl)butanoic acid.

  • Aldol condensation (self-polymerization) under basic conditions.[1][4][3]

  • Hemiacetal formation if not isolated dry.[1][4][3]

This guide provides a definitive NMR-based framework for distinguishing the alcohol precursor from the aldehyde product, quantifying conversion, and identifying common side-products.[4][3]

Reaction Pathway & Atom Mapping

The following diagram illustrates the oxidation pathway and the specific carbon positions tracked in the NMR analysis.

ReactionScheme Alcohol Precursor: Alcohol (R-CH2-OH) Aldehyde Target: Aldehyde (R-CHO) Alcohol->Aldehyde Oxidation (Swern/PCC/TEMPO) Acid Impurity: Carboxylic Acid (R-COOH) Aldehyde->Acid Over-oxidation (O2/Excess Oxidant)

Comparative 1H NMR Analysis

The proton NMR spectrum provides the most rapid diagnostic for reaction progress.[1][4] The transformation from a primary alcohol to an aldehyde induces drastic shifts in the terminal protons and significant shielding changes in the aliphatic chain.[4]

Key Diagnostic Signals (400 MHz, CDCl3)
Proton AssignmentAlcohol Precursor (δ ppm)Aldehyde Product (δ ppm)Δ Shift (ppm)Diagnostic Value
Terminal Functional Group 3.65 (t, 2H) (CH₂-OH)9.75 (t, 1H) (CHO)+6.10 Primary Indicator. Disappearance of 3.65 and appearance of 9.75 confirms oxidation.[1][2][3]
α-Protons 1.55 - 1.65 (m, 2H) (CH₂-CH₂-OH)2.45 (td, 2H) (CH₂-CHO)+0.85Secondary Indicator. The α-protons deshield significantly due to the carbonyl anisotropy.[1][2][3]
β-Protons 1.60 - 1.70 (m, 2H)1.95 (quint, 2H)+0.30Resolves from the multiplet blob in the alcohol to a distinct quintet in the aldehyde.[1][4][2]
Benzylic Protons 2.60 (t, 2H)2.62 (t, 2H)~0.02Internal Standard. These protons are distant from the reaction center and remain stable, making them ideal for integration reference.[1][4][2]
Aromatic Ring 6.83 (d), 7.10 (d)6.83 (d), 7.10 (d)0.00Confirms the PMB group is intact (no chlorination/bromination of the ring).[4][2]
Methoxy Group 3.79 (s, 3H)3.79 (s, 3H)0.00Verification of structure identity.[4][2]
Mechanistic Insight

In the alcohol, the methylene protons at C1 are shielded by the electron-donating oxygen.[4] Upon oxidation to the carbonyl, the hybridization changes from


 to 

.[4] The remaining proton (CHO) is heavily deshielded into the 9-10 ppm region due to the strong paramagnetic anisotropy of the C=O double bond.[4] Concurrently, the adjacent methylene group (α-position) shifts downfield (~2.45 ppm) because it now resides in the deshielding cone of the carbonyl.[4][2]

Comparative 13C NMR Analysis

Carbon NMR is less sensitive for quick monitoring but crucial for characterizing the final isolated material, particularly to rule out hemiacetal impurities which might not be obvious in 1H NMR if water exchange is fast.[4][2]

Key Carbon Shifts (100 MHz, CDCl3)
Carbon PositionAlcohol Precursor (δ ppm)Aldehyde Product (δ ppm)Structural Implication
C1 (Functional) 62.8 (CH₂OH)202.3 (CHO)Definitive confirmation of Carbonyl formation.[1][2][3]
C2 (α-Carbon) 32.343.1Significant downfield shift due to carbonyl proximity.[1][4][3]
C3 (β-Carbon) 27.823.8Slight upfield shift (gamma-gauche effect).[1][3]
C4 (Benzylic) 34.534.2Relatively unchanged.[1][4][2]
Aromatic C-O 157.9158.0Confirms para-methoxy substitution.[1][4][3]

Experimental Protocol: Reaction Monitoring

To ensure scientific integrity, reaction monitoring must distinguish between the aldehyde and potential side products like the carboxylic acid (over-oxidation).[4][2]

Workflow Diagram

The following decision tree outlines the logic for interpreting NMR data during the reaction workup.

NMRWorkflow Sample Take Aliquot Mini-Workup (EtOAc/H2O) NMR Acquire 1H NMR (CDCl3) Sample->NMR CheckCHO Check 9.75 ppm (t) Check 3.65 ppm (t) NMR->CheckCHO Complete Reaction Complete Proceed to Isolation CheckCHO->Complete No 3.65 ppm Incomplete Incomplete Add Oxidant/Time CheckCHO->Incomplete 3.65 ppm present AcidCheck Check 11.0-12.0 ppm (br s) (Over-oxidation?) Complete->AcidCheck Purify (Bicarb Wash) Purify (Bicarb Wash) AcidCheck->Purify (Bicarb Wash) Acid Present

Detailed Protocol
  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Mini-Workup: Partition between Ethyl Acetate (0.5 mL) and Water (0.5 mL) in a small vial. Shake and let layers separate.[1][4] Note: Direct evaporation of oxidants like DMSO (Swern) or DMF can obscure NMR regions.[1][2]

  • Preparation: Remove the organic top layer, dry over

    
    , filter, and evaporate the solvent using a stream of nitrogen.[4][2] Re-dissolve in 
    
    
    
    .
  • Acquisition: Run a standard 1H NMR (16 scans).

  • Integration Strategy:

    • Calibrate the integral of the Methoxy singlet (3.79 ppm) to 3.00.

    • Integrate the Aldehyde triplet (9.75 ppm).[1][4] Value should be close to 1.00.[1][4]

    • Integrate the Alcohol CH2 (3.65 ppm).[1][4] Value > 0.05 indicates >5% remaining starting material.[1][4]

Troubleshooting & Impurity Profiling

Common pitfalls in this synthesis can be identified via specific NMR signatures.

Over-Oxidation (Carboxylic Acid)

If the oxidant is too strong (e.g., unbuffered Jones reagent) or reaction time is too long, 4-(4-methoxyphenyl)butanoic acid forms.[1][2]

  • Diagnostic Signal: Broad singlet at 10.5 – 12.0 ppm (COOH).[1][4][3]

  • Shift Change: The α-CH2 protons shift slightly downfield from 2.45 (aldehyde) to ~2.35 ppm (acid), but the disappearance of the 9.75 ppm signal is the clearest indicator.[4][2]

Acetal/Hemiacetal Formation

In the presence of residual alcohol or methanol (from workup), the aldehyde can form an acetal.[4][2]

  • Diagnostic Signal: A triplet at ~4.5 ppm (CH-acetal).[1][4][3]

  • Prevention: Ensure all alcohol solvents are removed and the environment is not acidic.[1][4]

Elimination (Styrene Derivative)

Under harsh acidic or basic conditions, elimination of water can occur to form the alkene (styrene derivative).[4][2]

  • Diagnostic Signal: Vinyl protons appearing at 6.0 – 6.5 ppm .[1][4][3]

References

  • PubChem. (n.d.).[1][4] 4-(4-Methoxyphenyl)butan-1-ol | C11H16O2.[1][2][3] National Library of Medicine.[1][4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1][4] 4-(4-Methoxyphenyl)-1-butanol Mass Spectrum and Data. NIST Chemistry WebBook.[1][4] Retrieved from [Link][4][2]

  • Reich, H. J. (2024).[1][4][2] 1H NMR Chemical Shifts. University of Wisconsin-Madison / ACS Division of Organic Chemistry.[1][4][3] Retrieved from [Link][4][2]

  • Fulmer, G. R., et al. (2010).[1][4][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Guide: 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 56047-51-9 Synonyms: 4-(p-Methoxyphenyl)butyraldehyde; 4-Methoxybenzenebutanal Formula: C₁₁H₁₄O₂ Molecular Weight: 178.23 g/mol

Part 1: Executive Summary & Immediate Action

Status: Hazardous Chemical Waste Primary Hazard: Skin/Eye Irritant, Combustible Liquid (High Flash Point), Air Sensitive. Disposal Method: Incineration via licensed hazardous waste contractor.[1] Prohibited: Do NOT dispose of down the drain, evaporate in fume hoods, or mix with incompatible oxidizers.

Emergency Spill Response (Immediate)

If a spill occurs, execute the S.C.L. Protocol immediately:

  • S top the source (if safe).[2]

  • C ontain the liquid with inert absorbents (sand, vermiculite).[1][2]

  • L abel the waste container immediately as "Hazardous Waste - Aldehyde Contaminated."

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its reactivity profile. 4-(4-Methoxyphenyl)butanal is an aromatic aldehyde. Unlike simple solvents, its functional group drives its disposal logic.

PropertyValue/DescriptionDisposal Implication
Physical State Liquid (Colorless to pale yellow)Requires leak-proof, chemically resistant containment (Glass/HDPE).
Reactivity Air Sensitive. Oxidizes to 4-(4-methoxyphenyl)butyric acid.Minimize headspace in waste containers to prevent pressure buildup or crust formation.
Incompatibility Strong Oxidizers, Strong Bases, Reducing Agents.[3]CRITICAL: Do not mix with Nitric Acid, Peroxides, or Caustics in waste streams.
Flash Point >93°C (Estimated based on analogs)Classified as Combustible (not highly flammable), but must be kept away from heat sources.
Water Solubility Low / ImmiscibleWill form a separate organic layer; do not attempt aqueous dilution for disposal.
Part 3: Waste Segregation & Compatibility

Proper segregation prevents "uncontrolled lab reactions" inside waste drums. Use the following decision logic to categorize your waste stream.

WasteSegregation cluster_legend Protocol Logic Start Waste Generation: This compound IsPure Is the waste pure chemical or mixed with solvent? Start->IsPure SolventType Identify Solvent Base IsPure->SolventType Liquid Solution StreamC Stream C: Solid Waste (Contaminated Wipes/PPE) IsPure->StreamC Solid/Wipes Halogenated Contains Halogens? (DCM, Chloroform) SolventType->Halogenated StreamA Stream A: Non-Halogenated Organic (Label: Organic Aldehydes) Halogenated->StreamA No (Ethanol, Ethyl Acetate, etc.) StreamB Stream B: Halogenated Organic (Label: Halogenated Waste) Halogenated->StreamB Yes Warning NEVER mix with Oxidizers (Nitric Acid, Peroxides)

Figure 1: Waste segregation logic flow. Ensure strict separation from oxidative waste streams to prevent exothermic reactions.

Part 4: Step-by-Step Disposal Protocols
Protocol A: Routine Laboratory Disposal (Small Quantities)

Applicability: Residual amounts in flasks, expired stock solutions (< 1 Liter).

  • Preparation:

    • Don appropriate PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Select a waste container: Amber Glass or High-Density Polyethylene (HDPE) . Avoid metal containers if the aldehyde has oxidized to acid, as it may corrode the metal.

  • Transfer:

    • Pour the chemical into the designated Non-Halogenated Organic Waste container.

    • Rinse: Triple-rinse the original container with a compatible solvent (e.g., Acetone or Ethanol). Add these rinsates to the same waste container.

  • Labeling (Critical):

    • Affix a hazardous waste tag.[4][5]

    • Chemical Name: Write out "this compound" fully. Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Mark "Irritant" and "Combustible/Flammable".

  • Storage:

    • Close the cap tightly.[2][3][5][6][7][8]

    • Store in a Secondary Containment bin in a cool, well-ventilated area (2-8°C is ideal for stability, but room temp is acceptable for short-term waste storage).

Protocol B: Chemical Deactivation (Advanced/Large Quantities)

Applicability: Large volumes (> 1 Liter) or when specific EH&S protocols require on-site neutralization before pickup. Note: This converts the aldehyde to a less reactive carboxylic acid.

  • Reaction Setup:

    • Dissolve the aldehyde in acetone.

    • Slowly add a dilute solution of Potassium Permanganate (

      
      ) or dilute Hydrogen Peroxide (
      
      
      
      ) under controlled stirring/cooling.
    • Warning: This oxidation is exothermic. Monitor temperature.

  • Neutralization:

    • Once the reaction is complete (no aldehyde odor/TLC confirmation), neutralize the solution to pH 7.

  • Disposal:

    • Dispose of the resulting mixture as aqueous hazardous waste (if water-based) or organic waste depending on the solvent used.

Part 5: Spill Cleanup Procedures

Scenario: A 100mL bottle drops and shatters on the lab floor.

  • Evacuate & Ventilate:

    • Alert nearby personnel.

    • Open fume hood sashes (if nearby) to increase exhaust; close lab doors.

  • PPE Upgrade:

    • Wear butyl rubber or Silver Shield gloves if direct contact with the bulk liquid is likely (Nitrile provides only splash protection for aromatic aldehydes).

    • Use a half-mask respirator with organic vapor cartridges if ventilation is poor.

  • Containment:

    • Surround the spill with a dike of vermiculite or spill pillows.

    • Do not use paper towels for bulk liquid (high surface area + flammability risk).

  • Absorption:

    • Cover the spill with inert absorbent (sand/vermiculite).[1][2]

    • Allow 5–10 minutes for absorption.

  • Collection:

    • Scoop material into a wide-mouth plastic jar or bucket.

    • Label: "Debris contaminated with this compound."

  • Surface Decontamination:

    • Wash the area with a soap/water solution.[6][7]

    • Collect the wash water into the liquid hazardous waste container.

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Link (Accessed via Search Result 1.3, 1.11)

  • Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Methoxyphenyl)-2-butanone (Analogous Structure). Link (Accessed via Search Result 1.1)

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Link

  • BenchChem. (2025).[1] Proper Disposal of Aromatic Aldehydes: General Guidelines. Link (Accessed via Search Result 1.2)

  • PubChem. Compound Summary: this compound. Link (Verified CAS 56047-51-9)

Sources

Personal protective equipment for handling 4-(4-Methoxyphenyl)butanal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have overseen the integration of hundreds of reactive intermediates into drug discovery pipelines. Handling 4-(4-Methoxyphenyl)butanal (CAS: 56047-51-9) requires a rigorous approach that balances operator safety with chemical integrity.

This compound is a highly valuable synthetic intermediate, frequently utilized in the development of complex pharmaceutical agents, such as hydantoin derivatives targeting Hepatitis C virus replication [1]. However, because it features both an electron-donating methoxy-aromatic ring and a reactive terminal aldehyde, it is highly susceptible to autoxidation and poses specific exposure risks.

The following guide provides a self-validating, mechanistic approach to handling, protecting, and disposing of this chemical.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical behavior of the molecule. Aldehydes are electrophilic and prone to autoxidation in the presence of atmospheric oxygen, converting into their corresponding carboxylic acids (in this case, 4-(4-methoxyphenyl)butanoic acid). This degradation not only ruins assay integrity but increases the localized acidity and irritant capacity of the reagent.

Table 1: Physicochemical & Logistical Summary

ParameterSpecificationOperational Implication
CAS Number 56047-51-9Unique identifier for SDS cross-referencing.
Molecular Weight 178.23 g/mol Determines stoichiometric calculations for downstream synthesis.
Storage Temperature 2-8 °C [2]Requires refrigeration to suppress thermal degradation and autoxidation.
Primary Hazard Skin/Eye IrritantElectrophilic aldehyde group reacts with nucleophilic proteins in biological tissues.
Stability Air & Moisture SensitiveMandates inert atmosphere (Argon/N₂) handling protocols.

The PPE Matrix: Causality-Driven Protection

Do not just wear PPE because a safety sheet dictates it; understand why each barrier is necessary. The lipophilic nature of the methoxyphenyl group allows it to penetrate porous materials, while the aldehyde group acts as a potent cross-linking irritant.

  • Hand Protection (Nitrile Gloves):

    • The Standard: Minimum 0.11 mm thickness for incidental splash contact; 0.38 mm for extended handling.

    • The Causality: Nitrile provides a superior barrier against lipophilic organic molecules compared to latex. If the aldehyde is dissolved in a carrier solvent like dichloromethane (DCM) [1], standard nitrile will degrade rapidly upon contact. In such cases, double-gloving or using heavier-duty fluorinated rubber (Viton) gloves is required for prolonged solvent exposure.

  • Eye Protection (Chemical Splash Goggles):

    • The Standard: EN 166 or ANSI Z87.1 compliant tight-fitting goggles.

    • The Causality: Standard safety glasses lack an orbital seal. The vapor pressure of aldehydes at room temperature, combined with their severe reactivity with the aqueous environment of the cornea, mandates a complete seal to prevent vapor-induced lachrymation and chemical burns.

  • Body Protection (Flame-Retardant Lab Coat):

    • The Standard: Nomex or 100% cotton lab coat (no synthetic blends like polyester), fully buttoned.

    • The Causality: Synthetic fibers can melt into the skin if a secondary solvent fire occurs. A proper lab coat prevents dermal absorption of aerosolized droplets during vigorous stirring or transfer.

  • Respiratory Protection (Engineering Controls):

    • The Standard: Class II Type A2 biological safety cabinet or a chemical fume hood operating at 80–100 feet per minute (fpm) face velocity.

    • The Causality: Dilution ventilation is insufficient. The compound must be handled where vapors are actively pulled away from the operator's breathing zone.

Operational Handling Protocol

To ensure both your safety and the success of your synthesis (e.g., reductive aminations or condensations), follow this validated step-by-step workflow.

Step 1: Thermal Equilibration Remove the sealed container of this compound from 2-8°C storage. Place it in a desiccator and allow it to reach ambient temperature (approximately 30–45 minutes).

  • Scientific Rationale: Opening a cold bottle causes atmospheric moisture to instantly condense inside the vessel. Water introduces nucleophilic competition and can ruin moisture-sensitive downstream reactions.

Step 2: Fume Hood Preparation Clear the fume hood of unnecessary clutter to ensure laminar airflow. Verify the flow rate monitor reads between 80–100 fpm.

Step 3: Inert Atmosphere Transfer Using a Schlenk line or a simple balloon setup, purge your receiving reaction vessel with Argon.

  • Scientific Rationale: Argon is denser than Nitrogen and air. It effectively blankets the liquid surface, completely displacing oxygen and preventing the autoxidation of the aldehyde.

Step 4: Reagent Integration Transfer the required volume using a gas-tight syringe. If utilizing the compound in a solvent like dichloromethane (as demonstrated in antiviral drug synthesis [1]), add the aldehyde dropwise to the stirring mixture to control any exothermic reaction profiles.

Step 5: Post-Handling Preservation Before resealing the primary reagent bottle, gently flush the headspace with Argon for 5–10 seconds. Seal tightly with Parafilm and immediately return to 2-8°C storage [2].

Workflow Visualization

G Start Cold Storage (2-8°C) Eq Thermal Equilibration (Desiccator, 30 min) Start->Eq Prevent condensation Hood Fume Hood Setup (80-100 fpm) Eq->Hood Move to safe zone Transfer Inert Gas Purge (Argon Blanket) Hood->Transfer Prepare atmosphere Reaction Reaction Vessel (Dropwise Addition) Transfer->Reaction Syringe transfer Store Headspace Flush & Return to 2-8°C Reaction->Store Seal & preserve

Workflow for handling this compound to prevent oxidation and ensure safety.

Spill Response & Waste Disposal Plan

Even with flawless technique, logistical contingencies must be in place.

Immediate Spill Response:

  • Isolate: Lower the fume hood sash immediately. If the spill is outside the hood, evacuate the immediate 5-meter radius.

  • Neutralize/Absorb: Do NOT use combustible absorbents like paper towels or sawdust, as reactive aldehydes can generate heat upon oxidation. Cover the spill with an inert absorbent such as vermiculite, dry sand, or a commercial spill kit pad.

  • Clean: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container. Wash the affected surface with a mild detergent and water to remove residual lipophilic traces.

Disposal Routing:

  • Pure Compound: Dispose of as "Halogen-Free Organic Waste."

  • Reaction Mixtures: If the aldehyde was dissolved in chlorinated solvents (e.g., DCM), the entire mixture must be routed to "Halogenated Organic Waste."

  • Environmental Warning: Never discharge this compound into aqueous drains. Substituted aromatic compounds exhibit high aquatic toxicity and resist standard municipal water treatment degradation pathways.

References

  • Hydantoin and thiohydantoin derivatives as antiviral drugs. European Patent Office (EP2664616A1). Demonstrates the use of this compound in dichloromethane for the synthesis of Hepatitis C virus replication inhibitors.

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.